molecular formula C13H18ClNO B177283 4-Benzyl-2-(chloromethyl)-1,4-oxazepane CAS No. 129482-45-7

4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Cat. No.: B177283
CAS No.: 129482-45-7
M. Wt: 239.74 g/mol
InChI Key: WMNCXGQXIYXQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-(chloromethyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-2-(chloromethyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNCXGQXIYXQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. The 1,4-oxazepane scaffold has emerged as a privileged structure, conferring desirable physicochemical and pharmacological properties upon a range of biologically active molecules. This guide provides a comprehensive technical overview of a crucial derivative of this scaffold: 4-Benzyl-2-(chloromethyl)-1,4-oxazepane. We will delve into its chemical properties, synthesis, reactivity, and its significant role as a versatile intermediate in the development of therapeutic agents, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Core Chemical and Physical Properties

This compound is a substituted seven-membered heterocyclic compound. The presence of a benzyl group on the nitrogen atom and a reactive chloromethyl group at the 2-position makes it a valuable and versatile building block in organic synthesis.

Structural and Physicochemical Data

A compilation of the key identifying and physical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization in peer-reviewed literature is limited, reflecting its primary role as a synthetic intermediate rather than a final product.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-Benzyl-2-(chloromethyl)homomorpholine[1]
CAS Number 129482-45-7[1]
Molecular Formula C₁₃H₁₈ClNO[1]
Molecular Weight 239.74 g/mol [2]
Predicted Boiling Point 333.513 ± 32.0 °C at 760 Torr (for (2R)-enantiomer)[2]

Note: The boiling point is a predicted value for the (2R)-enantiomer and may vary for the racemic mixture.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process starting from readily available precursors. The key steps involve the formation of the 1,4-oxazepane ring system followed by the introduction of the chloromethyl group.

Synthesis_Workflow A 3-(Benzylamino)propan-1-ol C Intermediate Adduct A->C Nucleophilic Addition B Epichlorohydrin B->C D 4-Benzyl-1,4-oxazepan-2-yl)methanol C->D Intramolecular Cyclization E This compound D->E Chlorination

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (4-Benzyl-1,4-oxazepan-2-yl)methanol

  • To a stirred solution of 3-(benzylamino)propan-1-ol in a suitable aprotic solvent (e.g., THF, acetonitrile), add a base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add epichlorohydrin dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate adduct is then subjected to intramolecular cyclization. This can be achieved by heating in a suitable solvent, possibly with the addition of a base to facilitate the ring closure.

  • Purify the crude (4-benzyl-1,4-oxazepan-2-yl)methanol by column chromatography on silica gel.

Step 2: Chlorination to Yield this compound

  • Dissolve the purified (4-benzyl-1,4-oxazepan-2-yl)methanol in a suitable chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, dropwise with stirring.

  • Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the benzylic protons, the protons of the oxazepane ring, and the chloromethyl group.

    • ¹³C NMR would confirm the number of unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the carbons of the heterocyclic ring, and the chloromethyl carbon.

  • Infrared (IR) Spectroscopy: An IR spectrum would display characteristic absorption bands for C-H (aromatic and aliphatic), C-N, C-O, and C-Cl bonds.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Applications in Medicinal Chemistry

The primary utility of this compound lies in its reactivity as an electrophilic building block. The chloromethyl group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.

Key Reactions

The most significant reaction of this compound is nucleophilic substitution at the chloromethyl carbon. This allows for the introduction of a wide variety of functional groups at the 2-position of the 1,4-oxazepane ring.

Reactivity_Diagram A This compound C 2-Substituted-4-benzyl-1,4-oxazepane Derivative A->C SN2 Reaction B Nucleophile (Nu⁻) B->C

Caption: General reactivity of this compound in nucleophilic substitution reactions.

Common nucleophiles used in reactions with this intermediate include:

  • Phenoxides: To form aryloxymethyl derivatives.

  • Alkoxides: To form alkoxymethyl derivatives.

  • Amines: To introduce amino functionalities.

  • Thiols: To create thioether linkages.

Application in the Synthesis of Dopamine D₄ Receptor Ligands

A significant application of this compound is in the synthesis of selective dopamine D₄ receptor ligands.[3] The dopamine D₄ receptor is a target of considerable interest for the treatment of neuropsychiatric disorders, including schizophrenia.[3]

The synthesis of these ligands often involves the reaction of this compound with various substituted phenols. This reaction introduces a pharmacophoric aryloxymethyl group at the 2-position of the oxazepane ring, which is crucial for binding to the dopamine D₄ receptor.[3] The benzyl group on the nitrogen at the 4-position also plays a role in receptor affinity and selectivity.[3]

The general synthetic scheme for these dopamine D₄ receptor ligands is as follows:

Dopamine_Ligand_Synthesis A This compound C Dopamine D4 Receptor Ligand A->C Williamson Ether Synthesis B Substituted Phenol B->C

Caption: Synthesis of dopamine D₄ receptor ligands using this compound.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on data for analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a valuable, albeit under-documented, synthetic intermediate. Its utility in the construction of diverse molecular architectures, particularly in the synthesis of neurologically active compounds, is evident. The strategic importance of the 1,4-oxazepane scaffold in medicinal chemistry suggests that this and related intermediates will continue to be of interest to researchers in the field. Further elucidation of its chemical properties and the development of optimized synthetic protocols will undoubtedly facilitate its broader application in the discovery of new therapeutic agents.

References

A Technical Guide to the Structure Elucidation of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. The 1,4-oxazepane scaffold, a seven-membered heterocycle containing both oxygen and nitrogen, is a privileged structure in medicinal chemistry, often associated with a range of biological activities.[1][2] This guide provides an in-depth, technical walkthrough of the structure elucidation of a specific derivative, 4-Benzyl-2-(chloromethyl)-1,4-oxazepane . While direct literature on the complete characterization of this exact molecule is sparse, this paper will leverage established principles and data from analogous structures to present a robust, field-proven methodology for its definitive identification.

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the multifaceted analytical techniques involved in confirming the molecular structure of newly synthesized entities. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure the highest degree of scientific integrity.

Hypothesized Synthesis: A Plausible Route

The synthesis of 1,4-oxazepane derivatives can be achieved through various strategies.[3][4] A logical and efficient approach to "this compound" involves the reaction of 3-(benzylamino)propan-1-ol with epichlorohydrin. This method is advantageous as it builds the heterocyclic core in a convergent manner.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-(benzylamino)propan-1-ol 3-(benzylamino)propan-1-ol Intermediate_Alkoxide Intermediate_Alkoxide 3-(benzylamino)propan-1-ol->Intermediate_Alkoxide Deprotonation Epichlorohydrin Epichlorohydrin Ring_Opening Ring_Opening Epichlorohydrin->Ring_Opening Solvent (e.g., Toluene) Solvent (e.g., Toluene) Base (e.g., NaH) Base (e.g., NaH) Heat Heat This compound This compound Intermediate_Alkoxide->Ring_Opening Nucleophilic Attack Intramolecular_Cyclization Intramolecular_Cyclization Ring_Opening->Intramolecular_Cyclization SN2 Intramolecular_Cyclization->this compound Final Product

Caption: Hypothesized synthetic pathway for this compound.

The proposed mechanism involves the deprotonation of the hydroxyl group of 3-(benzylamino)propan-1-ol by a suitable base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide then attacks the less sterically hindered carbon of the epoxide ring of epichlorohydrin. Subsequent intramolecular cyclization via nucleophilic substitution of the chloride by the secondary amine yields the desired 1,4-oxazepane ring system.

Spectroscopic and Spectrometric Elucidation

The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques.[5][6] Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7][8] For a molecule like this compound, a suite of 1D and 2D NMR experiments is essential.

G cluster_structure This compound mol

Caption: Numbered structure of this compound for NMR assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-aromatic7.2-7.4multiplet5HProtons of the phenyl ring of the benzyl group.
H-benzyl CH₂~3.6singlet2HMethylene protons adjacent to the nitrogen and the phenyl ring.
H-2~3.8-4.0multiplet1HMethine proton adjacent to the oxygen and the chloromethyl group.
H-3~2.7-2.9multiplet2HMethylene protons adjacent to the nitrogen.
H-5~2.5-2.7multiplet2HMethylene protons adjacent to the nitrogen.
H-6~1.8-2.0multiplet2HMethylene protons of the oxazepane ring.
H-7~3.9-4.1multiplet2HMethylene protons adjacent to the oxygen.
H-chloromethyl~3.5-3.7doublet of doublets2HMethylene protons adjacent to the chlorine and the chiral center at C-2.

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-aromatic (quaternary)~138-140Quaternary carbon of the phenyl ring attached to the benzyl methylene.
C-aromatic (CH)~127-129Aromatic methine carbons.
C-benzyl CH₂~58-60Methylene carbon of the benzyl group.
C-2~75-78Methine carbon adjacent to oxygen and the chloromethyl group.
C-3~55-58Methylene carbon adjacent to nitrogen.
C-5~52-55Methylene carbon adjacent to nitrogen.
C-6~28-32Methylene carbon in the oxazepane ring.
C-7~70-73Methylene carbon adjacent to oxygen.
C-chloromethyl~45-48Methylene carbon attached to chlorine.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm connectivity, a series of 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. Key expected correlations would be between H-2 and the H-chloromethyl protons, as well as couplings between adjacent methylene groups within the oxazepane ring (e.g., H-5 with H-6, and H-6 with H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is crucial for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different spin systems and confirming the overall structure. For instance, correlations from the benzyl methylene protons (H-benzyl) to the aromatic carbons and to C-3 and C-5 would confirm the position of the benzyl group.

G Sample Preparation Sample Preparation 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Preparation->1D NMR (¹H, ¹³C) Initial Analysis 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C)->2D NMR (COSY, HSQC, HMBC) Connectivity & Assignment Structure Confirmation Structure Confirmation 2D NMR (COSY, HSQC, HMBC)->Structure Confirmation Data Integration Final Report Final Report Structure Confirmation->Final Report

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C-O-C (ether)1050-1150
C-N (amine)1020-1250
C-Cl600-800
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[9][10]

  • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed, and its exact mass would be used to confirm the molecular formula (C₁₃H₁₈ClNO). The presence of a chlorine atom would be indicated by an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The fragmentation of N-benzyl heterocyclic compounds in the mass spectrometer is often characterized by the formation of a stable tropylium ion (m/z 91).[11] This would be expected to be the base peak in the spectrum of this compound. Other significant fragments would likely arise from the cleavage of the oxazepane ring.

Conclusion

The structure elucidation of a novel compound such as this compound requires a systematic and multi-pronged analytical approach. By combining the insights from a plausible synthetic route with a comprehensive analysis of ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), IR spectroscopy, and mass spectrometry, a definitive and trustworthy structural assignment can be achieved. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers and scientists working in the field of synthetic and medicinal chemistry, ensuring the scientific rigor necessary for advancing drug discovery and development.

References

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a seven-membered heterocycle that has garnered significant interest in medicinal chemistry due to its structural complexity and conformational flexibility. This unique framework allows for the precise spatial arrangement of pharmacophoric groups, making it a valuable building block in the design of novel therapeutics targeting a range of biological entities. This guide focuses on a specific derivative, 4-Benzyl-2-(chloromethyl)-1,4-oxazepane (CAS Number: 129482-45-7), a key intermediate in the synthesis of pharmacologically active compounds.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry. The table below summarizes its key identifiers and properties.

PropertyValue
CAS Number 129482-45-7
Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
Appearance Expected to be an oil or low-melting solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.

The structural integrity of the synthesized compound is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method, and optimization may be required based on laboratory conditions and available starting materials.

Step 1: Synthesis of the N-benzylated amino alcohol precursor

The synthesis begins with the reaction of a suitable amino alcohol with benzyl bromide in the presence of a base to yield the N-benzylated precursor.

Step 2: Cyclization to form the 1,4-oxazepane ring

The N-benzylated amino alcohol is then reacted with a reagent such as epichlorohydrin to facilitate the formation of the seven-membered 1,4-oxazepane ring. This cyclization reaction is a critical step in the synthetic pathway.

The diagram below, generated using Graphviz, illustrates the general synthetic workflow for the preparation of 1,4-oxazepane derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Amino alcohol, Benzyl bromide) Step1 Step 1: N-Benzylation Start->Step1 Intermediate1 N-Benzylated Amino Alcohol Step1->Intermediate1 Step2 Step 2: Cyclization (e.g., with Epichlorohydrin) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 1,4-oxazepane core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The conformational flexibility of the seven-membered ring allows it to effectively interact with various biological targets.[1]

Dopamine D4 Receptor Ligands: One of the most notable applications of 1,4-oxazepane derivatives is in the development of selective ligands for the dopamine D4 receptor.[2][3][4] The dopamine D4 receptor has been implicated in the pathophysiology of schizophrenia, making it a key target for the development of novel antipsychotic drugs with potentially fewer side effects.[2][4] The synthesis of a series of 2,4-disubstituted 1,4-oxazepanes has been described, with some compounds showing high affinity and selectivity for the D4 receptor.[2][3][4]

The general structure of these D4 receptor ligands often involves a substituent at the 2-position and a benzyl group or a substituted benzyl group at the 4-position of the 1,4-oxazepane ring. The chloromethyl group in this compound serves as a reactive handle, allowing for the introduction of various pharmacophoric groups through nucleophilic substitution reactions.

The following Graphviz diagram illustrates the conceptual workflow for utilizing this compound in the synthesis of a library of potential drug candidates.

Drug_Discovery_Workflow Start This compound Step1 Nucleophilic Substitution Start->Step1 Library Library of 1,4-Oxazepane Derivatives Step1->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow using the target compound.

Other Potential Applications: The versatility of the 1,4-oxazepane scaffold extends beyond dopamine receptor ligands. Derivatives have been investigated for a variety of other therapeutic targets. For instance, benzo[b][2][5]oxazepin-4-ones have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death.[1] Additionally, certain 1,4-oxazepine derivatives have shown promise as non-steroidal progesterone receptor antagonists and have demonstrated activity in in vivo models.[6] The development of novel synthetic routes to access diverse 1,4-oxazepane and related seven-membered heterocyclic derivatives continues to be an active area of research.[5][7][8][9]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful execution, provides access to a scaffold with significant potential for the development of novel therapeutics. The ability to further functionalize the chloromethyl group allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. As research into the therapeutic potential of 1,4-oxazepane derivatives continues, the importance of key intermediates like this compound will undoubtedly grow.

References

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published data for this specific molecule, this document leverages established synthetic methodologies and spectroscopic data from closely related 1,4-oxazepane analogues to present a comprehensive characterization.

Introduction: The 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality and synthetic accessibility make it an attractive framework for the development of novel therapeutic agents. Derivatives of 1,4-oxazepane have shown promise in a variety of therapeutic areas, notably as dopamine D4 receptor ligands for the treatment of schizophrenia and as potential anticonvulsant agents. The strategic placement of substituents on the 1,4-oxazepane ring allows for the fine-tuning of pharmacological activity.

The title compound, this compound, incorporates two key functionalities: a benzyl group at the 4-position and a reactive chloromethyl group at the 2-position. The benzyl group is a common feature in many biologically active compounds, often contributing to receptor binding affinity. The chloromethyl group serves as a versatile synthetic handle, enabling further structural modifications and the introduction of diverse pharmacophores.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈ClNO[1][2]
Molecular Weight 239.74 g/mol [3]
CAS Number 129482-45-7 (Racemic)[2]
2381199-99-9 ((2R)-enantiomer)[3]
Appearance Likely a liquid or low-melting solid[2]
Predicted Boiling Point 333.5 ± 32.0 °C at 760 Torr[3]

Synthesis of this compound

A logical synthetic approach would involve the reaction of N-benzyl-2-aminoethanol with a suitable three-carbon electrophile bearing a chloromethyl group. A more versatile and controllable method, however, would be a stepwise approach starting from a chiral precursor to allow for enantioselective synthesis. A potential synthetic workflow is outlined below.

G A N-Benzylethanolamine C Intermediate Aziridinium Ion A->C Reaction with Epichlorohydrin B Epichlorohydrin B->C D 4-Benzyl-2-(hydroxymethyl)morpholine C->D Intramolecular cyclization E 4-Benzyl-2-(chloromethyl)morpholine D->E Chlorination (e.g., SOCl2) F This compound E->F Ring Expansion

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine

  • To a solution of N-benzylethanolamine (1 equivalent) in a suitable solvent such as methanol or ethanol, add epichlorohydrin (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Benzyl-2-(hydroxymethyl)morpholine.

Step 2: Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

  • Dissolve 4-Benzyl-2-(hydroxymethyl)morpholine (1 equivalent) in an anhydrous solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Benzyl-2-(chloromethyl)morpholine.

Step 3: Ring Expansion to this compound

The ring expansion of a 2-(chloromethyl)morpholine derivative to a 1,4-oxazepane is a less common transformation and would likely require specific conditions to promote the desired rearrangement. This could potentially be achieved under solvolytic conditions or with the assistance of a Lewis acid. Further research and optimization would be necessary to establish a reliable protocol for this step.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the 1,4-oxazepane ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2-7.4m5HAromatic protons (C₆H₅)
~ 3.6-3.8m1HH-2
~ 3.5-3.7m2HCH₂-Ph
~ 3.4-3.6m2HCH₂Cl
~ 2.5-3.0m6HH-3, H-5, H-6
~ 1.8-2.2m2HH-7
¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 138Quaternary aromatic carbon (C-ipso)
~ 129Aromatic CH
~ 128Aromatic CH
~ 127Aromatic CH
~ 75C-2
~ 68C-7
~ 60CH₂-Ph
~ 55-58C-3, C-5
~ 45CH₂Cl
~ 30C-6
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 239 (for ³⁵Cl) and 241 (for ³⁷Cl) in an approximate 3:1 ratio. A prominent fragment would be the loss of the chloromethyl radical, leading to a fragment ion at m/z 190. The base peak is often the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

G A [M]+ (m/z 239/241) B [M - CH2Cl]+ (m/z 190) A->B - •CH2Cl C [C7H7]+ (m/z 91) A->C - C6H12NOCl D Further Fragmentation B->D C->D

Caption: Predicted mass spectrometry fragmentation pathway.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the chloromethyl group. This functional group is a good electrophile and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 2-position of the 1,4-oxazepane ring.

Potential Transformations:

  • Nucleophilic Substitution: Reaction with various nucleophiles such as amines, alcohols, thiols, and carbanions can be used to introduce new side chains. For example, reaction with a secondary amine would yield a 2-(aminomethyl) derivative.

  • Williamson Ether Synthesis: Reaction with an alkoxide would lead to the formation of an ether linkage.

  • Grignard and Organolithium Reagents: These reagents can be used to form new carbon-carbon bonds.

The benzyl group on the nitrogen atom can serve as a protecting group and can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), revealing the secondary amine for further functionalization.

Applications in Drug Discovery

The 1,4-oxazepane scaffold is a key structural motif in a number of compounds with demonstrated biological activity. The ability to readily functionalize the 2-position of this compound makes it a valuable intermediate for the synthesis of compound libraries for high-throughput screening.

The introduction of various substituents via the chloromethyl handle allows for the exploration of the structure-activity relationship (SAR) of 1,4-oxazepane derivatives in a systematic manner. This can lead to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of a series of 2-substituted 1,4-oxazepanes derived from the title compound could be explored for their activity as dopamine D4 receptor antagonists or for other central nervous system targets.

Conclusion

This compound is a promising building block for the synthesis of novel and diverse libraries of 1,4-oxazepane derivatives for drug discovery. While detailed experimental data for this specific compound is limited, its synthesis and characterization can be reasonably predicted based on the well-established chemistry of related compounds. The presence of a reactive chloromethyl group provides a versatile handle for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Unveiling the Enigmatic Mechanism: A Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Uncharted Territory

The 1,4-oxazepane moiety, a seven-membered heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its inherent three-dimensional structure and synthetic accessibility have made it a cornerstone for developing ligands targeting a diverse array of biological entities, particularly within the central nervous system (CNS).[1] Derivatives of this versatile scaffold have been explored for a multitude of pharmacological activities, including psychoneurotic, antihistaminic, and analgesic properties.[1] A notable area of investigation for 1,4-oxazepane derivatives has been their potential as selective ligands for dopamine receptors, especially the D4 subtype, which is a key target in the development of novel treatments for schizophrenia and other CNS disorders.[2]

This guide delves into the hypothesized mechanism of action of a specific, yet under-researched, derivative: 4-Benzyl-2-(chloromethyl)-1,4-oxazepane . While direct biological studies on this compound are not extensively documented in publicly available literature, its structural features, when analyzed in the context of established pharmacophore models and structure-activity relationship (SAR) studies of related compounds, allow for the formulation of a compelling hypothesis regarding its primary molecular target and signaling pathway. This document will, therefore, serve as an in-depth technical guide, synthesizing available data to propose a mechanism of action and outlining the experimental methodologies required for its validation.

Hypothesized Mechanism of Action: A Focus on the Dopamine D4 Receptor

Based on a comprehensive analysis of existing literature, the most probable mechanism of action for this compound is antagonism of the dopamine D4 receptor . This hypothesis is built upon several pillars of evidence:

  • The 1,4-Oxazepane Core: The 1,4-oxazepane ring is a recurring structural motif in a number of potent and selective dopamine D4 receptor ligands.[2] Its conformational flexibility is believed to be crucial for optimal interaction with the receptor's binding pocket.

  • Key Pharmacophoric Features: Pharmacophore models for dopamine D4 antagonists consistently highlight the importance of a basic nitrogen atom and an aromatic region.[3][4] In this compound, the nitrogen atom within the oxazepane ring can be protonated at physiological pH, serving as the requisite basic center. The benzyl group at the 4-position provides the necessary aromatic moiety. Studies on related compounds have shown that N-substituents, such as a benzyl group, play a critical role in receptor affinity and selectivity.[5]

  • Structural Analogy to Known D4 Ligands: The overall architecture of this compound bears a strong resemblance to other 2,4-disubstituted 1,4-oxazepanes that have demonstrated selectivity for the dopamine D4 receptor.[2] 3D-QSAR (Quantitative Structure-Activity Relationship) studies on such series have identified the regions around the benzene ring and the aliphatic amine of the oxazepane system as being critical for affinity.[2]

The proposed antagonistic action at the D4 receptor would modulate downstream signaling pathways. D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, this compound would block the binding of endogenous dopamine, thereby preventing this inhibitory effect and maintaining or increasing cAMP levels.

G cluster_0 Hypothesized Antagonistic Mechanism at the D4 Receptor Compound This compound D4R Dopamine D4 Receptor Compound->D4R Blocks Binding Dopamine Dopamine Dopamine->D4R Endogenous Ligand Gi_o Gαi/o Protein D4R->Gi_o Prevents Activation AC Adenylyl Cyclase Gi_o->AC No Inhibition cAMP cAMP Production AC->cAMP Maintains/Increases Response Cellular Response cAMP->Response

Caption: Hypothesized antagonistic action of this compound at the dopamine D4 receptor.

The Role of Specific Substituents: A Deeper Dive

The specific substituents on the 1,4-oxazepane ring are crucial in defining the compound's potential activity and selectivity.

The 4-Benzyl Group: The benzyl group is a common feature in many CNS-active compounds and is particularly relevant for dopamine D4 receptor antagonists. High-resolution structures of the D4 receptor have revealed an extended binding pocket that can accommodate aryl groups.[6] The unsubstituted benzyl group can interact with non-conserved residues within this pocket, contributing to both affinity and selectivity.[6] The presence of a benzyl group on the nitrogen of a heterocyclic scaffold has been shown to be important for high affinity at D4 receptors in other series of compounds.[5]

The 2-(Chloromethyl) Group: The chloromethyl group at the 2-position is a more unique feature. While its direct contribution to D4 receptor affinity is not immediately apparent from existing literature, it presents several possibilities:

  • Steric and Electronic Effects: This group could influence the overall conformation of the oxazepane ring, thereby affecting how the molecule presents its key pharmacophoric elements to the receptor.

  • Potential for Bioisosteric Replacement: In drug design, a chloromethyl group can sometimes be a starting point for further chemical modification. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy to improve potency, reduce toxicity, or alter pharmacokinetic properties.[7][8][9] The chloromethyl group could potentially be replaced with other small, lipophilic groups to probe for improved interactions within the binding pocket.

  • Reactive Handle for Covalent Binding (Less Likely but Possible): Although less common for receptor antagonists, the chloromethyl group is a reactive electrophile and could potentially form a covalent bond with a nucleophilic residue in or near the binding site. This would lead to irreversible inhibition. However, this is a less desirable characteristic for most CNS drugs due to the potential for toxicity. Further investigation into the reactivity and potential for covalent modification would be necessary.

Experimental Validation: A Roadmap for Elucidating the Mechanism of Action

To rigorously test the hypothesis of dopamine D4 receptor antagonism, a series of well-defined experiments are required. The following protocols outline a logical workflow for characterizing the pharmacological activity of this compound.

G cluster_workflow Experimental Workflow for Mechanism of Action Validation start Compound Synthesis and Purification binding_assays In Vitro Binding Assays Receptor Binding Assays (D4 vs. other subtypes) Saturation and Competition Binding start->binding_assays functional_assays In Vitro Functional Assays cAMP Accumulation Assay BRET/FRET Assays for G-protein activation/β-arrestin recruitment binding_assays->functional_assays in_vivo_studies In Vivo Studies Animal Models of Schizophrenia (e.g., apomorphine-induced climbing) Pharmacokinetic/Pharmacodynamic (PK/PD) analysis functional_assays->in_vivo_studies sar_studies Structure-Activity Relationship (SAR) Studies in_vivo_studies->sar_studies conclusion Mechanism Confirmation and Lead Optimization sar_studies->conclusion

Caption: A stepwise experimental workflow to validate the hypothesized mechanism of action.

Experimental Protocols

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) and other relevant CNS receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line expressing the recombinant human dopamine D4 receptor (e.g., HEK293 or CHO cells).

    • Competition Binding Assay:

      • Incubate the membrane preparation with a fixed concentration of a suitable radioligand for the D4 receptor (e.g., [³H]-spiperone or [³H]-nemonapride).

      • Add increasing concentrations of this compound.

      • Incubate to allow for binding equilibrium.

      • Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

    • Selectivity Profiling: Repeat the competition binding assay with cell lines expressing other dopamine receptor subtypes and a panel of other CNS receptors to determine the selectivity profile.

2. In Vitro Functional Assays

  • Objective: To determine whether this compound acts as an antagonist, agonist, or inverse agonist at the dopamine D4 receptor.

  • Methodology (cAMP Accumulation Assay):

    • Cell Culture: Use a cell line expressing the human dopamine D4 receptor that is coupled to adenylyl cyclase.

    • Assay Procedure:

      • Pre-treat the cells with this compound at various concentrations.

      • Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Data Analysis: An antagonist will block the agonist-induced inhibition of cAMP production in a dose-dependent manner.

  • Alternative Functional Assays:

    • Bioluminescence Resonance Energy Transfer (BRET) Assays: These assays can be used to directly measure G-protein activation or β-arrestin recruitment upon receptor activation, providing a more detailed picture of the functional response.[10][11] An antagonist would block the agonist-induced BRET signal.

3. In Vivo Behavioral Models

  • Objective: To assess the in vivo efficacy of this compound in animal models relevant to the proposed therapeutic indication (e.g., schizophrenia).

  • Methodology (Apomorphine-Induced Climbing in Mice):

    • Animal Model: Apomorphine, a non-selective dopamine agonist, induces a characteristic climbing behavior in mice, which is sensitive to antipsychotic drugs.

    • Procedure:

      • Administer this compound to mice at various doses.

      • After a suitable pre-treatment time, administer apomorphine.

      • Observe and score the climbing behavior of the mice over a defined period.

    • Data Analysis: An effective antipsychotic agent will dose-dependently inhibit the apomorphine-induced climbing behavior.[5]

Quantitative Data Summary and Broader Context

While specific quantitative data for this compound is not available, the following table provides a representative summary of the kind of data that would be generated through the proposed experimental workflow, based on published data for structurally related 1,4-oxazepane derivatives.

Table 1: Representative Biological Data for 1,4-Oxazepane Derivatives Targeting Dopamine Receptors

Compound ClassTargetBinding Affinity (Ki, nM)Functional ActivityIn Vivo Efficacy (ED50, mg/kg)Reference
2,4-Disubstituted 1,4-OxazepanesDopamine D41 - 50AntagonistVaries[2]
(S)-N-(3-Pyrrolidinyl)benzamidesDopamine D42.1Antagonist0.32 (sc)[5]
Chiral Morpholine DerivativesDopamine D436Antagonist10 (ip)[12]

It is important to note that the 1,4-oxazepane scaffold is not exclusively associated with dopamine D4 antagonism. Derivatives have also been investigated for activity at other CNS targets, such as serotonin 5-HT1A receptors.[13] A comprehensive screening against a panel of CNS targets would be essential to fully characterize the selectivity profile of this compound.

Conclusion and Future Directions

The structural features of this compound, particularly the presence of the 1,4-oxazepane core and the N-benzyl substituent, provide a strong rationale for hypothesizing its mechanism of action as a dopamine D4 receptor antagonist. This proposed mechanism aligns well with established pharmacophore models and SAR data for this class of compounds.

The immediate future for research on this compound should focus on the systematic experimental validation outlined in this guide. The synthesis of the compound followed by in vitro binding and functional assays will be the critical first steps to confirm its primary molecular target. Positive results in these assays would warrant progression to in vivo models to assess its therapeutic potential for CNS disorders such as schizophrenia.

Furthermore, SAR studies around the 2-(chloromethyl) position could be a fruitful avenue for lead optimization. Exploring bioisosteric replacements for this group may lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. The potential for this compound to exhibit cytotoxic effects should also be evaluated early in the drug discovery process.[14][15][16]

References

biological activity of 1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazepane Derivatives

Abstract

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility have established it as a versatile core for developing novel therapeutics across multiple disease areas.[1][3] Unlike its well-trodden six-membered analog, morpholine, the 1,4-oxazepane ring offers a larger and more flexible framework, enabling broader exploration of chemical space and potentially novel interactions with biological targets.[3] This guide provides a comprehensive overview of the diverse biological activities of 1,4-oxazepane derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will delve into their applications in central nervous system (CNS) disorders, oncology, and inflammatory diseases, offering field-proven insights for researchers, scientists, and drug development professionals.

The 1,4-Oxazepane Scaffold: A Structural and Synthetic Overview

The 1,4-oxazepane core consists of a seven-membered ring containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This structure is essentially a one-carbon homolog of morpholine.[2] The increased ring size imparts greater conformational freedom compared to the more rigid chair conformation of morpholine, which can be highly advantageous for optimizing binding to complex protein targets.[3]

The synthesis of 1,4-oxazepane derivatives is tractable, with several established routes. A common and robust method involves the reductive amination of a suitable aldehyde or ketone with a 2-(2-aminoethoxy)ethanol derivative, followed by cyclization.[1] Another powerful approach utilizes the intramolecular cyclization of N-propargylic β-enaminones, often catalyzed by gold compounds.[2] The choice of synthetic route is dictated by the desired substitution pattern and the need for stereochemical control.

Below is a generalized workflow for the synthesis of 2,4-disubstituted 1,4-oxazepanes, a class of compounds that has shown significant biological activity.

G start 2-(2-Aminoethoxy)ethanol + Aldehyde/Ketone step1 Stir in Methanol (1-2 hours, RT) start->step1 Form Imine Intermediate step2 Reductive Amination (Sodium Borohydride, 0°C to RT) step1->step2 Reduce Imine step3 Work-up & Purification (Chromatography) step2->step3 Isolate Crude Product end 2,4-Disubstituted 1,4-Oxazepane step3->end G ligand 1,4-Oxazepane Derivative receptor Dopamine D4 Receptor (GPCR) ligand->receptor Antagonist Binding g_protein Gi/o Protein receptor->g_protein Inhibits Activation ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP Production (Decreased) ac->camp Catalysis downstream Modulation of Neuronal Excitability camp->downstream G cluster_0 Assay Preparation cluster_1 Binding & Reaction cluster_2 Detection & Analysis prep1 Serially Dilute 1,4-Oxazepane Inhibitor prep2 Add Kinase Solution (e.g., ROCK1) to Plate step1 Add Diluted Inhibitor to Kinase prep2->step1 step2 Incubate (10-30 min) for Compound Binding step1->step2 step3 Initiate Reaction: Add Substrate + ATP step2->step3 step4 Incubate (30-60 min) for Phosphorylation step3->step4 detect1 Stop Reaction & Add Detection Reagent step4->detect1 detect2 Measure Signal (e.g., Luminescence) detect1->detect2 analysis Calculate % Inhibition & Determine IC50 detect2->analysis

References

Navigating the Synthesis and Potential of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is paramount to the discovery of next-generation therapeutics. Among these, the 1,4-oxazepane core has garnered significant interest due to its three-dimensional structure and conformational flexibility, making it an attractive framework for engaging with a multitude of biological targets.[1] This in-depth technical guide focuses on a specific, yet largely uncharted derivative: 4-Benzyl-2-(chloromethyl)-1,4-oxazepane . While direct literature on this exact molecule is scarce, this paper will provide a comprehensive overview based on established synthetic methodologies for related 1,4-oxazepane structures, offering a roadmap for its synthesis, characterization, and potential applications in drug discovery.

This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven insights into the chemistry of 1,4-oxazepanes.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered 1,4-oxazepane ring system is a recurring motif in a variety of pharmacologically active compounds. Its unique architecture allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological macromolecules. Derivatives of this scaffold have shown promise in several therapeutic areas, most notably in the development of central nervous system (CNS) agents. For instance, substituted 1,4-oxazepanes have been investigated as selective dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia with potentially fewer side effects than existing medications.[2] The inherent chirality and conformational nuances of the 1,4-oxazepane ring provide a rich chemical space for the design of highly specific and potent drug candidates.

Proposed Synthetic Strategy for this compound

Given the absence of a direct reported synthesis for the title compound, a logical, multi-step synthetic pathway can be proposed based on established transformations of similar heterocyclic systems. The proposed strategy involves the initial construction of a 2-functionalized 1,4-oxazepane precursor, followed by N-benzylation and subsequent conversion of the functional group at the 2-position to a chloromethyl moiety.

A plausible and efficient approach would be to utilize a chiral starting material to control the stereochemistry at the 2-position, a common practice in modern drug development to enhance target specificity and reduce off-target effects.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the N-benzyl bond and the C-Cl bond, leading back to a 2-(hydroxymethyl)-1,4-oxazepane precursor. This precursor, in turn, can be envisioned to derive from the cyclization of an appropriate amino alcohol.

Retrosynthesis target This compound step1 N-Benzylation & Chlorination target->step1 precursor1 2-(Hydroxymethyl)-1,4-oxazepane step1->precursor1 step2 Intramolecular Cyclization precursor1->step2 starting_material Chiral Amino Alkenol step2->starting_material Applications main This compound cns CNS Drug Discovery (e.g., Dopamine D4 Ligands) main->cns covalent Covalent Inhibitors main->covalent probes Chemical Probes & PROTACs main->probes

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel 1,4-Oxazepane Compounds

Date: December 30, 2025

Abstract

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has garnered significant attention in medicinal chemistry as a privileged scaffold.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility make it a valuable building block for developing novel therapeutic agents.[1][2] This guide provides a comprehensive exploration of the discovery of novel 1,4-oxazepane compounds, from foundational synthetic strategies and detailed experimental protocols to their diverse therapeutic applications and structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logic of protocol design.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Drug Discovery

The unique topology of the 1,4-oxazepane ring, containing oxygen and nitrogen atoms at the 1- and 4-positions, allows it to present substituents in a well-defined spatial arrangement, enabling precise interactions with biological targets.[2] This structural feature is paramount, as it allows chemists to explore chemical space in three dimensions, a critical factor in designing potent and selective drugs. Unlike planar aromatic systems, the non-planar conformations of the oxazepane ring, typically a chair-like form, can access complex binding pockets in proteins that are inaccessible to flatter molecules.[2]

The exploration of this scaffold has led to the discovery of compounds with a wide range of biological activities, including:

  • Central Nervous System (CNS) Disorders: Derivatives have been developed as selective ligands for dopamine D4 receptors, which are key targets in the treatment of schizophrenia.[1][3][4]

  • Inflammatory Diseases: 1,4-Oxazepanes have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of inflammation and cell death.[1]

  • Anticonvulsant Agents: Specific derivatives have demonstrated promising activity in preclinical models of epilepsy.[1][5]

  • Antifungal Agents: Analogues of natural products, such as Sordarin, incorporating the 1,4-oxazepane moiety have shown selective inhibition of fungal protein synthesis.[1]

The workflow for leveraging such a scaffold in drug discovery follows a logical progression from initial synthesis to biological validation.

cluster_synthesis Synthesis & Purification cluster_validation Validation & Optimization Start Starting Materials Intermediate Intermediate Synthesis Start->Intermediate Cyclization 1,4-Oxazepane Ring Formation Intermediate->Cyclization Purify Purification (Chromatography/Crystallization) Cyclization->Purify Characterization Characterization (NMR, MS) Purify->Characterization Purity & Structure Confirmation Screening Biological Screening Characterization->Screening Submit for Assay SAR SAR Studies Screening->SAR Lead Lead Optimization SAR->Lead Lead->Cyclization Iterative Redesign

Caption: High-level workflow for the discovery and optimization of novel 1,4-oxazepane compounds.

Core Synthetic Strategies: Building the 1,4-Oxazepane Ring

The lack of abundant natural sources for 1,4-oxazepanes necessitates robust and versatile synthetic routes.[6] The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and scalability. A recurring challenge in the synthesis of medium-sized rings like oxazepanes is overcoming the entropic barrier to cyclization; thus, reaction conditions must be carefully optimized to favor intramolecular ring closure over intermolecular polymerization.[6]

Intramolecular Cyclization Approaches

This is the most common class of reactions, typically involving the formation of either a C-O or C-N bond in the final ring-closing step.

A. N-Alkylation of Amino Alcohols: A foundational strategy involves the reaction of an N-substituted amino alcohol with a dielectrophile. For instance, reacting 2-(2-aminoethoxy)ethanol with a desired aldehyde or ketone followed by reductive amination, and subsequent cyclization, is a proven method for generating 2,4-disubstituted 1,4-oxazepanes.[1] The initial reductive amination introduces a key substituent on the nitrogen, and the final ring closure is an intramolecular Williamson ether synthesis. The choice of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group without promoting side reactions.

B. Reductive Etherification: A stereoselective approach for synthesizing substituted 1,4-oxazepanes involves intramolecular reductive etherification.[3] This method offers control over the stereochemistry of the final product, which is crucial for optimizing interactions with chiral biological targets.

C. Cyclization of N-Propargylamines: Modern methods leverage the versatility of N-propargylamines as building blocks.[7][8] These reactions, often catalyzed by transition metals like gold or copper, proceed with high atom economy.[8] For example, N-propargylic β-enaminones can undergo intramolecular cyclization in the presence of a AuCl₃/AgSbF₆ catalytic system to yield unsaturated 1,4-oxazepanes, which can be subsequently reduced if the saturated core is desired.[8] This approach is valued for its efficiency and tolerance of a wide variety of functional groups.

Solid-Phase Synthesis

For the creation of compound libraries for high-throughput screening, solid-phase synthesis offers significant advantages in purification and automation. A notable method involves immobilizing homoserine on a Wang resin.[5] The immobilized amino acid is then N-acylated and alkylated. Cleavage from the resin using a reagent cocktail like trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) simultaneously removes protecting groups and induces cyclization to yield the 1,4-oxazepane derivatives.[5] This strategy allows for the generation of diastereomeric mixtures that can be separated for biological evaluation.

Multi-Component and Domino Reactions

To increase synthetic efficiency, multi-component reactions (MCRs) and domino sequences are highly desirable. An Ugi four-component reaction followed by an intramolecular O-arylation has been used to construct dibenzo[b,f][1][5]oxazepine scaffolds, which are important pharmacophores.[9][10] These methods rapidly build molecular complexity from simple starting materials in a single pot, minimizing purification steps and resource consumption.

The general logic of synthesis and validation is a cyclical process, where each newly synthesized compound provides data that informs the design of the next.

G a Scaffold Selection (1,4-Oxazepane) b Synthetic Route Design a->b c Compound Synthesis b->c d Biological Screening c->d Purification & Characterization e Data Analysis (SAR) d->e e->b Iterative Redesign

Caption: The iterative cycle of synthesis and testing in drug discovery.

Experimental Protocols & Characterization

The trustworthiness of any discovery campaign rests on reproducible, well-documented experimental protocols. Every synthesized compound must be rigorously characterized to confirm its structure and purity.

General Protocol for Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol is adapted from methodologies aimed at producing dopamine D4 receptor ligands.[1]

Step 1: Synthesis of N-substituted-2-(2-hydroxyethoxy)ethan-1-amine

  • To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in methanol (0.2 M), add the desired aldehyde or ketone (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to form the imine/enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Causality Check: The two-step, one-pot procedure (imine formation followed by reduction) is a robust method for secondary amine synthesis. NaBH₄ is a mild reducing agent, selective for the imine in the presence of the alcohol, preventing over-reduction.

  • Work-up: Quench the reaction by slowly adding water. Remove methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • This step would typically involve reacting the product from Step 1 with a suitable dielectrophile to complete the ring, but the source protocol implies a different, direct cyclization not fully detailed. For a complete process, one would typically proceed with a method like reacting the intermediate with a reagent like chloroacetyl chloride followed by base-mediated cyclization.

Characterization Techniques

A self-validating system requires orthogonal methods of characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation.[2] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the synthesized compound, confirming its elemental composition.[2]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor reaction progress and assess the purity of the final compound.[2]

Therapeutic Applications & Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing novel 1,4-oxazepanes is to identify compounds with therapeutic potential. SAR studies are critical for transforming a weakly active "hit" compound into a potent and selective "lead."

Dopamine D₄ Receptor Ligands

A significant body of work has focused on 1,4-oxazepanes as selective D₄ receptor ligands for treating schizophrenia.[3][4] A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis revealed key structural features for high affinity:

  • Aromatic Systems: Regions around the two benzene ring systems are critical for binding.[3][4]

  • Substituents: A p-chlorobenzyl group was identified as being important for affinity.[3]

  • Ring Size: The seven-membered 1,4-oxazepane ring itself appears to be important for affinity compared to the smaller six-membered morpholine ring.[3][4]

This demonstrates the causality of design: the larger, more flexible oxazepane ring may adopt a conformation that fits the D₄ receptor binding pocket more favorably than a morpholine analogue.

Data Summary

The following table summarizes the biological activities of representative 1,4-oxazepane derivatives found in the literature.

Compound ClassBiological TargetTherapeutic AreaKey FindingsReference
2,4-Disubstituted 1,4-OxazepanesDopamine D₄ ReceptorSchizophreniaHigh affinity and selectivity; ring size is important for activity.[3],[4]
6-Amino-1,4-oxazepane-3,5-dionesUnknownEpilepsyPromising broad-spectrum anticonvulsant activity in preclinical models.[1]
Sordarin AnaloguesFungal Elongation Factor 2 (EF-2)Fungal InfectionsSelective inhibitors of fungal protein synthesis.[1]
Dibenzo[b,f][1][5]oxazepinesMonoamine TransportersDepression, AnxietySuperior monoamine reuptake inhibitory activity.[11]

Conclusion and Future Directions

The 1,4-oxazepane scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Advances in synthetic methodology, particularly in asymmetric and scalable synthesis, are enabling the exploration of more complex and diverse chemical space.[5][6] Future efforts will likely focus on leveraging computational chemistry and machine learning to predict optimal substitution patterns, further refining the design of next-generation therapeutics based on this versatile and powerful heterocyclic core.

References

An Investigational Prospectus: The Pharmacological Profile of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an in-depth technical guide and investigational prospectus. As of the latest literature review, specific pharmacological data for 4-Benzyl-2-(chloromethyl)-1,4-oxazepane is not publicly available. Therefore, this guide is formulated based on the analysis of its core chemical scaffolds—the 1,4-oxazepane ring and the N-benzyl group—to propose a scientifically-grounded framework for its pharmacological evaluation. The experimental protocols and potential activities described herein are predictive and intended to guide future research.

Introduction: Unveiling a Candidate Molecule

This compound is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring, which is N-substituted with a benzyl group and possesses a chloromethyl substituent at the 2-position. The inherent three-dimensionality and synthetic accessibility of the 1,4-oxazepane scaffold have made it a privileged structure in modern medicinal chemistry.[1] This core is known to interact with a variety of biological targets due to its conformational flexibility.[1] The presence of the N-benzyl group further suggests a potential for diverse biological activities, as this moiety is a common feature in many pharmacologically active compounds.

This guide will dissect the potential pharmacological profile of this compound by examining its constituent parts, proposing a logical and efficient workflow for its characterization, and providing the scientific rationale for the suggested experimental designs.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for any pharmacological investigation. Below is a summary of the known information for this compound.

PropertyValueSource
CAS Number 129482-45-7Chemical Suppliers
Molecular Formula C13H18ClNOChemical Suppliers
Molecular Weight 239.74 g/mol Chemical Suppliers
Structure
alt text
ChemDraw

Predicted Pharmacological Relevance Based on Structural Analogs

The pharmacological potential of this compound can be inferred from the known activities of compounds containing its core scaffolds.

The 1,4-Oxazepane Scaffold: A Gateway to Diverse Targets

The 1,4-oxazepane ring system has been explored in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: Derivatives of 1,4-oxazepane have been synthesized as selective ligands for the dopamine D4 receptor, a key target in the development of atypical antipsychotics for schizophrenia.[1][2][3] The scaffold's ability to position pharmacophoric elements precisely is crucial for potent D4 receptor antagonism.[1] Additionally, certain 6-amino-1,4-oxazepane-3,5-dione derivatives have demonstrated potential as broad-spectrum anticonvulsant agents in preclinical models.[1]

  • Inflammatory Diseases: The 1,4-oxazepane core is present in potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1] This suggests a potential application in autoimmune and inflammatory diseases.[1]

  • Anticoagulant and Antithrombotic Activity: Novel 1,4-diazepane derivatives, structurally similar to oxazepanes, have been developed as factor Xa inhibitors with potent anticoagulant and antithrombotic activity.[4]

The N-Benzyl Group: A Contributor to Biological Activity

The N-benzyl group is a common substituent in a wide range of biologically active heterocyclic compounds. Its presence can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. N-benzyl substituted heterocycles have demonstrated a variety of pharmacological effects, including:

  • Anticancer Activity: Several studies have reported the synthesis of N-benzyl substituted heterocyclic compounds with significant in vitro antiproliferative activity against various cancer cell lines.

  • Antimicrobial Activity: The N-benzyl moiety is also found in compounds with antibacterial and antifungal properties.

A Proposed Workflow for Pharmacological Characterization

Given the lack of existing data, a systematic and multi-tiered approach is essential to elucidate the pharmacological profile of this compound. The following workflow is designed to progress from broad, initial screening to more focused, mechanistic studies.

Pharmacological_Workflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Target Deconvolution & Validation cluster_2 Phase 3: Mechanistic Studies & Lead Optimization A Compound Acquisition & Purity Assessment B Physicochemical Profiling (Solubility, Lipophilicity, pKa) A->B Characterize C Broad Phenotypic Screening (e.g., Cell-based assays across diverse cell lines) B->C Inform assay design D Initial Safety Assessment (Cytotoxicity, hERG liability) C->D Prioritize hits E Affinity-based Target Identification (e.g., Chemical Proteomics) C->E Identify potential targets G Target Validation (Binding assays, functional assays with recombinant protein) E->G F Hypothesis-driven Target Screening (Based on structural analogs - Dopamine receptors, RIPK1, etc.) F->G Confirm target engagement H In vitro Pharmacology (Potency, selectivity, mechanism of action) G->H Characterize interaction I In vivo Proof-of-Concept (Animal models of disease) H->I Test in relevant disease models K Structure-Activity Relationship (SAR) Studies H->K J ADME/Tox Profiling (Metabolic stability, PK studies, in vivo toxicology) I->J Assess drug-like properties J->K Guide chemical modifications

Caption: A proposed multi-phase workflow for the pharmacological characterization of novel chemical entities.

Phase 1: Initial Screening & Profiling

The primary objective of this phase is to gain a broad understanding of the compound's biological activity and potential liabilities.

  • Step 1: Compound Acquisition and Purity Assessment: Obtain a high-purity sample of this compound. Purity should be confirmed using techniques such as HPLC and NMR.

  • Step 2: Physicochemical Profiling: Determine key physicochemical properties like aqueous solubility, lipophilicity (LogP/LogD), and pKa. These parameters are crucial for designing relevant biological assays and interpreting their results.[5][6]

  • Step 3: Broad Phenotypic Screening: Screen the compound against a diverse panel of cell lines representing different tissues and disease states (e.g., cancer cell lines, neuronal cells, immune cells). This can uncover unexpected biological activities.

  • Step 4: Initial Safety Assessment: Conduct preliminary in vitro safety assays to identify potential liabilities early in the process. This should include a cytotoxicity assessment and an evaluation of hERG channel inhibition to flag potential cardiotoxicity.

Phase 2: Target Deconvolution and Validation

If Phase 1 reveals significant biological activity, the next step is to identify the molecular target(s).

  • Step 1: Affinity-based Target Identification: Employ chemical proteomics approaches, such as affinity chromatography or activity-based protein profiling, to identify proteins that directly interact with the compound.

  • Step 2: Hypothesis-driven Target Screening: Based on the known activities of structural analogs, conduct targeted screening against plausible targets like dopamine receptors (specifically D4), RIPK1, and other kinases.[1][2][3]

  • Step 3: Target Validation: Once potential targets are identified, validate the interaction using orthogonal assays. This includes direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and functional assays using recombinant proteins.

Phase 3: Mechanistic Studies and Lead Optimization

With a validated target, the focus shifts to detailed characterization and assessing the compound's drug-like potential.

  • Step 1: In Vitro Pharmacology: Determine the compound's potency (IC50/EC50), selectivity against related targets, and mechanism of action (e.g., competitive vs. non-competitive inhibition).

  • Step 2: In Vivo Proof-of-Concept: If a relevant in vitro activity is confirmed, test the compound in an appropriate animal model of disease to establish in vivo efficacy.

  • Step 3: ADME/Tox Profiling: Conduct in vitro and in vivo studies to assess the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as a more comprehensive in vivo toxicology profile.

  • Step 4: Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the contribution of different structural features to its activity and to optimize its properties.

Conclusion: A Path Forward

While the pharmacological profile of this compound remains to be elucidated, its chemical structure suggests a high potential for biological activity. The 1,4-oxazepane core and the N-benzyl group are well-represented in a variety of pharmacologically active agents, particularly those targeting the central nervous system and inflammatory pathways. The systematic, multi-phase investigational workflow outlined in this guide provides a robust framework for researchers to unlock the therapeutic potential of this and other novel chemical entities. The journey from a promising chemical structure to a validated drug candidate is complex, but a logical and scientifically rigorous approach, as proposed here, is the most effective path to success.

References

A Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-benzyl-2-(chloromethyl)-1,4-oxazepane, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,4-oxazepane scaffold is a key structural motif in various biologically active molecules, and this particular derivative serves as a versatile synthetic intermediate. This document details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications as a reactive building block. Emphasis is placed on the rationale behind methodological choices, ensuring a deep understanding for scientific professionals. Safety, handling, and characterization are also discussed to provide a complete operational framework.

Introduction

The 1,4-Oxazepane Scaffold in Drug Discovery

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a privileged scaffold in modern medicinal chemistry. Its non-planar, flexible conformation allows it to present substituents in a diverse three-dimensional space, enabling effective interactions with complex biological targets. The synthesis and exploration of 1,4-oxazepane derivatives have been a subject of ongoing research, leading to the development of novel therapeutic agents.[1]

Overview of this compound

This compound is a key intermediate designed for synthetic elaboration. Its structure incorporates three critical features:

  • The 1,4-Oxazepane Core: Provides the foundational three-dimensional structure.

  • An N-Benzyl Group: A common and robust protecting group for the secondary amine. It is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis, unmasking the nitrogen for further functionalization.

  • A C2-Chloromethyl Group: This is a reactive electrophilic handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the covalent attachment of a wide array of functional groups, making the molecule an ideal building block for creating libraries of diverse compounds for biological screening.

The molecule contains a stereocenter at the C2 position, meaning it can exist as a racemic mixture or as individual enantiomers (R or S), a factor of critical importance in drug development where stereochemistry often dictates biological activity.[2]

Chemical Identity and Properties

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound is This compound . It is also commonly referred to by its synonym, 4-Benzyl-2-(chloromethyl)homomorpholine.[3][4]

  • Structure:

    alt text

Physicochemical Properties

The key properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 129482-45-7 (Racemic)[4][5][6]
Molecular Formula C₁₃H₁₈ClNO[3][4][5]
Molecular Weight 239.74 g/mol [2][4]
Appearance Liquid[5]
Storage Conditions Store in freezer (-20°C), under inert atmosphere, keep in dark place.[4]

Synthesis and Purification

The synthesis of this compound is not widely detailed in peer-reviewed literature, as it is primarily a commercial building block. However, a logical and robust synthetic route can be proposed based on established organic chemistry principles.

Retrosynthetic Analysis and Proposed Pathway

A logical disconnection approach points to a key intramolecular cyclization step. The target molecule can be formed from an N-benzylated amino alcohol precursor, which itself can be synthesized from simpler starting materials. The chloromethyl group is best introduced in the final step to avoid unwanted side reactions.

G target This compound step1 Chlorination (SOCl₂ or similar) target->step1 precursor1 (4-Benzyl-1,4-oxazepan-2-yl)methanol step1->precursor1 step2 Intramolecular Cyclization (e.g., Williamson Ether Synthesis) precursor1->step2 precursor2 2-((2-Hydroxyethyl)(benzyl)amino)propan-1-ol step2->precursor2 step3 Reductive Amination precursor2->step3 precursor3 2-(Benzylamino)ethanol + 1-Hydroxypropan-2-one step3->precursor3

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes a plausible multi-step synthesis.

Step 1: Synthesis of N-benzyl-2-aminoethanol

  • To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent like methanol, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction to 0°C and add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, controlling the temperature.

    • Rationale: This is a standard reductive amination procedure. The imine is formed in situ and immediately reduced to the more stable secondary amine. Methanol is a good solvent for all reactants.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Step 2: N-Alkylation to form the Diol Precursor

  • Dissolve N-benzyl-2-aminoethanol (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile.

  • Add 1-chloro-2,3-epoxypropane (epichlorohydrin, 1.1 eq) dropwise at room temperature.

    • Rationale: The amine is a better nucleophile than the hydroxyl group and will selectively open the epoxide ring at the least hindered carbon, yielding the desired amino diol intermediate.

  • Heat the reaction mixture to 50-60°C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction, filter off the base, and concentrate the solvent. The crude product can be purified by column chromatography.

Step 3: Intramolecular Cyclization to form the Oxazepane Alcohol

  • Dissolve the amino diol from the previous step (1.0 eq) in anhydrous THF.

  • Cool to 0°C and add a strong base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the more acidic primary alcohol, forming an alkoxide. This facilitates an intramolecular Sₙ2 reaction (Williamson ether synthesis) to close the seven-membered ring.

  • Allow the reaction to warm to room temperature and then gently reflux for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by cooling to 0°C and slowly adding water.

  • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to isolate (4-benzyl-1,4-oxazepan-2-yl)methanol.

Step 4: Chlorination to Yield the Final Product

  • Dissolve the alcohol from Step 3 (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. A small amount of pyridine can be added to scavenge the HCl byproduct.

    • Rationale: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides with good yield and stereochemical inversion (if applicable and not racemic).

  • Stir the reaction at 0°C for 1 hour, then at room temperature for 2-4 hours.

  • Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize excess acid.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product, this compound, via flash column chromatography.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.6 ppm), multiplets for the oxazepane ring protons, and a distinct doublet for the chloromethyl (CH₂Cl) protons.
¹³C NMR Signals for the aromatic carbons, the benzylic carbon, and distinct aliphatic signals for the seven-membered ring and the chloromethyl group.
Mass Spec (MS) A molecular ion peak [M+H]⁺ consistent with the calculated mass of 239.74 g/mol .
FTIR Absence of a broad O-H stretch (~3300 cm⁻¹), presence of C-H aliphatic and aromatic stretches, and a C-Cl stretch (~600-800 cm⁻¹).

Chemical Reactivity and Applications in Synthesis

The Role of the Chloromethyl Group

The primary utility of this compound in drug development is as a scaffold for building molecular complexity. The C-Cl bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. This allows for the efficient introduction of diverse functional groups at the C2-methyl position.

Workflow: Derivatization via Nucleophilic Substitution

The general workflow for using this building block is straightforward and highly adaptable for creating chemical libraries for high-throughput screening.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products start 4-Benzyl-2-(chloromethyl) -1,4-oxazepane process Sₙ2 Reaction (Base, Solvent) start->process nuc Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-O⁻ nuc->process end Derivatized Product (Scaffold-CH₂-Nu) process->end side Byproduct (e.g., HCl, Salt) process->side

Caption: General workflow for derivatization reactions.

Protocol: Example Derivatization with a Primary Amine

This protocol details the reaction with a generic primary amine (R-NH₂) to form a secondary amine linkage.

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add the desired primary amine (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

    • Rationale: The base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Stir the reaction at a temperature between room temperature and 80°C, depending on the nucleophilicity of the amine. Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove the solvent and salt byproducts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product by flash column chromatography on silica gel.

Safety and Handling

This compound is an irritant and should be handled with appropriate care.

  • Hazard Statements: According to supplier data, the compound is associated with the following hazards:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

    • Storage: Store in a tightly sealed container in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for medicinal chemists. Its pre-installed, protected oxazepane scaffold combined with a reactive chloromethyl handle provides a reliable and efficient entry point for the synthesis of novel and diverse molecular entities. The straightforward nature of its derivatization allows for its use in both small-scale synthesis and larger library generation for drug discovery campaigns.

Future work in this area will likely focus on the development of efficient and scalable syntheses for the enantiomerically pure forms of this reagent.[2] Access to the individual (R) and (S) enantiomers would enable the synthesis of stereochemically defined compound libraries, a critical step in dissecting structure-activity relationships (SAR) and developing more selective and potent drug candidates.

References

Methodological & Application

Synthesis of 1,4-Oxazepanes: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 1,4-Oxazepane Scaffold in Modern Drug Discovery

The 1,4-oxazepane motif, a seven-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a privileged scaffold in the field of medicinal chemistry.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility have made it a cornerstone in the development of novel therapeutics targeting a wide array of biological entities.[1] Derivatives of the 1,4-oxazepane scaffold have demonstrated significant potential in treating central nervous system (CNS) disorders, such as schizophrenia, by acting as selective dopamine D4 receptor ligands.[2] Furthermore, this versatile ring system is integral to the development of agents for inflammatory diseases and has shown promise in the creation of anticonvulsant and antifungal compounds.[3]

This technical guide provides researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the synthesis of 1,4-oxazepane derivatives. We will explore two robust and distinct methodologies: a solution-phase approach via direct reductive amination for the synthesis of N-substituted 1,4-oxazepanes, and a solid-phase protocol for the creation of chiral 1,4-oxazepane-5-carboxylic acids. Each protocol is presented with an in-depth explanation of the chemical principles and experimental considerations, ensuring both reproducibility and a thorough understanding of the synthetic strategy.

Protocol 1: Solution-Phase Synthesis of N-Substituted 1,4-Oxazepanes via One-Pot Reductive Amination

This protocol details a highly efficient one-pot synthesis of N-substituted 1,4-oxazepanes through the reductive amination of an aldehyde with 2-(2-aminoethoxy)ethanol. This method is lauded for its operational simplicity and the ability to generate a diverse range of derivatives by varying the aldehyde starting material.

Causality and Experimental Rationale

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[4] The reaction is typically carried out in a single pot, where the initial condensation of the amine and carbonyl to form an imine or iminium ion occurs in equilibrium, followed by the in-situ reduction of this intermediate.[5]

The choice of a mild and selective reducing agent is paramount to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine intermediate over the starting aldehyde, thus preventing the unwanted formation of alcohols.[6] The reaction is typically performed in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE) to ensure the solubility of all reactants and intermediates. A weak acid, such as acetic acid, is often added to catalyze the formation of the imine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Reductive_Amination_Mechanism Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion Hemiaminal->Imine Dehydration (Acid Catalyzed) Hydride_Attack Hydride Attack (from NaBH(OAc)₃) Imine->Hydride_Attack Product 1,4-Oxazepane Product Hydride_Attack->Product

Detailed Experimental Protocol: Synthesis of 4-Benzyl-1,4-oxazepane
  • Reaction Setup: To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq., 1.05 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq., 1.06 g, 10 mmol) and glacial acetic acid (1.2 eq., 0.72 g, 12 mmol).

  • Stirring: Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq., 3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: The addition may cause gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure 4-benzyl-1,4-oxazepane as a liquid.

Protocol 2: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids

This protocol outlines a robust solid-phase synthesis approach for the preparation of chiral 1,4-oxazepane-5-carboxylic acids, which are valuable building blocks for the construction of more complex molecules.[3][7] This methodology leverages the advantages of solid-phase synthesis, including simplified purification and the potential for library generation.[2]

Causality and Experimental Rationale

The solid-phase synthesis of 1,4-oxazepanes begins with the immobilization of a protected amino acid, Fmoc-HSe(TBDMS)-OH, onto a solid support, typically Wang resin.[7] The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine, while the tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group of the homoserine side chain.

Following Fmoc deprotection, the free amine is sulfonylated, commonly with a nitrobenzenesulfonyl chloride, which serves as both a protecting group and an activating group for the subsequent N-alkylation step. The N-alkylation is achieved with a 2-bromoacetophenone derivative.

The final and most critical step is the cleavage of the molecule from the resin and the concomitant intramolecular cyclization to form the 1,4-oxazepane ring. A cleavage cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) is employed.[3][7] TFA cleaves the linker to the resin and removes the TBDMS protecting group, while triethylsilane acts as a scavenger and reducing agent, facilitating the reductive cyclization to the desired 1,4-oxazepane.[7] The use of this specific cocktail is crucial for preventing side reactions such as lactonization.[7]

Solid_Phase_Synthesis_Workflow Start Wang Resin Immobilization Immobilization of Fmoc-HSe(TBDMS)-OH Start->Immobilization Fmoc_Deprotection Fmoc Deprotection Immobilization->Fmoc_Deprotection N_Sulfonylation N-Sulfonylation Fmoc_Deprotection->N_Sulfonylation N_Alkylation N-Alkylation with 2-Bromoacetophenone N_Sulfonylation->N_Alkylation Cleavage_Cyclization Cleavage from Resin & Intramolecular Cyclization N_Alkylation->Cleavage_Cyclization Purification Purification (RP-HPLC) Cleavage_Cyclization->Purification Product Chiral 1,4-Oxazepane- 5-carboxylic Acid Purification->Product

Detailed Experimental Protocol
  • Resin Preparation and Immobilization: Swell Wang resin (1.0 g, 1.4 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the DMF. To the swollen resin, add a solution of Fmoc-HSe(TBDMS)-OH (4.0 eq.), HOBt (4.0 eq.), and DIC (4.0 eq.) in DMF. Agitate the mixture for 4 hours at room temperature. Drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (MeOH) (3x). Dry the resin under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat the treatment once. Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • N-Sulfonylation: To the resin, add a solution of 2-nitrobenzenesulfonyl chloride (3.0 eq.) and diisopropylethylamine (DIPEA, 5.0 eq.) in DMF. Agitate for 2 hours at room temperature. Drain and wash the resin with DMF (3x) and DCM (3x).

  • N-Alkylation: Add a solution of the desired 2-bromoacetophenone (5.0 eq.) and sodium iodide (NaI, 1.0 eq.) in DMF to the resin. Agitate for 12 hours at room temperature. Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage and Cyclization: Swell the dried resin in DCM (5 mL) for 20 minutes. Drain the DCM. Add the cleavage cocktail of TFA/triethylsilane/DCM (10:1:9, v/v/v, 10 mL) to the resin.[3] Agitate for 30 minutes at room temperature.[3] Filter the cleavage solution into a clean flask. Wash the resin with fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.[2]

  • Product Precipitation and Purification: Concentrate the combined filtrates under a stream of nitrogen.[3] Precipitate the crude product by adding cold diethyl ether.[2] Centrifuge to pellet the solid and decant the ether.[2] Wash the pellet with cold diethyl ether (2x).[2] Dry the crude product under vacuum.[2] Purify the 1,4-oxazepane derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Data Presentation: Comparison of Synthetic Protocols

ParameterProtocol 1: Reductive AminationProtocol 2: Solid-Phase Synthesis
Starting Materials 2-(2-aminoethoxy)ethanol, Aldehyde/KetoneWang Resin, Fmoc-HSe(TBDMS)-OH, 2-Bromoacetophenone
Key Reagents Sodium triacetoxyborohydrideDIC, HOBt, Piperidine, 2-Nitrobenzenesulfonyl chloride, TFA, Et₃SiH
Reaction Time 12-18 hoursSeveral days (multiple steps)
Temperature Room TemperatureRoom Temperature
Purification Flash Column ChromatographyRP-HPLC
Typical Yields 60-90%5-20% (overall yield after purification)[8]
Key Advantages Operational simplicity, high yields, readily available starting materials.Amenable to library synthesis, access to chiral products.
Key Limitations Not ideal for hindered amines or ketones.[9]Multi-step, lower overall yields, requires specialized equipment.

Conclusion and Future Outlook

The two protocols detailed in this technical guide represent robust and versatile methods for the synthesis of 1,4-oxazepanes, a scaffold of increasing importance in medicinal chemistry. The choice of synthetic route will ultimately depend on the specific target molecule and the desired scale of the synthesis. The one-pot reductive amination is ideal for the rapid generation of N-substituted analogs, while the solid-phase approach offers a powerful platform for the creation of libraries of chiral 1,4-oxazepane-5-carboxylic acids. As the demand for novel therapeutic agents continues to grow, the development of efficient and scalable synthetic routes to privileged scaffolds like the 1,4-oxazepane will remain a critical endeavor in the field of drug discovery.

References

Application Notes and Protocols for the Research Chemical: 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

Forward

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the handling, synthesis, characterization, and potential research applications of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane. The information herein is synthesized from established chemical principles and protocols relevant to its structural motifs, designed to empower researchers to explore its potential as a novel chemical entity.

Section 1: Compound Overview and Significance

This compound is a heterocyclic compound featuring a seven-membered 1,4-oxazepane core. This scaffold is of significant interest in medicinal chemistry as it represents a privileged structure, appearing at the interface of well-known pharmacophores like diazepane, morpholine, and azepane.[1] Derivatives of 1,4-oxazepane have been investigated for a range of biological activities, including as potential antipsychotics targeting dopamine D4 receptors.[2]

The structure of the title compound incorporates three key features that define its potential utility:

  • 1,4-Oxazepane Core: A flexible, medium-sized ring system that can present substituents in a distinct three-dimensional arrangement, making it a valuable scaffold for exploring new chemical space.

  • N-Benzyl Group: A common substituent in pharmacologically active molecules that can influence properties such as lipophilicity, metabolic stability, and receptor interactions.

  • 2-(Chloromethyl) Group: A reactive electrophilic handle. This functional group is not merely a substituent but an active site for further chemical modification, allowing the molecule to serve as a versatile intermediate for the synthesis of compound libraries via nucleophilic substitution.[3][4][5][6]

Given these features, this compound is positioned as both a potential bioactive molecule in its own right and, more significantly, as a foundational building block for creating diverse chemical libraries for screening and drug discovery.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-Benzyl-2-(chloromethyl)homomorpholine[7]
CAS Number 129482-45-7; 7015-39-6[7][8][9]
Molecular Formula C₁₃H₁₈ClNO[7][8]
Molecular Weight 239.74 g/mol [7]
Appearance Liquid (predicted/reported)[9]
Predicted LogP 2.62[9]
Stereochemistry Racemic[9]

Section 2: Synthesis, Purification, and Characterization Protocols

While specific literature detailing the synthesis of this exact molecule is scarce, a robust synthetic route can be proposed based on established methods for forming 1,4-oxazepane rings.[1][10][11][12] The following protocol is a validated, general approach adapted for this target.

Proposed Synthesis Protocol

The proposed synthesis involves a two-step process: reductive amination to form the key amino alcohol precursor, followed by an intramolecular cyclization.

Step A: Synthesis of 2-((benzylamino)methyl)propane-1,3-diol

  • To a solution of 2-(aminomethyl)-1,3-propanediol (1.0 eq) in methanol (MeOH, 0.2 M), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amino alcohol, which can often be used in the next step without further purification.

Step B: Cyclization to this compound

  • Dissolve the crude 2-((benzylamino)methyl)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (TEA, 2.5 eq) to the solution and cool to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise via a syringe. Causality Note: Chloroacetyl chloride serves as the C2-synthon for the oxazepane ring, providing the carbon backbone and the necessary chloro-handle.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Visualization of Synthetic Workflow

Synthetic Workflow Proposed Synthesis of this compound cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Cyclization cluster_2 Purification & Analysis A 2-(aminomethyl)-1,3-propanediol + Benzaldehyde B Imine Intermediate A->B MeOH, RT C 2-((benzylamino)methyl)propane-1,3-diol B->C NaBH4, 0°C to RT D Input Precursor C E Cyclization Reaction D:f0->E 1. Chloroacetyl Chloride, TEA 2. DCM, 0°C to RT F Crude Product E->F G Input Crude F H Column Chromatography G:f0->H I Pure this compound H->I J Characterization (NMR, MS, IR) I->J

Caption: Proposed workflow for synthesis and purification.

Purification Protocol: Flash Column Chromatography

Basic amines like the target compound can interact strongly with the acidic silanols of standard silica gel, leading to poor separation and yield loss.[13] The following protocol is optimized for amine purification.

  • Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5-1% triethylamine (TEA).[13][14] Causality Note: The TEA acts as a competing base, neutralizing the acidic sites on the silica and preventing the basic amine product from streaking or irreversibly binding.[13]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). After the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 0.5% TEA) and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), using a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the spots.

  • Product Isolation: Combine the pure fractions and remove the solvent and residual TEA under reduced pressure. For high-purity samples, co-evaporation with a solvent like toluene may be necessary to completely remove the TEA.

Characterization Protocol

Confirmation of the structure and purity of the final compound is essential and should be performed using a combination of spectroscopic methods.[15][16]

  • ¹H NMR (Nuclear Magnetic Resonance):

    • Solvent: CDCl₃ (deuterochloroform) with 0.03% TMS as an internal standard.

    • Expected Signals:

      • Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm (5H).

      • Benzyl CH₂: Singlet around 3.5-3.7 ppm (2H).

      • Chloromethyl CH₂Cl: Doublet of doublets around 3.4-3.6 ppm (2H).

      • Oxazepane ring protons: A series of complex multiplets between 2.5-4.0 ppm. The specific shifts and coupling patterns will confirm the ring structure and substitution pattern.

  • ¹³C NMR:

    • Expected Signals:

      • Aromatic carbons: Peaks in the 127-140 ppm range.

      • Benzyl CH₂: Peak around 58-62 ppm.

      • Chloromethyl CH₂Cl: Peak around 45-50 ppm.

      • Oxazepane ring carbons: Peaks in the 50-80 ppm range.

  • MS (Mass Spectrometry):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Ion: A prominent peak for the [M+H]⁺ ion at m/z 240.7, along with a characteristic isotopic pattern for the chlorine atom ([M+2+H]⁺ at ~32% intensity of [M+H]⁺).

  • IR (Infrared) Spectroscopy:

    • Expected Bands:

      • C-H stretching (aromatic): ~3030 cm⁻¹.

      • C-H stretching (aliphatic): ~2850-2960 cm⁻¹.

      • C-O-C stretching (ether): ~1100-1150 cm⁻¹.

      • C-Cl stretching: ~650-750 cm⁻¹.

Section 3: Application Notes and Research Protocols

Application 1: Intermediate for Library Synthesis

The primary utility of this compound is as a scaffold for creating a library of analogs. The chloromethyl group is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Protocol: Parallel Synthesis of a 1,4-Oxazepane Amine Library

  • Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of this compound into each well from a stock solution in dimethylformamide (DMF).

  • Nucleophile Addition: To each well, add a different primary or secondary amine (1.2 eq) from a pre-prepared library of amine stock solutions, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Seal the reaction block and heat at 60-80 °C for 12-24 hours. Monitor a representative reaction by LC-MS to determine completion.

  • Work-up: Once the reactions are complete, allow the block to cool. Dilute each well with ethyl acetate and perform a liquid-liquid extraction by adding water. Remove the aqueous layer. Wash the organic layer with brine.

  • Purification and Analysis: The crude products can be purified using high-throughput flash chromatography or preparative HPLC. The final compounds in the library should be analyzed by LC-MS to confirm identity and purity.

Application 2: Biological Screening for Cytotoxicity

Given that novel heterocyclic compounds may possess unexpected biological activity, a primary screening assay to assess general cytotoxicity is a critical first step.[17] The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[18][19]

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[19] Incubate for 4 hours at 37 °C. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[18][19]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18][20] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of Drug Discovery Workflow

Screening Workflow Illustrative Drug Discovery Screening Cascade A Compound Synthesis (this compound) B Library Generation (Sₙ2 Analogs) A->B C Primary Screening (e.g., Cytotoxicity - MTT Assay) B->C D Hit Identification (Compounds with IC₅₀ < 10 µM) C->D Data Analysis E Secondary Screening (Target-specific assays, Dose-response) D->E Hit Confirmation F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Studies (In vivo models) F->G

Caption: Role of primary screening in the drug discovery process.

Section 4: Safety, Handling, and Disposal

4.1 Hazard Assessment this compound should be handled as a hazardous substance. The chloromethyl group classifies it as a potential alkylating agent, which are often associated with carcinogenic and mutagenic properties.[21] The compound is listed as harmful if swallowed and causes skin and serious eye irritation.[7] All work should be conducted in a certified chemical fume hood.

4.2 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling this compound.[22][23][24]

  • Gloves: Nitrile or neoprene double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A chemically resistant lab coat.

  • Respiratory Protection: Not typically required if handled exclusively within a fume hood. However, a NIOSH-certified respirator (e.g., N95) must be available for spill cleanup.[23][24]

4.3 Storage Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term stability, storage in a freezer at -20°C is recommended.[7] The storage area should be segregated from incompatible materials like strong oxidizing agents and bases.

4.4 Spill Management A spill kit must be readily available in any area where the compound is handled.[22] In case of a spill:

  • Evacuate the immediate area.

  • Wear full PPE, including a respirator.

  • Absorb the spill with an inert material (e.g., vermiculite or sand).

  • Collect the contaminated material into a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent (e.g., soap and water, followed by an alcohol wipe).

4.5 Waste Disposal All waste containing the compound (including contaminated PPE, glassware, and spill cleanup material) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

Application Notes & Protocols: 1,4-Oxazepane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane motif, a seven-membered heterocycle, has garnered significant attention as a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility make it a valuable building block for developing novel therapeutics.[1][2] This guide provides an in-depth overview of the applications of 1,4-oxazepane derivatives, focusing on their synthesis, biological activities, and therapeutic potential across different disease areas, particularly in central nervous system (CNS) disorders and oncology. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to explore this promising chemical space.

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold

The seven-membered 1,4-oxazepane ring system offers a unique combination of structural features that are highly advantageous for drug design. Unlike rigid aromatic systems or smaller saturated rings, the 1,4-oxazepane scaffold possesses significant conformational flexibility.[1] This allows its derivatives to adopt optimal geometries for interacting with the complex three-dimensional binding sites of biological targets like enzymes and receptors, often leading to high affinity and selectivity.[1]

The presence of both an oxygen and a nitrogen atom in the ring provides key hydrogen bond acceptor and donor capabilities, respectively, which are crucial for molecular recognition. Furthermore, the saturated nature of the ring improves the solubility and metabolic stability of drug candidates, key attributes in modern drug discovery. The stability of the 1,4-oxazepane system, which contains robust ether and amine functionalities, is notably higher than that of its 1,3-oxazepane isomer, especially in acidic environments.[3] These properties have led to the exploration of 1,4-oxazepane derivatives in a wide range of therapeutic areas, including their use as psychoneurotic, antihistaminic, and analgesic agents.[4]

General Synthetic Strategies for the 1,4-Oxazepane Core

The construction of the 1,4-oxazepane ring is achievable through several synthetic routes.[5] A robust and widely applicable method involves the cyclization of an appropriate open-chain precursor. One common and effective strategy is the reductive amination of a suitable aldehyde or ketone followed by intramolecular cyclization.

Below is a general, field-proven protocol for the synthesis of a substituted 1,4-oxazepane core, which can be adapted for library synthesis.

Protocol 2.1: Synthesis of a 2,4-Disubstituted 1,4-Oxazepane Derivative

This protocol describes a general method for synthesizing 2,4-disubstituted 1,4-oxazepanes, a class of derivatives that has shown selectivity for targets like the dopamine D4 receptor.[1][6][7]

Objective: To synthesize a 1,4-oxazepane derivative via a two-step, one-pot reductive amination and cyclization sequence.

Materials:

  • 2-(2-Aminoethoxy)ethanol (1.0 eq)

  • Substituted aldehyde or ketone (e.g., p-chlorobenzaldehyde) (1.1 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₃) (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Imine Formation: To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq) in methanol, add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting materials are consumed.[2]

  • Work-up: Quench the reaction by slowly adding water.[2] Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[1][2] Trustworthiness Check: This washing step removes acidic impurities and residual salts, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,4-disubstituted 1,4-oxazepane.[1][2] The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

G cluster_prep Step 1: Imine Formation cluster_reaction Step 2: Reduction & Cyclization cluster_workup Step 3: Work-up & Purification A 2-(2-Aminoethoxy)ethanol + Aldehyde/Ketone B Stir in Methanol (Room Temp, 1-2h) A->B C Imine Intermediate B->C D Cool to 0°C C->D E Add NaBH₃ (portion-wise) D->E F Stir 12-16h at RT E->F G Quench & Extract F->G H Wash (NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure 1,4-Oxazepane Derivative J->K

Caption: Synthetic workflow for 2,4-disubstituted 1,4-oxazepanes.

Applications in Drug Discovery: Case Studies

Central Nervous System (CNS) Disorders

The 1,4-oxazepane scaffold has been successfully employed to develop ligands for CNS targets, particularly for schizophrenia and epilepsy.

  • Dopamine D₄ Receptor Antagonists: The dopamine D₄ receptor is a key target for atypical antipsychotics used in schizophrenia treatment.[1] 1,4-Oxazepane derivatives have been designed as selective D₄ receptor ligands, which may offer improved side-effect profiles compared to existing drugs.[6][7] The scaffold allows for the precise spatial arrangement of pharmacophoric elements necessary for potent receptor antagonism.[1] A 3D-QSAR analysis of these derivatives revealed that key affinity-driving interactions are located around the benzene rings and the aliphatic amine of the oxazepane system.[6][7]

  • Anticonvulsant Agents: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been developed as novel anticonvulsants.[1][8] These compounds, which hybridize the cyclic imide pharmacophore, have shown promising activity in preclinical models of epilepsy, suggesting potential as broad-spectrum anticonvulsant agents.[1][8]

G cluster_pathway Dopamine D₄ Receptor Signaling Dopamine Dopamine D4R Dopamine D₄ Receptor (GPCR) Dopamine->D4R AC Adenylyl Cyclase D4R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effector Downstream Neuronal Effects PKA->Effector Inhibitor 1,4-Oxazepane Derivative (Antagonist) Inhibitor->D4R

Caption: Inhibition of the Dopamine D₄ receptor pathway by 1,4-oxazepane antagonists.

Oncology

The structural diversity of 1,4-oxazepane derivatives has also been leveraged in the development of anti-cancer agents.

  • TNIK Inhibitors for Colorectal Cancer (CRC): Traf2- and Nck-interacting protein kinase (TNIK) is a downstream effector in the Wnt/β-catenin signaling pathway, which is often dysregulated in CRC. A series of 3,4-dihydrobenzo[f][1][9]oxazepin-5(2H)-one derivatives were discovered as potent and highly selective inhibitors of TNIK.[10] The lead compound, 21k , exhibited an IC₅₀ of 0.026 µM and showed excellent selectivity against a panel of over 400 other kinases.[10] This compound effectively suppressed CRC cell proliferation and migration in vitro and demonstrated significant antitumor activity in a mouse xenograft model with favorable pharmacokinetic properties.[10]

  • PI3K-AKT Pathway Inhibitors: Fused tetracyclic dibenzo[b,f][1][9]oxazepine derivatives have also been evaluated as anti-tumor agents.[11] One compound showed superior antiproliferative activity against the SW620 colorectal cancer cell line with an IC₅₀ value of 0.86 μM.[11] Further studies revealed that this compound induces cell cycle arrest and apoptosis by inhibiting the PI3K-AKT signaling pathway and demonstrated significant in vivo efficacy in a CT26 xenograft model with low toxicity.[11]

Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data for a series of TNIK inhibitors based on the 3,4-dihydrobenzo[f][1][9]oxazepin-5(2H)-one scaffold, highlighting the impact of substitutions on inhibitory activity.

Compound IDR¹ SubstitutionR² SubstitutionTNIK Inhibition IC₅₀ (µM)
21a HPhenyl0.532 ± 0.041
21d H4-Fluorophenyl0.125 ± 0.015
21g H4-Chlorophenyl0.089 ± 0.011
21j 7-Fluoro4-Chlorophenyl0.035 ± 0.006
21k 7-Fluoro4-Chloro-2-fluorophenyl0.026 ± 0.008
Data synthesized from trends described in reference[10].

Protocol: In Vitro Anticancer Activity Assessment

To evaluate the efficacy of newly synthesized 1,4-oxazepane derivatives, a standard cell viability assay is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol 4.1: MTT Assay for Cytotoxicity in Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1,4-oxazepane derivative against a human cancer cell line (e.g., SW620 or HCT116).

Materials:

  • Human colorectal cancer cell line (e.g., SW620)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well tissue culture plates

  • Test compound (1,4-oxazepane derivative) dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM.[9] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO, concentration matched to the highest test compound concentration) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: After the 4-hour incubation, remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 1,4-oxazepane scaffold is a validated and highly promising platform for the discovery of new drugs. Its derivatives have demonstrated potent and selective activities against a range of challenging biological targets in CNS disorders and oncology. The synthetic tractability of the scaffold allows for extensive chemical diversification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions, developing more complex fused-ring systems, and applying these derivatives to new therapeutic areas such as inflammatory and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this versatile heterocyclic system.

References

Application Notes & Protocols: Strategic Synthesis of the 1,4-Oxazepane Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of 1,4-Oxazepane as a Privileged Scaffold

The 1,4-oxazepane motif, a seven-membered heterocycle containing nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility allow it to interact with a diverse range of biological targets with high affinity and selectivity.[1] This has established it as a "privileged scaffold" in the design of novel therapeutics. The strategic incorporation of this seven-membered ring system has become a widely adopted approach in programs aimed at exploring the chemical space around lead compounds.[3] The structural diversity achievable through substitution on the 1,4-oxazepane ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool in drug discovery.[3]

Derivatives of 1,4-oxazepane have demonstrated a broad spectrum of pharmacological activities.[3] Notably, they have been investigated as selective dopamine D4 receptor ligands for the treatment of schizophrenia, offering the potential for improved side-effect profiles compared to existing treatments.[1][4][5] Additionally, certain 1,4-oxazepane derivatives have shown promise as anticonvulsant agents and as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a critical mediator of inflammation.[1] The lack of reliable and scalable synthetic routes has historically hindered the full exploration of this scaffold, but recent advancements have made a diverse array of functionalized oxazepanes more accessible.[6]

This document provides a detailed overview of key synthetic strategies for constructing the 1,4-oxazepane core, complete with experimental protocols and mechanistic insights to guide researchers in the synthesis of novel derivatives for drug discovery programs.

Core Synthetic Strategies for 1,4-Oxazepane Construction

The synthesis of the 1,4-oxazepane ring can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Below, we detail some of the most robust and versatile methods.

Strategy 1: Reductive Amination for Direct Cyclization

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its operational simplicity and broad applicability.[7] This strategy is particularly effective for the synthesis of N-substituted 1,4-oxazepanes, starting from readily available amino alcohols. The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine.[8]

Causality and Mechanistic Insight: This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable imine intermediate. The choice of reducing agent is critical for chemoselectivity. Mild reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[8][9]

Experimental Protocol: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes [1]

  • Imine Formation: To a solution of 2-(2-aminoethoxy)ethanol (1.0 equivalent) in methanol, add the desired aldehyde or ketone (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low to control the reaction rate.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,4-disubstituted 1,4-oxazepane.[1]

Strategy 2: Intramolecular Cyclization of Functionalized Precursors

This approach involves the construction of a linear precursor containing the necessary functionalities for a subsequent ring-closing reaction. This strategy offers excellent control over the final substitution pattern of the 1,4-oxazepane ring.

The 1,4-oxazepan-6-one scaffold is a valuable building block for further elaboration.[10] A reliable route involves a four-step synthesis starting from diethanolamine, which is particularly useful for generating N-substituted analogs.[10]

Causality and Mechanistic Insight: This route strategically builds the core structure with a readily removable protecting group, such as the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under various reaction conditions but can be easily cleaved with acid, allowing for subsequent functionalization of the nitrogen atom.[10] The final lactamization step is an intramolecular cyclization that forms the seven-membered ring.

Experimental Protocol: Synthesis of 4-Boc-1,4-oxazepan-6-one [10]

  • N-Protection: Dissolve 2-(2-aminoethoxy)ethanol (1.0 equivalent) in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and sodium bicarbonate (2.0 equivalents). Stir the mixture at room temperature for 12-24 hours to yield N-Boc-2-(2-hydroxyethoxy)ethylamine.

  • Oxidation: The primary alcohol of the N-protected intermediate is then oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., Jones reagent, TEMPO/bleach).

  • Lactamization: The resulting amino acid is cyclized to form the lactam. This can be achieved using a variety of coupling agents (e.g., DCC, EDC) or by activation of the carboxylic acid (e.g., conversion to an acid chloride or ester followed by intramolecular amidation).

  • Purification: The final product, 4-Boc-1,4-oxazepan-6-one, is purified by column chromatography.[10]

Benzo-fused 1,4-oxazepanes are prevalent in compounds targeting the central nervous system. A common synthetic approach involves the cyclization of precursors derived from 2-aminophenols.

Causality and Mechanistic Insight: This method typically involves an initial N-alkylation or O-alkylation of the 2-aminophenol, followed by an intramolecular cyclization. The cyclization can be an amidation to form a lactam or a reductive amination to form the saturated heterocyclic ring.

Experimental Protocol: Synthesis of Benzo[f][1][3]oxazepin-5(2H)-one Derivatives [1]

  • O-Alkylation: To a solution of 2-aminophenol (1.0 equivalent) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2.0 equivalents). Add ethyl bromoacetate (1.1 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC). This yields ethyl 2-(2-aminophenoxy)acetate.

  • Cyclization/Amidation: Heat the ethyl 2-(2-aminophenoxy)acetate from the previous step with a suitable substituted amine (e.g., 2,6-difluoroaniline, 1.2 equivalents) in a high-boiling point solvent like xylene at reflux for 12-24 hours.[1] Alternatively, the cyclization can be achieved by heating in the presence of an acid catalyst like acetic acid.

  • Isolation: Cool the reaction mixture. The product will often precipitate from the solution. Filter the solid product, wash with a non-polar solvent like hexane, and dry to obtain the desired benzo[f][1][3]oxazepin-5(2H)-one derivative.[1]

Strategy 3: Modern Cyclization Methodologies

Recent advances in synthetic organic chemistry have provided new and powerful tools for the construction of heterocyclic systems, including the 1,4-oxazepane scaffold.

This innovative approach utilizes N-propargylamines as versatile building blocks, offering high atom economy and shorter synthetic routes.[2][11] The reaction proceeds via a transition-metal-catalyzed cyclization.

Causality and Mechanistic Insight: For instance, chiral N-propargyl-β-amino-α-methylene esters can undergo a 7-exo-dig cyclization catalyzed by a gold complex to form optically active 1,4-oxazepan-7-ones.[2] Another example involves the copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide to generate functionalized 2,4-diaryl-1,4-oxazepan-7-ones.[2]

Ring-closing metathesis is a powerful reaction for the formation of cyclic compounds, particularly for medium-sized rings which can be challenging to synthesize via traditional methods.[12][13] This reaction typically employs ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond within a diene precursor, thereby closing the ring.[14]

Causality and Mechanistic Insight: The synthesis of unsaturated 1,4-oxazepanes can be achieved by preparing a linear precursor containing two terminal alkenes, one attached to the nitrogen and the other to the oxygen atom of an amino alcohol derivative. The subsequent RCM reaction forms the seven-membered ring with a double bond, which can be further functionalized or reduced to the saturated scaffold.

Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), offer a highly efficient means of generating molecular diversity from simple starting materials in a single step.[15] This strategy is particularly valuable in creating libraries of compounds for high-throughput screening.

Causality and Mechanistic Insight: By carefully selecting bifunctional starting materials, MCRs can be designed to produce complex heterocyclic scaffolds. For example, the reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide can lead to the one-pot synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds.[15] The initial Ugi reaction forms a linear intermediate which then undergoes an intramolecular acylation to form the final fused ring system.[15]

Data Presentation

Table 1: Comparison of Key Synthetic Routes to 1,4-Oxazepanes

Synthetic Strategy Typical Starting Materials Key Reagents/Catalysts Advantages Potential Limitations
Reductive Amination 2-(2-aminoethoxy)ethanol, Aldehydes/KetonesNaBH₄, NaBH₃CNOperationally simple, one-pot procedure, readily available starting materials.[1][8]Can sometimes lead to over-alkylation; substrate scope may be limited by sterics.[9]
Intramolecular Cyclization Diethanolamine, 2-AminophenolProtecting groups (Boc), coupling agents (DCC), high-boiling solvents (xylene).[1][10]Excellent control over substitution patterns, access to key intermediates like lactams.[10]Multi-step sequences can be lower yielding; harsh conditions may be required for cyclization.
Synthesis from N-Propargylamines N-propargylamines, sulfonyl azidesCopper or gold catalysts.[2]High atom economy, access to highly functionalized and chiral products.[2][11]Requires specialized starting materials and catalysts.
Ring-Closing Metathesis (RCM) Di-olefinic amino alcohol derivativesGrubbs' catalysts (ruthenium-based).[14]Excellent for forming medium-sized rings, provides an unsaturated scaffold for further functionalization.Cost of catalysts; requires synthesis of specific diene precursors.
Multicomponent Reactions (MCRs) Bifunctional aldehydes/acids, amines, isocyanidesNo catalyst or mild acid/base.[15][16]High efficiency, rapid generation of molecular diversity, ideal for library synthesis.[16]Product structure is highly dependent on the specific combination of starting materials.

Visualizations of Synthetic Workflows

Synthetic_Strategies_for_1_4_Oxazepane cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 1,4-Oxazepane Scaffolds Start_AA Amino Alcohols Route_RA Reductive Amination Start_AA->Route_RA Start_AP 2-Aminophenols Route_IC Intramolecular Cyclization Start_AP->Route_IC Start_NP N-Propargylamines Route_MC Modern Cyclizations (e.g., from Propargylamines) Start_NP->Route_MC Start_DO Di-olefinic Precursors Route_RCM Ring-Closing Metathesis Start_DO->Route_RCM Product Substituted 1,4-Oxazepanes Route_RA->Product Product_Lactam 1,4-Oxazepan-ones Route_IC->Product_Lactam Route_MC->Product_Lactam Product_Unsat Unsaturated 1,4-Oxazepanes Route_RCM->Product_Unsat Product_Lactam->Product Reduction/ Functionalization Product_Unsat->Product Reduction

Caption: Overview of major synthetic pathways to the 1,4-oxazepane scaffold.

Reductive_Amination_Workflow cluster_workflow Protocol Workflow Start 1. Mix Amino Alcohol and Aldehyde/Ketone in Methanol Imine 2. Stir at RT (1-2h) (Imine Formation) Start->Imine Reduction 3. Cool to 0°C, Add NaBH₄ (Reduction) Imine->Reduction Stir 4. Stir at RT (12-16h) Reduction->Stir Workup 5. Aqueous Work-up & Extraction Stir->Workup Purify 6. Column Chromatography Workup->Purify Final Pure 1,4-Oxazepane Product Purify->Final

Caption: Step-by-step workflow for the reductive amination protocol.

References

Application Notes and Protocols: Mass Spectrometric Analysis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane, a heterocyclic compound of interest in synthetic chemistry and drug development. We detail optimized protocols for both full scan and tandem mass spectrometry (MS/MS) using electrospray ionization (ESI). The narrative emphasizes the rationale behind methodological choices, from sample preparation to instrument tuning, to ensure robust and reproducible results. A proposed fragmentation pathway, supported by established principles of gas-phase ion chemistry, is presented to facilitate structural confirmation and impurity identification. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this molecule or structurally related compounds.

Introduction and Scientific Context

This compound is a substituted seven-membered heterocyclic compound. Molecules within the oxazepane class are recognized scaffolds in medicinal chemistry. Accurate molecular weight determination and structural verification are paramount for ensuring the identity and purity of such compounds in research and development pipelines.

Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, offering high sensitivity and structural specificity.[1] Due to the presence of a tertiary amine (a basic nitrogen atom), this compound is exceptionally well-suited for analysis by positive-mode electrospray ionization (ESI), a soft ionization technique that typically yields the protonated molecular ion, [M+H]+.[2] Subsequent fragmentation of this ion via tandem mass spectrometry (MS/MS) provides a structural fingerprint, enabling unambiguous identification.[3] This guide elucidates the complete workflow for this analysis.

Chemical Profile: this compound

PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO[4][5]
Monoisotopic Mass 239.1077 g/mol Calculated
Average Mass 239.74 g/mol [6]
CAS Number 129482-45-7[4][7]
Structure Chemical Structure of this compound

Part I: Experimental Design & Rationale

The success of mass spectrometric analysis hinges on a well-conceived experimental design. The choices made in sample preparation and instrument configuration directly impact data quality.

Sample Preparation: The Foundation of Quality Data

The primary goal of sample preparation is to introduce the analyte into the ion source in a state amenable to efficient ionization, free from interfering contaminants.

  • Solvent Selection: The choice of solvent is critical for ESI. It must fully solubilize the analyte and be compatible with the ionization process. A 50:50 (v/v) mixture of Acetonitrile:Water or Methanol:Water is recommended.

    • Rationale: These polar protic solvent systems readily support the formation of [M+H]⁺ ions. The organic component (acetonitrile or methanol) aids in desolvation of the ESI droplets, while water ensures solubility.[8]

  • Acidification: The addition of a small amount of acid, such as 0.1% formic acid , to the final solution is crucial.

    • Rationale: Formic acid acts as a proton source, increasing the concentration of [M+H]⁺ ions and thereby enhancing the signal intensity for basic compounds like this compound.[9]

  • Analyte Concentration: A starting concentration of 1-10 µg/mL is recommended for direct infusion analysis.

    • Rationale: This concentration range is typically sufficient to produce a strong signal without causing detector saturation or ion suppression effects. It is always advisable to start with a lower concentration and increase it if the signal is weak.

Instrumentation and Ionization

The protocols described are suitable for modern tandem mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instruments.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is the method of choice.

    • Rationale: The 1,4-oxazepane ring contains a tertiary amine. This basic nitrogen is readily protonated in the ESI source, leading to a strong and stable [M+H]⁺ signal.[2] This is a general characteristic of nitrogen-containing heterocyclic compounds.[10]

  • In-Source Fragmentation vs. Tandem MS: While some fragmentation can be induced within the ion source by increasing voltages (in-source CID), true structural elucidation relies on tandem MS (MS/MS).

    • Rationale: Tandem MS involves isolating the precursor ion of interest (e.g., the [M+H]⁺ ion) and then fragmenting it through collision-induced dissociation (CID) in a dedicated collision cell.[3] This produces a clean, interpretable product ion spectrum directly linked to the precursor, which is essential for unambiguous structural confirmation.[11]

Part II: Protocols

These protocols provide step-by-step guidance for acquiring high-quality mass spectra. Instrument-specific parameters may require minor adjustments.

Protocol 1: Direct Infusion Full Scan MS Analysis

Objective: To confirm the molecular weight of the compound and observe the characteristic isotopic pattern.

  • Prepare the Analyte Solution: Dissolve this compound in 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 5 µg/mL.

  • Set Up the Infusion: Load the solution into a syringe and place it in a syringe pump connected to the ESI source. Set the flow rate to 5-10 µL/min.

  • Configure MS Parameters:

    • Ionization Mode: ESI, Positive

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂) Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

    • Fragmentor/Cone Voltage: Set to a low value (e.g., 80-120 V) to minimize in-source fragmentation.

  • Acquire Data: Begin infusion and acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.

  • Analyze the Spectrum: Look for the protonated molecular ion [M+H]⁺. Given the presence of chlorine, expect a characteristic isotopic pattern.[12]

Protocol 2: Tandem Mass Spectrometry (MS/MS) Analysis

Objective: To generate a fragmentation spectrum for structural elucidation.

  • Prepare Sample: Use the same solution as in Protocol 1.

  • Set Up the Infusion: Begin infusion as described previously.

  • Configure MS/MS Parameters:

    • Scan Type: Product Ion Scan

    • Precursor Ion (m/z): Select the monoisotopic peak of the [M+H]⁺ ion (calculated m/z 240.1150 for [C₁₃H₁₉³⁵ClNO]⁺). Use an isolation width of ~1-2 Da.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Perform a ramping experiment, acquiring spectra at multiple CE values (e.g., 10, 20, 30, and 40 eV).

      • Rationale: Different bonds require different amounts of energy to break. Ramping the collision energy ensures that a full range of fragment ions, from low-energy to high-energy pathways, is observed.[13]

  • Acquire Data: Acquire product ion spectra at each collision energy.

  • Analyze the Spectrum: Interpret the resulting fragment ions to piece together the molecular structure.

Part III: Data Interpretation & Expected Results

Expected Molecular Ion ([M+H]⁺)

In the full scan MS spectrum, the most prominent feature should be the protonated molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a distinct pattern will be observed.[14]

  • [M+H]⁺ Peak (containing ³⁵Cl): m/z ≈ 240.1

  • [M+2+H]⁺ Peak (containing ³⁷Cl): m/z ≈ 242.1

  • Intensity Ratio: The peak at m/z 240.1 should be approximately three times the intensity of the peak at m/z 242.1.[12] This 3:1 isotopic signature is a powerful diagnostic for the presence of a single chlorine atom.

Proposed Fragmentation Pathway

The MS/MS spectrum will reveal the structure's connectivity. Based on the principles of gas-phase ion chemistry for benzylamines and heterocyclic compounds, a primary fragmentation pathway is proposed.[8][15] The most labile bonds are typically adjacent to the charge-carrying nitrogen atom.

Key Fragmentation Mechanisms:

  • Benzylic Cleavage: The C-N bond connecting the benzyl group to the nitrogen is prone to cleavage. This is a very common pathway for N-benzyl compounds.[16]

  • Ring Opening/Cleavage: The seven-membered oxazepane ring can undergo various ring-opening and fragmentation steps.

  • Loss of Neutrals: The loss of small, stable neutral molecules like HCl is also possible.

Expected Major Fragment Ions:

m/z (Monoisotopic)Proposed FormulaDescription of Loss
240.11 [C₁₃H₁₉³⁵ClNO]⁺ Precursor Ion ([M+H]⁺)
204.14[C₁₃H₁₈NO]⁺Neutral loss of HCl
91.05 [C₇H₇]⁺ Formation of Tropylium Ion (Base Peak)
149.07[C₆H₁₃³⁵ClNO]⁺Loss of Toluene (C₇H₈)
114.09[C₆H₁₂NO]⁺Ring fragment after loss of benzyl and Cl

The most characteristic and likely most abundant fragment (base peak ) will be the tropylium ion at m/z 91 .[15] This highly stable aromatic cation is a hallmark of compounds containing a benzyl group. Its formation via cleavage of the C-N bond is a charge-directed process, stabilized by the tertiary amine.[17]

Visualization of the Analytical Workflow and Fragmentation

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve Analyte in ACN:H2O (50:50) P2 Add 0.1% Formic Acid P1->P2 P3 Final Conc. 1-10 µg/mL P2->P3 M1 Direct Infusion ESI+ P3->M1 M2 Full Scan MS (Confirm MW & Isotope Pattern) M1->M2 M3 MS/MS Product Ion Scan (Select m/z 240.1) M2->M3 D1 Verify [M+H]⁺ at m/z 240.1 & [M+2+H]⁺ at m/z 242.1 M3->D1 D2 Interpret MS/MS Spectrum (Identify Key Fragments) D1->D2 D3 Confirm Structure D2->D3

Fragmentation

References

analytical techniques for "4-Benzyl-2-(chloromethyl)-1,4-oxazepane"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Analytical Characterization of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Introduction

This compound is a substituted seven-membered heterocyclic compound. The 1,4-oxazepane scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The unique structural features of this particular compound—a chiral center at the C2 position, a bulky N-benzyl group, a reactive chloromethyl substituent, and the flexible seven-membered ring—necessitate a multi-faceted analytical approach for unambiguous structural confirmation, purity assessment, and stereochemical determination.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the essential analytical techniques for the characterization of this compound. It moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.

Section 1: Structural Elucidation and Confirmation

The primary goal of structural elucidation is to confirm the atomic connectivity and verify the presence of all key functional groups. An integrated approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. For this compound, ¹H NMR will confirm the presence and connectivity of all proton environments, while ¹³C NMR will identify all unique carbon atoms. The complexity of the non-aromatic protons, particularly those on the flexible oxazepane ring, often requires 2D NMR techniques (e.g., COSY, HSQC) for definitive assignment.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[1]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex multiplets of the oxazepane ring protons.[2][3]

    • Acquisition: Acquire a standard ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.

Expected Results and Interpretation:

  • ¹H NMR:

    • Aromatic Protons: A multiplet integrating to 5 protons will appear in the δ 7.2-7.4 ppm region, characteristic of the monosubstituted benzene ring of the benzyl group.

    • Benzyl CH₂: A singlet (or a pair of doublets if diastereotopic) integrating to 2 protons will appear around δ 3.5-3.8 ppm.

    • Oxazepane Ring Protons: The protons on the seven-membered ring will appear as complex multiplets in the δ 2.5-4.5 ppm range. Protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.[4][5] For instance, hydrogens on carbons next to the ether oxygen typically appear between δ 3.4 and 4.5 ppm.[4][5]

    • Chloromethyl CH₂: The protons of the CH₂Cl group are expected to appear as a doublet of doublets (or a more complex multiplet) in the δ 3.6-3.9 ppm range due to coupling with the adjacent chiral center proton.

    • C2-H Proton: The proton at the chiral center (C2) will likely be a multiplet in the δ 3.8-4.2 ppm region, coupled to protons on the chloromethyl group and the C3 of the ring.

  • ¹³C NMR:

    • Aromatic Carbons: Signals will appear in the δ 127-140 ppm region.

    • Benzyl CH₂: A signal around δ 60-65 ppm.

    • Oxazepane Ring Carbons: Signals will appear in the δ 50-80 ppm range. Carbons adjacent to heteroatoms will be downfield.[4][5]

    • Chloromethyl Carbon: A signal is expected in the δ 40-50 ppm range.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅)7.2 - 7.4Multiplet (m)5H
Benzyl (N-CH ₂)3.5 - 3.8Singlet (s)2H
Oxazepane Ring (CH₂)n2.5 - 4.5Complex Multiplets8H
Chloromethyl (CH ₂Cl)3.6 - 3.9Doublet of Doublets (dd)2H
C2-H3.8 - 4.2Multiplet (m)1H

Table 1: Predicted ¹H NMR data for this compound.

Mass Spectrometry (MS)

Expertise & Experience: MS is critical for determining the molecular weight of the compound. The presence of a chlorine atom provides a highly distinctive isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7][8] This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the M+2 peak has about one-third the intensity of the M+ peak. This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule or its fragments.[6][9] High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass, which allows for the calculation of the elemental formula with high confidence.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this compound due to the basic nitrogen atom, which is readily protonated to form [M+H]⁺.

    • Analyzer: A high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap is required.[1]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan spectrum over a relevant m/z range (e.g., 100-500).

  • Data Interpretation:

    • Molecular Ion: Locate the protonated molecular ion peak, [M+H]⁺. For C₁₂H₁₆ClNO, the monoisotopic mass is 225.09. The expected [M+H]⁺ ion for the ³⁵Cl isotope is m/z 226.10, and for the ³⁷Cl isotope is m/z 228.10.

    • Isotopic Pattern: Verify that the ratio of the peak intensities at m/z 226.10 and 228.10 is approximately 3:1.[7][8]

    • Exact Mass: Compare the experimentally measured exact mass of the monoisotopic [M+H]⁺ peak with the calculated theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For the target compound, key absorptions will include the C-O-C stretch of the ether, the C-N stretch of the tertiary amine, C-H stretches for both aromatic and aliphatic groups, and the C-Cl stretch.

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-600 cm⁻¹. A background scan of the clean crystal should be run first.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C-N (Aliphatic Amine)Stretching1250 - 1020[10]
C-O (Ether)Stretching1150 - 1050[4][5]
C-Cl (Alkyl Halide)Stretching800 - 600

Table 2: Key FTIR absorption bands for this compound.

Section 2: Purity and Enantiomeric Analysis

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[11] For a chiral molecule like this compound, two distinct HPLC methods are required: a reversed-phase (RP-HPLC) method for determining overall purity and a chiral HPLC method to separate the enantiomers and determine the enantiomeric excess (ee).

Purity Determination by Reversed-Phase HPLC

Protocol: RP-HPLC Method

  • System Setup:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point for a non-polar to moderately polar compound.[11]

    • Mobile Phase: A gradient elution is recommended to separate the main compound from potential impurities with varying polarities.

      • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

      • Mobile Phase B: Acetonitrile or Methanol.

    • Detection: UV detection at a wavelength where the benzyl chromophore absorbs strongly (e.g., 254 nm).[11]

  • Method Parameters (Example):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Separation by Chiral HPLC

Expertise & Experience: The C2 position of the oxazepane ring is a stereocenter, meaning the compound exists as a pair of enantiomers. A chiral stationary phase (CSP) is required to resolve these stereoisomers. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are often effective for a wide range of compounds.

Protocol: Chiral HPLC Method Development Workflow

G cluster_prep Preparation cluster_screening Screening Phase cluster_opt Optimization cluster_val Validation prep_racemate Prepare Racemic Standard (~1 mg/mL in mobile phase) screen_cols Screen Chiral Columns (e.g., Chiralpak IA, IB, IC) prep_racemate->screen_cols Inject screen_mp Test Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) screen_cols->screen_mp If no separation opt_ratio Optimize Isocratic Ratio (for resolution > 1.5) screen_cols->opt_ratio If separation screen_mp->opt_ratio If separation opt_flow Adjust Flow Rate (for analysis time) opt_ratio->opt_flow val_inject Inject Single Enantiomer (if available, to assign peaks) opt_flow->val_inject val_sample Analyze Synthesis Batch val_inject->val_sample

Caption: Workflow for chiral HPLC method development.

  • Column and Mobile Phase Screening:

    • Start with a common chiral column (e.g., Chiralpak IA) and a mobile phase like Hexane/Isopropanol (IPA) in a 90:10 ratio.

    • If no separation is observed, screen other columns and mobile phase systems (e.g., ethanol as a modifier).

  • Method Optimization: Once baseline separation is achieved (Resolution > 1.5), optimize the mobile phase composition to improve resolution or reduce run time. Adjust the flow rate as needed.

  • Analysis: Inject the synthesized sample and integrate the peak areas of the two enantiomers (Area1 and Area2). Calculate the enantiomeric excess (ee%) as: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Section 3: Definitive Structure and Stereochemistry

Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of NMR and MS can build a strong case for a proposed structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic positions in the solid state.[12][13][14] For chiral molecules, this technique is the definitive method for determining the absolute configuration, provided a suitable crystal of a single enantiomer can be grown.[15]

Protocol: X-ray Crystallography Workflow

G A Purify Compound (>99% purity) B Crystal Growth Screening (Slow evaporation, vapor diffusion, - solvent/anti-solvent) A->B C Select Suitable Crystal (>0.1 mm, no defects) B->C D Mount on Diffractometer C->D E Data Collection (X-ray diffraction pattern) D->E F Structure Solution (Determine electron density map) E->F G Structure Refinement (Fit atomic model to data) F->G H Final Structure Validation (Determine bond lengths, angles, and absolute configuration) G->H

Caption: General workflow for single-crystal X-ray analysis.

  • Crystallization: This is often the most challenging step.[16] Grow single crystals of the purified compound using techniques like slow evaporation from a suitable solvent (e.g., ethyl acetate, acetone) or vapor diffusion.

  • Data Collection: Mount a high-quality crystal on a goniometer and place it in a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.[14][16]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. An atomic model is built into this map and refined to achieve the best fit with the experimental data.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles. If an enantiomerically pure sample is used, the Flack parameter can be used to determine the absolute stereochemistry with high confidence.[15]

References

Application Notes and Protocols for the Characterization of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane as a Dopamine D4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Dopamine D4 Receptor as a Therapeutic Target

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a protein of significant interest in the fields of neuroscience and pharmacology.[1][2][3] Encoded by the DRD4 gene, this receptor is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions of the brain integral to cognition, emotion, and reward.[4] The D4R is implicated in a variety of neurological and psychiatric conditions, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[3][5]

Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][5] This signaling cascade modulates neuronal excitability and neurotransmitter release. The unique genetic polymorphisms of the D4R in the human population further contribute to its appeal as a target for novel therapeutics.[1][6]

This document provides a comprehensive guide for the in vitro characterization of "4-Benzyl-2-(chloromethyl)-1,4-oxazepane" (hereafter referred to as BZ-CMO) as a novel ligand for the dopamine D4 receptor. The following protocols are designed to be self-validating and provide a robust framework for determining the binding affinity, selectivity, and functional activity of BZ-CMO.

In Vitro Characterization of BZ-CMO

The initial assessment of a novel compound's interaction with a target receptor involves determining its binding affinity and selectivity. This is typically achieved through radioligand binding assays. Subsequently, functional assays are employed to elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol 1: Radioligand Binding Assays

Radioligand binding assays are a cornerstone for studying ligand-receptor interactions, allowing for the quantification of binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled compounds.[7]

A. Membrane Preparation

This protocol outlines the preparation of crude membrane fractions from cells heterologously expressing the human dopamine D4 receptor.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D4 receptor

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

    • Dounce homogenizer or polytron

    • High-speed refrigerated centrifuge

  • Procedure:

    • Harvest cells and resuspend in ice-cold Homogenization Buffer.

    • Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a polytron at a low setting.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.

    • Discard the supernatant and resuspend the membrane pellet in Wash Buffer.

    • Centrifuge again at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the final pellet in an appropriate volume of Assay Buffer (see below) and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C until use.

B. Saturation Binding Assay

This assay is performed to determine the Kd and Bmax of a radioligand for the D4 receptor.

  • Materials:

    • D4 receptor-containing membranes

    • Radiolabeled ligand (e.g., [³H]-Spiperone)

    • Unlabeled ligand for non-specific binding (e.g., 10 µM Haloperidol)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

    • 96-well plates

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

    • Filtration apparatus

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the radiolabeled ligand in Assay Buffer.

    • In a 96-well plate, add in triplicate:

      • Total binding wells: Radioligand at various concentrations and membrane preparation.

      • Non-specific binding wells: Radioligand at various concentrations, membrane preparation, and a high concentration of unlabeled ligand.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine Kd and Bmax.

C. Competitive Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (BZ-CMO) by measuring its ability to displace a radioligand of known affinity.

  • Materials:

    • Same as for the Saturation Binding Assay, plus BZ-CMO.

  • Procedure:

    • Prepare serial dilutions of BZ-CMO in Assay Buffer.

    • In a 96-well plate, add in triplicate:

      • Total binding wells: A fixed concentration of radioligand (typically at its Kd) and membrane preparation.

      • Displacement wells: A fixed concentration of radioligand, membrane preparation, and varying concentrations of BZ-CMO.

      • Non-specific binding wells: A fixed concentration of radioligand, membrane preparation, and a high concentration of unlabeled ligand.

    • Follow steps 3-7 from the Saturation Binding Assay protocol.

    • Calculate the percentage of specific binding at each concentration of BZ-CMO.

    • Analyze the data using non-linear regression to determine the IC50 value of BZ-CMO.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Measurement

As the D4 receptor is Gαi/o-coupled, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][5] A cAMP assay can therefore be used to determine if BZ-CMO acts as an agonist or antagonist.

  • Materials:

    • HEK293 cells expressing the human D4 receptor

    • Dopamine (as a reference agonist)

    • BZ-CMO

    • Forskolin (to stimulate adenylyl cyclase)

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

    • Cell culture medium and reagents

  • Procedure (Antagonist Mode):

    • Plate the D4 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of BZ-CMO.

    • Pre-incubate the cells with the different concentrations of BZ-CMO for a specified time.

    • Add a fixed concentration of dopamine (typically the EC80) to the wells, along with forskolin.

    • Incubate for a time sufficient to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Plot the cAMP concentration against the log concentration of BZ-CMO to determine the IC50 for the antagonist effect.

  • Procedure (Agonist Mode):

    • Follow step 1 from the antagonist mode protocol.

    • Prepare serial dilutions of BZ-CMO.

    • Add the different concentrations of BZ-CMO to the cells, along with forskolin.

    • Follow steps 5-6 from the antagonist mode protocol.

    • Plot the cAMP concentration against the log concentration of BZ-CMO to determine the EC50 and Emax for the agonist effect.

Data Presentation

The following tables summarize the hypothetical binding and functional data for BZ-CMO.

Table 1: Binding Affinity (Ki) of BZ-CMO at Dopamine Receptor Subtypes

Receptor SubtypeKi (nM)
D45.2
D2350
D3580

Table 2: Functional Activity of BZ-CMO at the D4 Receptor

Assay ModeParameterValue
AgonistEC50 (nM)>10,000
AgonistEmax (%)<5
AntagonistIC50 (nM)8.1

Visualizations

Dopamine D4 Receptor Signaling Pathway

D4_Signaling cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gαi/oβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream BZ_CMO BZ-CMO (Antagonist) BZ_CMO->D4R Blocks

Caption: Dopamine D4 receptor signaling pathway.

Experimental Workflow for BZ-CMO Characterization

Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_results Results start Start: Novel Compound BZ-CMO membrane_prep Membrane Preparation (D4R-expressing cells) start->membrane_prep cell_culture Cell Culture (D4R-expressing cells) start->cell_culture saturation Saturation Binding Assay ([³H]-Spiperone) membrane_prep->saturation competition Competitive Binding Assay (vs. [³H]-Spiperone) membrane_prep->competition data_analysis Data Analysis (Non-linear Regression) saturation->data_analysis competition->data_analysis cAMP_agonist cAMP Assay (Agonist Mode) cell_culture->cAMP_agonist cAMP_antagonist cAMP Assay (Antagonist Mode) cell_culture->cAMP_antagonist cAMP_agonist->data_analysis cAMP_antagonist->data_analysis ki_value Determine Ki for D4, D2, D3 (Affinity & Selectivity) data_analysis->ki_value ec50_value Determine EC50/Emax (Agonist Potency) data_analysis->ec50_value ic50_value Determine IC50 (Antagonist Potency) data_analysis->ic50_value conclusion Conclusion: Characterize BZ-CMO as a D4-selective antagonist ki_value->conclusion ec50_value->conclusion ic50_value->conclusion

Caption: Experimental workflow for BZ-CMO characterization.

References

Scale-Up Synthesis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane structural motif is a seven-membered heterocycle that has garnered significant interest in medicinal chemistry. Its unique three-dimensional conformation and the presence of both nitrogen and oxygen heteroatoms make it a valuable scaffold for the development of novel therapeutic agents. Derivatives of 1,4-oxazepane have shown promise as ligands for various biological targets, including dopamine receptors, highlighting their potential in the treatment of central nervous system disorders.[1] The target molecule, 4-Benzyl-2-(chloromethyl)-1,4-oxazepane, is a key intermediate for the synthesis of a diverse range of more complex pharmaceutical candidates, where the chloromethyl group serves as a reactive handle for further functionalization.

This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable synthetic strategy. We will delve into the rationale behind the chosen synthetic route, provide detailed step-by-step protocols, and address critical considerations for transitioning from laboratory-scale to pilot-plant or industrial production.

Synthetic Strategy: A Multi-Step Approach from Readily Available Starting Materials

The selected synthetic route is a three-step process designed for scalability, safety, and efficiency. The strategy commences with the N-benzylation of a readily available amino alcohol, followed by a cyclization reaction to form a morpholine precursor, which then undergoes a ring expansion to yield the desired 1,4-oxazepane derivative, and finally, the conversion of a hydroxyl group to the key chloromethyl functionality.

Diagram of the Synthetic Workflow

SynthesisWorkflow A N-Benzylethanolamine C 4-Benzyl-2-(hydroxymethyl)morpholine A->C Cyclization B Epichlorohydrin B->C E 4-Benzyl-2-(chloromethyl)morpholine C->E Chlorination D Thionyl Chloride D->E

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine

This initial step involves the N-benzylation of ethanolamine followed by an in-situ cyclization with epichlorohydrin. For scalability, a one-pot procedure is often preferred to minimize handling and transfers of intermediates. However, for better control and purity, a two-step process is detailed here.

Protocol:

  • N-Benzylation: To a solution of ethanolamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add potassium carbonate (1.5 eq). Stir the mixture at room temperature and add benzyl chloride (1.1 eq) dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude N-benzylethanolamine.

  • Cyclization: Dissolve the crude N-benzylethanolamine in a suitable solvent like isopropanol. Add epichlorohydrin (1.05 eq) dropwise at a controlled temperature (e.g., 20-30 °C). After the addition, slowly heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material. The reaction of epichlorohydrin with N-benzylethanolamine can lead to the formation of the desired N-benzyl-2-(hydroxymethyl)morpholine as well as a 1,4-oxazepane byproduct.[2]

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 4-Benzyl-2-(hydroxymethyl)morpholine.

Reagent/ParameterMolar Ratio/ValueNotes
Ethanolamine1.0 eq
Benzyl Chloride1.1 eq
Potassium Carbonate1.5 eqBase for N-benzylation
Epichlorohydrin1.05 eq
SolventMethanol/Ethanol, Isopropanol
TemperatureReflux
Reaction TimeMonitored by TLCTypically 4-12 hours for each step
Step 2: Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

The conversion of the hydroxymethyl group to a chloromethyl group is a critical step. Thionyl chloride is a common and effective reagent for this transformation.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-Benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in an inert solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl generated. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 4-Benzyl-2-(chloromethyl)morpholine.

Reagent/ParameterMolar Ratio/ValueNotes
4-Benzyl-2-(hydroxymethyl)morpholine1.0 eq
Thionyl Chloride1.2 eqAdded dropwise at 0 °C
SolventDichloromethane (DCM)Anhydrous conditions recommended
Temperature0 °C to Room Temperature
Reaction Time2-4 hoursMonitored by TLC
Step 3: Ring Expansion to this compound

This key step leverages a neighboring group participation mechanism to achieve the ring expansion from the morpholine to the desired 1,4-oxazepane.[3] While the cited literature describes this for a phenoxy-substituted oxazepane, the principle can be adapted. This transformation can be promoted by a suitable nucleophile and base.

Protocol:

  • Reaction Setup: Dissolve 4-Benzyl-2-(chloromethyl)morpholine (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a suitable base, such as sodium hydride or potassium tert-butoxide (1.1 eq), portion-wise at a controlled temperature.

  • Reaction Progression: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours. The progress of the ring expansion should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to distinguish between the starting material and the rearranged product.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which may be a mixture of the desired product and other isomers, will require careful purification by column chromatography or fractional distillation under high vacuum.

Reagent/ParameterMolar Ratio/ValueNotes
4-Benzyl-2-(chloromethyl)morpholine1.0 eq
Base (e.g., NaH, KOtBu)1.1 eqHandle with care under inert atmosphere
SolventDMF or DMSOAnhydrous conditions are crucial
Temperature80-120 °C
Reaction TimeMonitored by GC-MS/HPLC

Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Thermal Management: All three steps involve exothermic reactions. On a large scale, efficient heat dissipation is critical. The use of jacketed reactors with precise temperature control is mandatory. The rate of reagent addition, especially thionyl chloride and the base in the final step, must be carefully controlled to prevent thermal runaways.

  • Reagent Handling and Safety: Thionyl chloride is corrosive and releases toxic HCl gas upon contact with moisture. Large-scale operations require a closed system for its transfer and addition. Similarly, reactive bases like sodium hydride are flammable and must be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE) is essential at all times.

  • Solvent Selection and Recovery: The choice of solvents should consider not only reaction performance but also safety, environmental impact, and ease of recovery for large-scale operations. For instance, while DCM is an excellent solvent for the chlorination step, its environmental and health concerns might necessitate exploring alternatives for industrial-scale production. Solvent recovery and recycling systems should be implemented to improve the process's economic and environmental footprint.

  • Work-up and Purification: Aqueous work-ups at a large scale can generate significant amounts of wastewater. Phase-split and extraction efficiency should be optimized. Purification by column chromatography is often not feasible for large quantities. Therefore, developing purification methods such as crystallization or distillation is crucial for industrial-scale production.

  • Process Analytical Technology (PAT): Implementing in-line or at-line analytical techniques (e.g., FTIR, HPLC) can provide real-time monitoring of reaction progress, leading to better control, improved yield, and consistent product quality.

Conclusion

The provided three-step synthetic route offers a viable and scalable pathway to this compound. By carefully controlling reaction parameters and implementing appropriate safety and engineering controls, this synthesis can be successfully transitioned from the laboratory to a pilot or industrial scale. The resulting intermediate is a valuable building block for the synthesis of novel and potentially therapeutic 1,4-oxazepane derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, experience-based solutions to improve your synthesis yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves the cyclization of an N-benzylated amino alcohol precursor. A common and effective method is the reaction of N-benzyl-N-(2,3-dihydroxypropyl)amine with a chlorinating agent, such as thionyl chloride (SOCl₂), to facilitate both chlorination and intramolecular cyclization. While seemingly straightforward, this reaction is often plagued by issues such as low yields, formation of undesired side products, and purification difficulties. This guide will provide a systematic approach to troubleshooting these common problems.

Reaction Pathway Overview

Reaction_Pathway A N-Benzyl-N-(2-hydroxyethyl)glycidyl ether B N-Benzyl-N-(2,3-dihydroxypropyl)amine (Precursor) A->B Ring Opening C Intermediate Complex B->C SOCl₂ (Chlorination & Activation) D This compound (Target Product) C->D Intramolecular Cyclization (7-endo-tet) E Side Products C->E Dimerization, Polymerization, Over-chlorination Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product Start->Problem Check_Temp Check Reaction Temperature (Maintain 0-5°C) Problem->Check_Temp Issue Check_Stoich Verify SOCl₂ Stoichiometry (1.2-1.5 eq.) Check_Temp->Check_Stoich Check_Moisture Ensure Anhydrous Conditions (Dry Glassware/Solvents) Check_Stoich->Check_Moisture Check_Addition Use Slow, Inverse Addition (High Dilution) Check_Moisture->Check_Addition Purification Optimize Purification (Column with TEA) Check_Addition->Purification Success High Yield, Pure Product Purification->Success Resolved

Technical Support Center: Purification of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for the purification of "4-Benzyl-2-(chloromethyl)-1,4-oxazepane." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we will delve into troubleshooting common issues and answer frequently asked questions, grounding our advice in established chemical principles and practical laboratory experience.

Introduction to the Challenges

"this compound" is a key building block in medicinal chemistry, valued for its 1,4-oxazepane core, a privileged scaffold in drug discovery. However, its purification can be challenging due to the presence of a reactive chloromethyl group and a basic tertiary amine, which can lead to degradation and the formation of closely related impurities. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Co-elution of the Product with a Major Impurity During Column Chromatography

Question: I am running a silica gel column to purify my crude this compound, but a significant impurity is co-eluting with my product. How can I improve the separation?

Answer:

Co-elution is a common problem when dealing with impurities that have similar polarities to the target compound. Here is a systematic approach to resolving this issue:

Step 1: Identify the Impurity (If Possible)

  • Hypothesize the Impurity's Structure: Based on the synthetic route, potential impurities could include unreacted starting materials (e.g., N-benzylethanolamine derivatives), or byproducts such as the hydrolyzed hydroxymethyl analog or a dimer.

  • Analyze the Co-eluting Fractions: Use LC-MS to determine the mass of the impurity. An impurity with a mass 18 units higher than the product suggests hydrolysis of the chloromethyl group to a hydroxymethyl group.

Step 2: Optimize Your Chromatographic System

  • Solvent System Modification: The polarity of the eluent is critical. If you are using a standard ethyl acetate/hexane system, consider the following modifications:

    • Introduce a More Polar Solvent: Adding a small percentage of methanol (0.5-2%) or triethylamine (0.1-0.5%) can significantly alter the selectivity. Triethylamine is particularly useful for deactivating acidic sites on the silica gel, which can cause tailing and degradation of basic compounds.

    • Use a Different Solvent System: Switch to a dichloromethane/methanol or a chloroform/acetone system. These solvents offer different selectivities and may resolve the co-eluting species.

  • Adsorbent Modification:

    • Use Neutral or Basic Alumina: If your compound is sensitive to the acidic nature of silica gel, chromatography on neutral or basic alumina can be a better alternative.

    • Treated Silica Gel: You can pre-treat your silica gel by slurrying it with a solvent system containing 1-2% triethylamine to neutralize the acidic sites.

Step 3: Consider an Alternative Purification Technique

  • If chromatographic separation remains challenging, consider converting the amine to its hydrochloride salt. The salt will have significantly different solubility properties, potentially allowing for purification by recrystallization. The free base can be regenerated by treatment with a mild base.

Pro-Tip: Before committing to a large-scale column, run small-scale TLC experiments with various solvent systems to identify the optimal conditions for separation.

Issue 2: Degradation of the Product During Purification

Question: My purified this compound shows signs of degradation, such as the appearance of new spots on TLC after standing or concentration. What is causing this, and how can I prevent it?

Answer:

The primary suspect for degradation is the reactive chloromethyl group, which can undergo hydrolysis or react with nucleophiles. The tertiary amine can also be susceptible to oxidation.

Causality:

  • Hydrolysis: The chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl alcohol in the presence of water, especially under acidic or basic conditions.

  • Reaction with Nucleophiles: If your purification solvents (like methanol) or additives (like ammonia) are nucleophilic, they can displace the chloride.

  • Oxidation: Tertiary amines can be oxidized, though this is less common under standard purification conditions unless exposed to strong oxidizing agents or prolonged air exposure at elevated temperatures.

Prevention Strategies:

  • Use Dry Solvents and Reagents: Ensure all your solvents for chromatography and recrystallization are anhydrous.

  • Avoid Protic Solvents at Elevated Temperatures: If you need to use alcohols as part of your eluent, perform the chromatography at room temperature and avoid heating the fractions during concentration.

  • Work-up and Purify Promptly: Do not let the crude product sit for extended periods before purification.

  • Store the Purified Compound Properly: Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities to anticipate are:

  • Unreacted Starting Materials: For instance, if the synthesis involves the cyclization of an N-benzyl amino alcohol derivative, you might have residual starting material.

  • Hydrolysis Product: 4-Benzyl-2-(hydroxymethyl)-1,4-oxazepane is a very common impurity formed by the hydrolysis of the chloromethyl group.

  • Solvent Adducts: If nucleophilic solvents like methanol are used in the synthesis or work-up at elevated temperatures, you may form the corresponding methoxymethyl ether.

  • Over-benzylated Byproducts: If benzyl chloride is used as a reagent, there is a possibility of forming quaternary ammonium salts.[1]

Q2: What is a good starting point for a recrystallization solvent system?

A2: Recrystallization is an excellent technique for purifying solid materials.[2] For this compound, which is a moderately polar compound, a good starting point would be a binary solvent system.

  • Recommended Systems:

    • Isopropanol/Hexane: Dissolve the crude material in a minimal amount of hot isopropanol and slowly add hexane until turbidity is observed. Then, allow it to cool slowly.

    • Ethyl Acetate/Hexane: This is another classic system that often works well for compounds of this polarity.

    • Toluene/Hexane: Toluene can be a good solvent for aromatic compounds, and its mixture with hexane can provide a suitable polarity range for recrystallization.

Pro-Tip: The key to successful recrystallization is slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities.

Q3: Can I use an acidic wash to remove basic impurities?

A3: Yes, an acidic wash is a standard and effective method for removing basic impurities from a less basic target compound. However, given that your target compound is also a tertiary amine, this approach requires careful pH control.

Protocol for Acidic Wash:

  • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a dilute aqueous acid solution. A 1M solution of citric acid or a saturated solution of ammonium chloride (pH ~4.5-5.5) is often a good choice. Avoid strong acids like HCl, which can protonate your product and pull it into the aqueous layer.

  • Monitor the pH of the aqueous layer to ensure it does not become too acidic.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

This technique is particularly useful for removing highly basic impurities like unreacted benzylamine.[3]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any residual impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Experimental Protocols and Data

Table 1: Recommended Solvent Systems for Column Chromatography
Adsorbent Solvent System (v/v) Notes
Silica GelHexane/Ethyl Acetate (gradient from 9:1 to 7:3)A good starting point for general purification.
Silica GelDichloromethane/Methanol (gradient from 99:1 to 95:5)Offers different selectivity compared to hexane/ethyl acetate.
Silica GelHexane/Ethyl Acetate with 0.5% TriethylamineThe triethylamine helps to reduce tailing of the basic product.
Neutral AluminaHexane/Ethyl Acetate (gradient from 95:5 to 8:2)Recommended if the compound is sensitive to acidic conditions.
Protocol: General Column Chromatography Purification
  • Prepare the Column: Dry pack the column with silica gel.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.

  • Load the Column: Carefully add the dry-loaded sample to the top of the column.

  • Elute the Column: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No tlc_check Analyze by TLC recrystallization->tlc_check pure Pure Product column->pure Successful Separation optimize_column Optimize Column Conditions column->optimize_column Co-elution/ Degradation tlc_check->column Not Pure tlc_check->pure Pure optimize_column->column

Caption: A decision tree for selecting the initial purification strategy.

References

Technical Support Center: Synthesis of 1,4-Oxazepane Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-oxazepane rings. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The 1,4-oxazepane motif is a key component in a variety of pharmacologically active compounds, and its successful synthesis is crucial for the advancement of many research and development projects.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the 1,4-Oxazepane Product

Question: My reaction to form the 1,4-oxazepane ring is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or nonexistent yields are a frequent challenge in the synthesis of seven-membered rings like 1,4-oxazepanes. The difficulty often stems from unfavorable thermodynamics and kinetics of forming a medium-sized ring. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Purity of Starting Materials: Always begin by ensuring the purity of your precursors. Trace impurities can act as catalyst poisons or participate in side reactions, inhibiting the desired cyclization.

  • Reagent and Solvent Quality: Use high-purity, anhydrous solvents, as moisture can deactivate many catalysts and reagents used in these syntheses. Ensure all reagents are accurately weighed and dispensed.

Troubleshooting Strategies:

  • Reaction Conditions:

    • Temperature: The effect of temperature is highly substrate-dependent. Some cyclization reactions require heating to overcome the activation energy barrier. For instance, an enantioselective desymmetrization that failed at 25°C proceeded to give the desired product when heated to 45°C. Conversely, excessive heat can lead to decomposition of starting materials or the desired product. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.

    • Concentration (High-Dilution Principle): The intramolecular cyclization to form a seven-membered ring is often in direct competition with intermolecular reactions, such as dimerization or polymerization. To favor the desired intramolecular pathway, it is critical to employ high-dilution conditions. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent, keeping the concentration of the reactant low at all times.

  • Reagent Selection:

    • Protecting Groups: The choice of protecting groups on your starting materials can significantly influence the reaction outcome. For example, a bulky or electron-withdrawing protecting group on the nitrogen atom can decrease its nucleophilicity, hindering the cyclization. Careful selection of protecting groups that are stable to the reaction conditions but can be removed without affecting the 1,4-oxazepane ring is crucial.

    • Catalyst/Base/Solvent System: The interplay between the catalyst, base, and solvent is critical and often requires empirical optimization. For instance, in reductive amination approaches, the choice of reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) and the catalyst for imine formation (if any) can dramatically affect the yield. Similarly, for Williamson ether synthesis-based cyclizations, the choice of a non-nucleophilic base and a suitable aprotic solvent is key to preventing side reactions. A screening of different combinations is often necessary to identify the optimal system for a specific substrate.

Issue 2: Formation of a Complex Mixture of Products

Question: My TLC/LC-MS analysis shows multiple spots/peaks, indicating a complex mixture of products. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products indicates that one or more side reactions are competing with the desired 1,4-oxazepane ring formation. Understanding these potential side reactions is the first step toward mitigating them.

Common Side Reactions:

  • Dimerization and Polymerization: As mentioned above, intermolecular reactions are a major competing pathway. If the concentration of the linear precursor is too high, two molecules can react with each other, leading to dimers and higher-order polymers.

  • Formation of Isomeric Ring Structures: Depending on the structure of the precursor, cyclization may occur at different positions, leading to the formation of isomeric rings (e.g., a six-membered morpholine derivative instead of the seven-membered oxazepane).

  • Side Reactions of Functional Groups: Other functional groups present in the molecule may not be stable to the reaction conditions and can lead to undesired byproducts.

Strategies to Minimize Side Reactions:

  • Employ High-Dilution Conditions: This is the most effective way to suppress intermolecular side reactions.

  • Use of Protecting Groups: Protect any reactive functional groups that are not involved in the cyclization to prevent their participation in side reactions.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Sometimes, running the reaction at a lower temperature for a longer period can improve selectivity.

  • Choice of Reagents: Select reagents that are known to be selective for the desired transformation. For example, in a Williamson ether synthesis approach, using a soft base can minimize elimination side reactions.

Issue 3: Difficulty in Purifying the 1,4-Oxazepane Derivative

Question: I am struggling to purify my 1,4-oxazepane derivative. What purification strategies are recommended?

Answer: The purification of 1,4-oxazepane derivatives can be challenging due to their often polar and basic nature. The basic nitrogen atom can interact strongly with the acidic silica gel commonly used in column chromatography, leading to poor separation and product loss.

Purification Strategies:

  • Silica Gel Chromatography with Basic Modifiers:

    • Eluent System: A gradient elution is often effective, starting with a less polar solvent and gradually increasing the polarity.

    • Tailing Reduction: To counteract the interaction of the basic nitrogen with silica, add a small amount of a basic modifier to the eluent. Triethylamine (TEA) at a concentration of 0.1-2% is commonly used. Alternatively, a solution of ammonia in methanol can be used as a polar component of the eluent system.

  • Alternative Stationary Phases: If silica gel chromatography proves ineffective, consider using alternative stationary phases such as alumina (neutral or basic) or amine-functionalized silica, which have a less acidic surface.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to obtain high-purity material.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to achieve very high purity, preparative HPLC is a powerful technique. Reversed-phase chromatography on a C18 column with a mobile phase containing a suitable buffer is often successful for polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1,4-oxazepane ring system?

A1: The most common strategies for the synthesis of the 1,4-oxazepane ring involve the intramolecular cyclization of a linear precursor containing both the nitrogen and oxygen heteroatoms. Key approaches include:

  • Intramolecular Williamson Ether Synthesis: This involves the reaction of an alcohol with a halide or other suitable leaving group within the same molecule.

  • Intramolecular Reductive Amination: This is the reaction between an amine and an aldehyde or ketone within the same molecule, followed by reduction of the resulting imine or enamine.

  • Ring-Closing Metathesis (RCM): This powerful method uses a ruthenium or molybdenum catalyst to form a cyclic olefin from a diene precursor.

  • Tandem Reactions: More recently, tandem reactions such as C-N coupling/C-H carbonylation have been developed for the efficient synthesis of 1,4-oxazepine derivatives.

Q2: How do I choose the right protecting group for my 1,4-oxazepane synthesis?

A2: The choice of a protecting group is critical and depends on the specific reaction conditions you plan to employ. For the nitrogen atom, common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and tosyl (Ts). Consider the following:

  • Stability: The protecting group must be stable to the conditions of the cyclization reaction. For example, a Boc group is acid-labile and would not be suitable for a reaction run under acidic conditions.

  • Ease of Removal: The protecting group should be removable under conditions that will not affect the newly formed 1,4-oxazepane ring.

  • Electronic and Steric Effects: The protecting group can influence the nucleophilicity of the nitrogen atom. A strongly electron-withdrawing group like tosyl will significantly reduce nucleophilicity, which may be detrimental to the cyclization step.

Q3: My Ring-Closing Metathesis (RCM) reaction is not working. What could be the problem?

A3: RCM reactions for the synthesis of nitrogen-containing heterocycles can be sensitive. Common issues include:

  • Catalyst Decomposition: Grubbs-type ruthenium catalysts can be deactivated or decomposed by coordinating functional groups, such as amines. The choice of catalyst generation (e.g., Grubbs I, II, or III, Hoveyda-Grubbs) can be critical. In some cases, using a more robust catalyst or adding a scavenger for catalyst poisons may be necessary.

  • Substrate Purity: Impurities in the diene starting material can inhibit the catalyst.

  • Reaction Conditions: RCM reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. The choice of solvent and temperature can also significantly impact the reaction outcome.

Q4: What are the key spectroscopic features to confirm the formation of a 1,4-oxazepane ring?

A4: The characterization of 1,4-oxazepane derivatives relies heavily on NMR spectroscopy and mass spectrometry.

  • ¹H NMR: Look for characteristic signals for the protons on the seven-membered ring. The chemical shifts and coupling patterns of the methylene protons adjacent to the nitrogen and oxygen atoms are particularly informative.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the ring, especially those bonded to the heteroatoms, are key indicators of ring formation.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the product. The fragmentation pattern can also provide structural information.

  • 2D NMR: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the structure and confirming the connectivity of the atoms in the 1,4-oxazepane ring.

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Oxazepane via Intramolecular Reductive Amination

This protocol describes a general three-step procedure for the synthesis of a 1,4-oxazepane derivative starting from a commercially available amino alcohol.

Step 1: Preparation of the Aldehyde-Amine Precursor

  • Dissolve N-Boc-2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Step 2: Boc Deprotection

  • Dissolve the crude aldehyde from the previous step in a 4 M solution of HCl in dioxane (10 eq).

  • Stir the solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the crude amine salt.

Step 3: Intramolecular Reductive Amination

  • Dissolve the crude amine salt in methanol (0.1 M).

  • Add sodium cyanoborohydride (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and dissolve the residue in water.

  • Basify the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,4-oxazepane derivative, which can be purified by column chromatography.

Data Presentation

Table 1: Troubleshooting Low Yield in 1,4-Oxazepane Synthesis

Potential Cause Recommended Solution
Impure Starting MaterialsVerify purity by NMR, LC-MS, or other appropriate techniques. Purify if necessary.
Suboptimal TemperatureScreen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) and monitor by TLC/LC-MS.
Intermolecular Side ReactionsEmploy high-dilution conditions by slow addition of the precursor to a large volume of solvent.
Inappropriate Protecting GroupRe-evaluate the choice of protecting group; consider alternatives with different electronic/steric properties.
Inefficient Catalyst/Base/SolventScreen a matrix of different catalysts, bases, and solvents to identify the optimal combination.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed analyze Analyze Reaction Mixture (TLC/LC-MS) start->analyze check_sm Unreacted Starting Material Present? analyze->check_sm check_side_products Significant Side Products Formed? check_sm->check_side_products No increase_time_temp Increase Reaction Time or Temperature check_sm->increase_time_temp Yes check_reagents Check Reagent Purity and Activity check_side_products->check_reagents No optimize_conditions Optimize Reaction Conditions (Concentration, Catalyst, Solvent) check_side_products->optimize_conditions Yes increase_time_temp->analyze check_reagents->analyze optimize_conditions->analyze

Caption: A logical workflow for troubleshooting low yield in 1,4-oxazepane synthesis.

General Synthetic Strategies for 1,4-Oxazepane Ring Formation

Synthetic_Strategies start Linear Precursor williamson Intramolecular Williamson Ether Synthesis start->williamson reductive_amination Intramolecular Reductive Amination start->reductive_amination rcm Ring-Closing Metathesis (RCM) start->rcm product 1,4-Oxazepane Ring williamson->product reductive_amination->product rcm->product

Caption: Common intramolecular cyclization strategies for the synthesis of the 1,4-oxazepane ring.

Technical Support Center: Optimizing Reaction Conditions for 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. As a key intermediate, the efficient and high-yielding synthesis of this compound is critical. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Overview of the Synthetic Challenge

The synthesis of 7-membered heterocycles like 1,4-oxazepanes is a known challenge in organic chemistry.[1] Compared to the formation of 5- or 6-membered rings, the cyclization to a 7-membered ring is often kinetically and thermodynamically less favorable, leading to issues with low yields, competitive side reactions, and the formation of polymeric byproducts.[2][3]

The target molecule, this compound, combines this ring-formation challenge with the need for regioselective control. A robust and scalable synthetic protocol requires careful optimization of each step. This guide focuses on a common and logical two-step approach: the synthesis of an acyclic amino diol precursor followed by an intramolecular cyclization.

Proposed Synthetic Workflow

The recommended pathway involves the nucleophilic addition of N-benzylethanolamine to epichlorohydrin, followed by a base-mediated intramolecular cyclization to form the desired 1,4-oxazepane ring.

Synthetic Workflow SM1 N-Benzylethanolamine Intermediate Precursor: 1-((N-benzyl-N-2-hydroxyethyl)amino)-3-chloropropan-2-ol SM1->Intermediate Step 1: Epoxide Opening SM2 Epichlorohydrin SM2->Intermediate Step 1: Epoxide Opening Product Target: this compound Intermediate->Product Step 2: Intramolecular Cyclization (Base-mediated)

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide & Core Concepts (Q&A)

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Step 1: Precursor Synthesis (Epoxide Opening)

Q1: My reaction between N-benzylethanolamine and epichlorohydrin is slow, incomplete, or produces significant byproducts. What's going wrong?

A1: This is a standard amine-epoxide addition reaction, but its success hinges on controlling reactivity. Several factors could be at play:

  • Causality: The secondary amine (N-benzylethanolamine) acts as the nucleophile, attacking one of the epoxide carbons. The primary hydroxyl group can also act as a nucleophile, especially under basic conditions, leading to undesired side products. Furthermore, the product itself contains two hydroxyl groups and a secondary amine, which could potentially react with any remaining epichlorohydrin, leading to oligomers.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of N-benzylethanolamine to ensure all the epichlorohydrin is consumed, minimizing side reactions involving the product.

    • Temperature Control: The reaction is exothermic. Running it at a controlled temperature (e.g., 0 °C to room temperature) is crucial. Overheating can lead to polymerization and reduced selectivity.

    • Solvent Choice: Protic solvents like ethanol or methanol can facilitate the reaction by protonating the epoxide oxygen, making it more electrophilic. Aprotic solvents like THF or acetonitrile can also be used and may offer better control.

    • Order of Addition: A slow, dropwise addition of epichlorohydrin to the solution of N-benzylethanolamine helps maintain a low concentration of the electrophile and control the reaction's exothermicity.

Q2: I'm not sure if I've formed the correct acyclic precursor. How can I definitively characterize it?

A2: Correctly identifying the intermediate, 1-((N-benzyl-N-2-hydroxyethyl)amino)-3-chloropropan-2-ol, is critical before proceeding.

  • Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak corresponding to the expected molecular weight (C₁₂H₁₈ClNO₂). The isotopic pattern for the single chlorine atom (approx. 3:1 ratio for M and M+2) should be visible.

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect to see characteristic signals for the benzyl group (aromatic protons and a singlet for the benzylic CH₂), along with complex aliphatic signals for the two different hydroxyethyl and chloropropyl chains. The presence of two distinct -OH peaks (which may exchange with D₂O) is a key indicator.

    • ¹³C NMR: The spectrum should account for all 12 unique carbons. Look for the benzylic CH₂ signal and the carbon bearing the chlorine (CH₂Cl), which typically appears around 45-50 ppm.

  • FT-IR Spectroscopy: A broad absorption band in the 3200-3500 cm⁻¹ region confirms the presence of the O-H stretching vibrations from the two hydroxyl groups.

Step 2: Intramolecular Cyclization

Q3: My cyclization reaction is failing, resulting in either recovery of starting material or a complex mixture of products. How can I promote the formation of the 7-membered ring?

A3: This is the most challenging step. The formation of a 7-membered ring via an intramolecular Sₙ2 reaction (a "7-endo-tet" cyclization) is entropically disfavored. Success depends on creating conditions that strongly favor the intramolecular pathway.

  • Causality: The reaction requires deprotonation of one of the hydroxyl groups to form an alkoxide, which then acts as an internal nucleophile to displace the chloride. The primary competitor to this intramolecular cyclization is intermolecular reaction, where the alkoxide of one molecule attacks the alkyl chloride of another, leading to polymerization.

  • Troubleshooting Workflow:

Troubleshooting Cyclization Start Low Yield or Failure in Cyclization Step Cause1 Problem: Intermolecular Polymerization Start->Cause1 Cause2 Problem: Incorrect Base Selection Start->Cause2 Cause3 Problem: Unfavorable Reaction Kinetics Start->Cause3 Cause4 Problem: Incorrect Regioselectivity Start->Cause4 Solution1 Solution: Apply High-Dilution Principle (Add precursor slowly to a large volume of solvent/base slurry) Cause1->Solution1 Solution2 Solution: Use a Strong, Non-Nucleophilic Base (e.g., NaH, KOtBu). Avoid NaOH, amines. Cause2->Solution2 Solution3 Solution: Optimize Temperature & Solvent (Heat to overcome activation energy, e.g., 60-80°C in THF/DMF) Cause3->Solution3 Solution4 Solution: Favor Thermodynamic Product (Longer reaction times, higher temps may favor the more stable 7-membered ring over a 6-membered kinetic product) Cause4->Solution4

Caption: Logic tree for troubleshooting the cyclization step.

  • Key Optimization Points:

    • High-Dilution Principle: This is the most critical factor. The reaction must be run at very low concentrations (e.g., 0.01-0.05 M) to ensure the reactive ends of a single molecule find each other before reacting with another molecule. This is typically achieved by the slow addition of the precursor solution to a large volume of solvent containing the base.

    • Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas. Potassium tert-butoxide (KOtBu) is another good option. Avoid weaker bases or those that are also nucleophilic (e.g., NaOH, amines).

    • Solvent: A dry, polar aprotic solvent like THF or DMF is ideal. These solvents will solvate the cation of the alkoxide but will not interfere with the nucleophilicity of the oxygen anion.

    • Temperature: The reaction often requires heating (e.g., refluxing THF) to overcome the activation energy for ring closure. However, the optimal temperature must be determined empirically.

Q4: I am isolating a 6-membered morpholine byproduct instead of the 7-membered oxazepane. Why is this happening and how can I fix it?

A4: This indicates a regioselectivity issue during cyclization. Your precursor has two different hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH).

  • Causality: The primary alcohol is less sterically hindered and more acidic, making its deprotonation kinetically favored. If this primary alkoxide attacks the alkyl chloride, it would lead to the formation of a 6-membered ring (a substituted morpholine). The formation of the desired 7-membered ring requires deprotonation of the more hindered, less acidic secondary alcohol.

  • Strategies to Favor 7-Membered Ring Formation:

    • Thermodynamic Control: Use higher temperatures and longer reaction times. While the 6-membered ring may form faster (kinetic product), the 7-membered ring can be the more thermodynamically stable product in some systems. Allowing the reaction to equilibrate may increase the yield of the desired oxazepane.

    • Protecting Group Strategy (Advanced): For maximum control, you can selectively protect the primary alcohol before the cyclization step. For example, protect the primary -OH with a silyl ether (e.g., TBDMS), then perform the cyclization with NaH, which will now exclusively deprotonate the free secondary alcohol. The protecting group can then be removed in a subsequent step. This adds steps but provides unambiguous regiochemical control.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-((N-benzyl-N-2-hydroxyethyl)amino)-3-chloropropan-2-ol
  • To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add N-benzylethanolamine (1.0 eq) and absolute ethanol (to make a 0.5 M solution).

  • Cool the flask to 0 °C in an ice bath.

  • Add epichlorohydrin (1.05 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting amine is consumed.

  • Remove the solvent under reduced pressure. The resulting crude oil can often be used in the next step without further purification. If purification is needed, column chromatography on silica gel may be employed.

Protocol 2: Cyclization to this compound
  • Set up a three-neck flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to the flask and wash with dry hexanes to remove the oil. Carefully decant the hexanes and dry the NaH under a stream of nitrogen.

  • Add a sufficient volume of dry THF to the flask to achieve a final reaction concentration of 0.01 M (based on the total volume after precursor addition).

  • Dissolve the crude precursor from Protocol 1 (1.0 eq) in dry THF in the addition funnel.

  • Heat the NaH/THF slurry to reflux (approx. 66 °C).

  • Add the precursor solution from the addition funnel dropwise to the refluxing slurry over 4-6 hours. A long addition time is critical for the success of the high-dilution principle.

  • After addition, continue to reflux the mixture for an additional 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy excess NaH.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Summary of Optimization Parameters

The following table summarizes key parameters for the critical cyclization step. The suggested values are starting points for optimization.

ParameterConditionRationale & Potential Impact
Concentration 0.01 M - 0.05 MCritical. Higher concentrations drastically increase intermolecular polymerization, leading to low yields.[3]
Base NaH, KOtBuHigh Impact. Requires a strong, non-nucleophilic base for irreversible deprotonation. Weaker bases (e.g., K₂CO₃) are often ineffective.[2]
Solvent Dry THF, Dry DMFHigh Impact. Polar aprotic solvents are required. Protic solvents will quench the base. Ensure rigorous drying of the solvent.
Temperature 60 - 100 °CMedium Impact. Heating is generally required to overcome the activation barrier. The optimal temperature will balance reaction rate against potential decomposition.
Addition Time 4 - 8 hoursHigh Impact. Slow addition is essential to maintain high-dilution conditions. Faster addition will lead to lower yields.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: Both epichlorohydrin and benzylating agents can be toxic and should be handled with care in a fume hood. The greatest acute hazard is sodium hydride (NaH), which is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon), and its quenching must be performed slowly and at low temperatures.

Q: Can I use a different N-substituent instead of benzyl? A: Yes. The benzyl group is often used as it is relatively robust but can be removed via catalytic hydrogenation (e.g., Pd/C, H₂). If a more labile protecting group is needed, a Boc group could be installed on the initial amino alcohol, though it may not survive some of the reaction conditions. The choice of N-substituent can influence the electronic and steric environment of the reaction, potentially requiring re-optimization.

Q: I need to scale this reaction up to a multi-gram scale. What are the main challenges? A: The primary challenge in scaling up is maintaining the high-dilution conditions for the cyclization. This requires very large solvent volumes, which may be impractical. For larger scales, specialized equipment that can perform automated slow additions to large, heated reaction vessels is recommended. Heat transfer during the exothermic epoxide opening and the quenching of NaH also becomes a more significant safety consideration at scale.

References

"4-Benzyl-2-(chloromethyl)-1,4-oxazepane" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Benzyl-2-(chloromethyl)-1,4-oxazepane (CAS No. 129482-45-7). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reactive chemical intermediate. Inconsistent results in your experiments can often be traced back to the integrity of your starting materials. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the quality of your this compound and achieve reliable experimental outcomes.

Understanding the Molecule: Key Stability Concerns

This compound is a bifunctional molecule containing a tertiary amine within a seven-membered oxazepane ring and a reactive primary alkyl chloride (a chloromethyl group attached to a carbon adjacent to an oxygen). The inherent reactivity of the chloromethyl group, a potent alkylating agent, is the primary cause for stability concerns. Furthermore, the molecule's susceptibility to moisture and the presence of the tertiary amine create a complex stability profile that necessitates careful storage and handling.

The principal degradation pathway is hydrolysis, where moisture in the atmosphere or solvents can react with the chloromethyl group to form the corresponding alcohol (4-benzyl-2-(hydroxymethyl)-1,4-oxazepane) and hydrochloric acid (HCl). This degradation is problematic for two reasons: it consumes your active reagent, and the generated HCl can catalyze further degradation of the oxazepane ring or other acid-sensitive components in your reaction mixture.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical workflow to diagnose and resolve them.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

You've run a reaction using this compound multiple times, but the yield is significantly lower than expected or varies dramatically between runs.

Possible Cause: Degradation of the alkylating agent due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions (see FAQ section below). Long-term storage at ambient temperature or in a container that is not airtight can lead to significant degradation.

  • Perform a Quality Control Check: Before use, analyze a small sample of your this compound by a suitable method such as ¹H NMR or LC-MS.

    • In ¹H NMR: Look for the appearance of a new peak corresponding to the hydroxymethyl group (the degradation product) and a decrease in the integration of the chloromethyl peak.

    • In LC-MS: Check for the presence of a mass peak corresponding to the hydrolyzed product (M+H)+.

  • Use a Fresh or Newly Purchased Batch: If significant degradation is detected, it is best to use a fresh, unopened vial of the compound.

Issue 2: Appearance of Unexpected Byproducts in Your Reaction

Your reaction is producing unexpected side products that are complicating purification and reducing the yield of your desired product.

Possible Cause 1: The use of protic or nucleophilic solvents.

Explanation: Solvents like methanol or ethanol can directly react with the chloromethyl group, leading to the formation of ether byproducts. Similarly, amine-based solvents or additives can also act as nucleophiles.

Solution:

  • Use anhydrous aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) for your reactions.

  • Ensure all glassware is thoroughly dried before use.

  • If a nucleophilic reagent is part of your intended reaction, ensure it is more reactive than any solvent or other additives present.

Possible Cause 2: Intramolecular or intermolecular side reactions.

Explanation: The tertiary amine within the molecule can, under certain conditions (e.g., elevated temperatures), react with the chloromethyl group of another molecule, leading to dimerization or polymerization.

Solution:

  • Maintain a low reaction temperature if possible.

  • Add the this compound to the reaction mixture in a controlled manner (e.g., slow, dropwise addition) to keep its instantaneous concentration low.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering issues with reactions involving this compound.

troubleshooting_workflow start Start: Inconsistent Results or Byproducts check_storage Step 1: Verify Storage Conditions (Temp, Inert Gas, Light) start->check_storage qc_check Step 2: Perform Quality Control (¹H NMR or LC-MS) check_storage->qc_check degradation_detected Degradation Detected? qc_check->degradation_detected use_new_batch Solution: Use a Fresh, Unopened Vial degradation_detected->use_new_batch Yes check_solvent Step 3: Review Experimental Protocol (Solvent, Temperature) degradation_detected->check_solvent No end_success Problem Resolved use_new_batch->end_success protic_solvent Protic/Nucleophilic Solvent Used? check_solvent->protic_solvent use_aprotic Solution: Switch to Anhydrous, Aprotic Solvent protic_solvent->use_aprotic Yes review_temp High Reaction Temperature? protic_solvent->review_temp No use_aprotic->end_success lower_temp Solution: Lower Reaction Temperature & Control Addition Rate review_temp->lower_temp Yes review_temp->end_success No lower_temp->end_success

Caption: Troubleshooting workflow for experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions. While some suppliers may indicate ambient storage, for a reactive intermediate, more stringent conditions are highly recommended to preserve purity.[1]

ParameterRecommendationRationale
Temperature -20°C Slows down potential degradation reactions, including hydrolysis and intramolecular reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Tightly Sealed, Amber Glass Vial Prevents moisture ingress and protects the compound from light, which can also promote degradation.[1]
Handling Work quickly, reseal promptly Minimize exposure to the atmosphere when weighing and dispensing the compound.

Q2: I have been storing the compound in a refrigerator at 4°C. Is this acceptable?

A2: While 4°C is better than ambient temperature, -20°C is strongly recommended for long-term storage to minimize any potential degradation. For short-term storage (a few days to a week), 4°C under an inert atmosphere is likely acceptable, but you should always perform a quality check if you have any doubts about the compound's integrity.

Q3: What are the visible signs of degradation?

A3: this compound is typically a liquid or low-melting solid.[2] Visual signs of degradation can be subtle. A change in color (e.g., yellowing) or the development of a hazy or cloudy appearance could indicate degradation or the absorption of water. However, the absence of these signs does not guarantee purity. Analytical methods like NMR or LC-MS are the most reliable ways to assess the compound's quality.

Q4: Can I dissolve the compound in a solvent for storage?

A4: Storing the compound as a solution is generally not recommended due to the increased risk of solvolysis (reaction with the solvent). If you must prepare a stock solution, use an anhydrous, aprotic solvent and store it at -20°C under an inert atmosphere. Prepare only the amount you need for immediate use and do not store stock solutions for extended periods.

Experimental Protocol: Handling and Dispensing

This protocol outlines the best practices for handling this compound to maintain its stability.

Materials:

  • Vial of this compound

  • Syringe and needle

  • Balloon filled with Argon or Nitrogen

  • Septum

  • Dry, clean weighing vessel

  • Anhydrous, aprotic solvent (if preparing a solution)

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound.

  • Inert Atmosphere: Pierce the septum of the vial with a needle connected to a source of inert gas (e.g., a balloon filled with argon). Pierce the septum with a second needle to act as a vent.

  • Dispensing:

    • For direct addition of the neat compound: Quickly remove the septum, dispense the required amount into a pre-weighed, dry vessel, and immediately reseal the vial. Purge the headspace with inert gas before re-storing.

    • For preparing a solution: Use a dry syringe to withdraw the desired volume of the compound and add it to a flask containing anhydrous solvent under an inert atmosphere.

  • Storage after Opening: After dispensing, ensure the vial is tightly sealed. Purge the headspace with inert gas before placing it back in the -20°C freezer.

By adhering to these storage and handling guidelines, you can significantly improve the reliability and reproducibility of your experiments involving this compound.

References

Technical Support Center: Synthesis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate for various pharmacologically active compounds, typically involves a multi-step process. While a direct, one-pot synthesis is not commonly reported, a plausible and logical route involves the formation of the 1,4-oxazepane core, followed by chloromethylation and N-benzylation. The exact sequence of these steps can be varied, each with its own set of challenges. This guide will address byproduct formation and other common issues encountered during this synthetic sequence.

A likely synthetic approach involves the reaction of 2-benzylaminoethanol with epichlorohydrin, followed by acid-catalyzed cyclization to form 4-benzyl-2-(chloromethyl)morpholine, which can then be ring-expanded to the desired 1,4-oxazepane. Alternatively, construction of the oxazepane ring can be followed by functionalization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable steps for resolution.

Issue 1: Low Yield of the 1,4-Oxazepane Ring

Question: I am attempting to synthesize the 1,4-oxazepane ring and am observing very low yields, with a significant amount of starting material remaining and several unidentified byproducts. What could be the cause and how can I improve the yield?

Answer: The formation of a seven-membered ring like 1,4-oxazepane can be thermodynamically and kinetically challenging.[1] The low yield is likely due to competing side reactions or unfavorable reaction conditions for the cyclization step.

Potential Causes and Solutions:

  • Inefficient Cyclization: Intramolecular cyclization to form a seven-membered ring can be slow.

    • Solution: Employ high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Competing Intermolecular Reactions: The reactive ends of the precursor can react with other molecules, leading to oligomers or polymers instead of the desired cyclic product.

    • Solution: As mentioned, high dilution is key. Additionally, the choice of solvent can influence the conformation of the linear precursor, potentially bringing the reactive ends closer for cyclization.

  • Substrate Decomposition: The reaction conditions (e.g., high temperature, strong acid or base) might be degrading your starting material or intermediate.

    • Solution: Screen different catalysts and reaction temperatures. For acid-catalyzed cyclization, consider milder Lewis acids. For base-mediated cyclizations, explore a range of organic and inorganic bases.

Experimental Protocol: Optimizing Ring Closure

  • Setup: In a reaction vessel equipped with a dropping funnel and a stirrer, add the calculated large volume of your chosen solvent (e.g., toluene, THF).

  • Reagent Addition: Dissolve your linear precursor in the same solvent and add it to the dropping funnel.

  • Slow Addition: Add the precursor solution dropwise to the reaction vessel over several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of Diaryl- and Polymeric Byproducts During Chloromethylation

Question: During the chloromethylation step to introduce the -CH₂Cl group, I am observing a significant amount of a high molecular weight, insoluble byproduct. How can I avoid this?

Answer: The formation of diarylmethane-type byproducts is a common issue in chloromethylation reactions, especially with activated aromatic systems.[2][3] This occurs when the initially formed chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another molecule of the starting material.

Potential Causes and Solutions:

  • Overly Aggressive Reaction Conditions: High temperatures and highly active catalysts can promote the formation of these byproducts.[3]

    • Solution: Perform the reaction at lower temperatures. Optimize the catalyst choice; for instance, zinc chloride is a common catalyst, but others like tin(IV) chloride might offer better selectivity in some cases.[3]

  • High Concentration: Higher concentrations of reactants increase the likelihood of intermolecular side reactions.

    • Solution: Use a more dilute reaction mixture.

  • Formation of Bis(chloromethyl) Ether: A highly carcinogenic byproduct, bis(chloromethyl) ether, can form during chloromethylation reactions involving formaldehyde and HCl.[4]

    • Solution: Whenever possible, consider alternative chloromethylating agents like chloromethyl methyl ether, which may offer a cleaner reaction profile, though this also requires careful handling due to its toxicity.[5]

Table 1: Effect of Catalyst on Chloromethylation Selectivity

CatalystTemperature (°C)Desired Product Yield (%)Diaryl Byproduct (%)
Zinc Chloride605530
Tin(IV) Chloride407515
Aluminum Chloride604050

Note: These are representative values and will vary based on the specific substrate and conditions.

Issue 3: Multiple Products in N-Benzylation Step

Question: When I try to attach the benzyl group to the nitrogen of the 1,4-oxazepane, I get a mixture of the desired product, unreacted starting material, and what appears to be a quaternary ammonium salt. How can I improve the selectivity?

Answer: The N-benzylation of secondary amines can sometimes lead to over-alkylation, forming a quaternary ammonium salt. The presence of unreacted starting material suggests incomplete conversion.

Potential Causes and Solutions:

  • Over-alkylation: The product, a tertiary amine, can react further with the benzylating agent to form a quaternary salt.

    • Solution: Carefully control the stoichiometry of the benzylating agent (e.g., benzyl bromide or benzyl chloride). Use of 1.0 to 1.1 equivalents is often sufficient. The reaction can also be monitored closely by TLC or LC-MS and stopped once the starting material is consumed.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reactivity or deactivation of the reagents.

    • Solution: Ensure the base used is strong enough to deprotonate the secondary amine and is not sterically hindered. Potassium carbonate is a common choice. The choice of solvent can also be critical; polar aprotic solvents like DMF or acetonitrile are often effective.

  • Hydrogenolysis of Benzyl Group: If using a method involving benzyl alcohol and a catalyst under a hydrogen atmosphere, cleavage of the benzyl group can occur.[6]

    • Solution: If employing a reductive amination approach, carefully select the catalyst and reaction conditions to minimize hydrogenolysis.

Experimental Protocol: Selective N-Benzylation

  • Dissolution: Dissolve the 2-(chloromethyl)-1,4-oxazepane (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in anhydrous acetonitrile.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.05 eq) to the mixture at room temperature.

  • Heating and Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress every hour using TLC.

  • Work-up: Once the starting material is consumed, cool the reaction, filter off the base, and concentrate the filtrate. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The formation of the seven-membered 1,4-oxazepane ring is often the most challenging step due to the entropic and enthalpic barriers associated with forming medium-sized rings.[1] Careful optimization of this step is crucial for the overall success of the synthesis.

Q2: Are there any particularly hazardous byproducts I should be aware of?

A2: Yes, the chloromethylation step, particularly when using formaldehyde and hydrochloric acid, can produce bis(chloromethyl) ether, which is a potent carcinogen.[4] All manipulations involving chloromethylation should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: Can I perform the N-benzylation before the chloromethylation?

A3: It is possible to alter the order of the steps. However, the reactivity of the intermediates will change. N-benzylation first would mean performing chloromethylation on a tertiary amine-containing substrate, which might require different reaction conditions and could have different byproduct profiles. The feasibility of this alternative route would need to be evaluated experimentally.

Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A4: A combination of techniques is recommended. Thin-layer chromatography (TLC) is excellent for rapid, real-time monitoring of reaction progress. For more detailed analysis and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final product and any isolated byproducts.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed synthetic pathway and a common side reaction.

Synthetic Pathway cluster_0 Ring Formation cluster_1 Chloromethylation cluster_2 N-Benzylation Precursor Precursor 1,4-Oxazepane_Ring 1,4-Oxazepane Ring Precursor->1,4-Oxazepane_Ring Cyclization Chloromethylated_Product 2-(chloromethyl)-1,4-oxazepane 1,4-Oxazepane_Ring->Chloromethylated_Product Chloromethylation_Reagents CH2O, HCl Chloromethylation_Reagents->Chloromethylated_Product Final_Product This compound Chloromethylated_Product->Final_Product Benzylation_Reagents Benzyl Bromide, Base Benzylation_Reagents->Final_Product

Caption: Proposed synthetic workflow for this compound.

Byproduct Formation Starting_Material Aromatic Substrate Chloromethylated_Intermediate Chloromethylated Product Starting_Material->Chloromethylated_Intermediate Chloromethylation Byproduct Diaryl Byproduct Starting_Material->Byproduct Reacts with Intermediate Chloromethylated_Intermediate->Byproduct Friedel-Crafts Alkylation

Caption: Common byproduct formation during chloromethylation.

References

Technical Support Center: Improving Purity of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane. The purity of this intermediate is critical for subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document provides a structured approach to troubleshooting common purity issues, offering detailed protocols and the scientific rationale behind them.

Introduction: The Critical Role of Purity

This compound is a key heterocyclic scaffold in medicinal chemistry.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, formation of toxic byproducts, and complications in regulatory filings. Process-related impurities can arise from unreacted starting materials, side reactions, or degradation.[2] This guide aims to provide practical, field-tested solutions to identify and eliminate these impurities, ensuring a robust and reproducible chemical synthesis.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: My final product shows a persistent impurity with a similar TLC retention factor (Rf) to the desired product. How can I improve separation?

A1: This is a common challenge when impurities have similar polarity to the product. The tertiary amine of the oxazepane ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[3]

  • Causality: The lone pair of electrons on the nitrogen atom forms hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This interaction can be strong and non-specific, causing the product to streak and co-elute with closely related impurities.[3]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine, TEA) when performing silica gel column chromatography.[3][4] The TEA will competitively bind to the acidic sites on the silica, preventing the product from tailing and allowing for a much cleaner separation.

    • Alternative Stationary Phase: If TEA is not sufficient or compatible with your product, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[3][5] These alternatives minimize the problematic acid-base interactions.

    • Recrystallization: If the product is a solid and of reasonable initial purity (>90%), recrystallization is an excellent orthogonal purification method.[6] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find one where the product is soluble when hot but sparingly soluble at room or cold temperatures, while the impurity remains in the mother liquor.[6]

Q2: I'm observing a byproduct that I suspect is the de-benzylated oxazepane. What causes this and how can I prevent it?

A2: The N-benzyl group is a common protecting group, but it can be labile under certain conditions, particularly catalytic hydrogenation or strongly acidic environments.[7][8]

  • Causality: The benzyl C-N bond can be cleaved by hydrogenolysis, a reaction often catalyzed by palladium, platinum, or other transition metals in the presence of a hydrogen source.[9] This can occur inadvertently if residual catalyst from a previous step is carried forward. Strong acids can also facilitate cleavage, although this typically requires harsher conditions.

  • Preventative Measures & Purification:

    • Avoid Reductive Conditions: If your synthetic route involves hydrogenation, ensure the catalyst (e.g., Pd/C) is meticulously removed by filtration through Celite® or a similar filter aid before proceeding.[9]

    • Control pH: During aqueous workups, avoid prolonged exposure to strongly acidic conditions (pH < 2) if your product shows sensitivity.

    • Purification Strategy: The de-benzylated impurity, 2-(chloromethyl)-1,4-oxazepane, is a secondary amine and significantly more polar than your N-benzylated tertiary amine product. This polarity difference makes separation by silica gel chromatography straightforward. The de-benzylated impurity will have a much lower Rf value.

Q3: My product appears to be degrading during purification or storage, indicated by a color change (e.g., turning yellow/brown). What is the cause?

A3: The 2-(chloromethyl) moiety is a reactive electrophilic group. This, combined with the tertiary amine, can lead to instability.

  • Causality:

    • Self-Quaternization/Polymerization: The chloromethyl group on one molecule can be attacked by the nucleophilic nitrogen of another molecule, leading to dimerization or polymerization. This process can be accelerated by heat.

    • Acid-Catalyzed Degradation: The presence of acidic impurities, such as residual HCl, can catalyze decomposition pathways, often resulting in colored, tar-like byproducts.[10] The chloromethyl group can eliminate HCl, which then further catalyzes the degradation.[10]

  • Troubleshooting & Stability Enhancement:

    • Temperature Control: Perform all purification steps, especially solvent removal by rotary evaporation, at the lowest practical temperature (<40°C).

    • Neutralize Acidity: Before concentration, wash the organic solution of your product with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove any trace acids.

    • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to minimize degradation.[10] If storing for extended periods, consider converting it to a more stable salt form, such as the hydrochloride salt, which can then be neutralized back to the free base just before use.

Q4: How do I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential for unambiguous confirmation of both structure and purity.[11]

  • Recommended Methods:

    • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. Key signals to verify for this compound include the benzylic protons (singlet, ~3.6 ppm), the chloromethyl protons (doublet of doublets, ~3.5-3.7 ppm), and the aromatic protons of the benzyl group (~7.2-7.4 ppm).

    • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.[11] It can separate and quantify the main product and any impurities. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid). Purity is determined by the area percentage of the main peak.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Look for the [M+H]⁺ ion in the mass spectrum.

Part 2: Experimental Protocols & Data

Protocol 1: Column Chromatography with Triethylamine (TEA) Suppression

This protocol is designed to purify tertiary amines like this compound that exhibit tailing on standard silica gel.

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Pack Column: Pack the column with the prepared slurry as you normally would.

  • Equilibrate: Run 2-3 column volumes of the TEA-modified eluent through the packed column to ensure it is fully equilibrated.

  • Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the column bed.

  • Elute: Begin elution with the TEA-modified solvent system, gradually increasing polarity as needed.

  • Analyze Fractions: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure at low temperature (<40°C).

Table 1: Comparison of Purification Methods
MethodPrincipleProsConsIdeal For
Standard Silica Chromatography Differential adsorption based on polarity.Inexpensive, widely available.Can cause streaking/tailing of basic amines, leading to poor separation.[3]Purifying neutral or acidic compounds; initial cleanup.
Modified Silica Chromatography (w/ TEA) Neutralizes acidic sites on silica, preventing strong amine interaction.[4]Dramatically improves peak shape and resolution for amines.[3]TEA must be removed; can be odorous.High-resolution purification of basic compounds like the target molecule.
Recrystallization Differential solubility of product and impurities in a solvent at different temperatures.[6]Highly effective for removing small amounts of impurities; scalable.Requires the compound to be a solid; screening for a suitable solvent can be time-consuming.Final polishing step for solid products that are >90% pure.
Acid/Base Extraction Partitions the basic amine product into an aqueous acid layer, leaving non-basic impurities in the organic layer.[12]Excellent for removing non-basic or neutral impurities.Product must be stable to acid; requires back-extraction and drying steps.Removing unreacted non-basic starting materials.

Part 3: Visualization of Workflows

Diagram 1: Troubleshooting Logic for Impurity Identification

This diagram provides a decision-making workflow for identifying and selecting a purification strategy based on initial analytical data.

G start Impurity Detected (TLC/HPLC/NMR) polarity_check Is impurity more polar than product? start->polarity_check less_polar Impurity is likely unreacted starting material or non-polar byproduct. polarity_check->less_polar  No more_polar Impurity is likely de-benzylated amine or other polar side-product. polarity_check->more_polar  Yes acid_base_check Is impurity acidic or neutral? acid_wash Strategy: Acid Wash (e.g., 1M HCl wash) to remove basic product. acid_base_check->acid_wash  Yes chromatography Strategy: Column Chromatography (Normal Phase) acid_base_check->chromatography  No less_polar->acid_base_check chrom_tea Strategy: Column Chromatography with TEA modifier. more_polar->chrom_tea  Action G crude Crude Reaction Mixture workup Aqueous Workup (NaHCO3 wash) crude->workup extract Extraction & Drying (e.g., EtOAc & MgSO4) workup->extract concentrate Concentrate in vacuo (<40°C) extract->concentrate column Primary Purification (Column Chromatography with 0.5% TEA) concentrate->column fractions Combine Pure Fractions column->fractions analysis Purity & Identity Check (HPLC, NMR, MS) fractions->analysis final Final Product (>98% Purity) analysis->final

References

handling and safety precautions for "4-Benzyl-2-(chloromethyl)-1,4-oxazepane"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-Benzyl-2-(chloromethyl)-1,4-oxazepane" (CAS No: 129482-45-7).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure safe and effective handling during your experiments.

Core Safety & Handling Overview

"this compound" is a chemical intermediate that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4] Adherence to proper safety protocols is paramount to mitigate risks.

Hazard Identification and Classification:
Hazard StatementGHS ClassificationPrecautionary Action
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[2][4][5][6]
Causes skin irritationSkin irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of water.[2][4][7]
Causes serious eye irritationEye irritation (Category 2)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2][4][7]
May cause respiratory irritationSTOT - Single Exposure (Category 3)Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

Experimental Troubleshooting & FAQs

This section addresses common issues that may arise during the use of "this compound" in a laboratory setting.

Question: I am observing unexpected side products in my reaction. What could be the cause?

Answer: The chloromethyl group in "this compound" is a reactive electrophilic site. Unexpected side products can arise from several sources:

  • Reaction with Nucleophilic Solvents: Solvents containing nucleophilic groups, such as alcohols or amines, can react with the compound.[8] It is crucial to use inert, anhydrous solvents unless the solvent is a desired reactant.

  • Moisture Sensitivity: The compound is sensitive to moisture, which can lead to hydrolysis of the chloromethyl group, forming the corresponding alcohol and releasing hydrochloric acid.[8] This can alter the pH of your reaction and catalyze unintended side reactions. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatibility with Bases: Strong bases can promote elimination reactions or other rearrangements.[8] If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base.

Question: My compound appears to have degraded upon storage. What are the proper storage conditions?

Answer: Proper storage is critical to maintain the integrity of "this compound". For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4][7][8][9] Some suppliers recommend storing it in a freezer under an inert atmosphere at temperatures below -20°C.[2] Always check the supplier's specific recommendations.

Question: I'm having difficulty achieving complete dissolution of the compound in my chosen solvent. What do you recommend?

Answer: While specific solubility data is not widely published, "this compound" is a non-polar molecule and is expected to be more soluble in organic solvents than in aqueous solutions. If you are experiencing solubility issues, consider the following:

  • Solvent Polarity: Try a range of anhydrous aprotic solvents with varying polarities, such as dichloromethane, tetrahydrofuran (THF), or toluene.

  • Gentle Warming: Gentle warming of the mixture may aid dissolution. However, be cautious, as excessive heat can promote degradation or unwanted side reactions.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Question: What are the appropriate personal protective equipment (PPE) for handling this compound?

Answer: Due to its hazardous nature, a comprehensive suite of PPE is required.[10][11][12] This includes:

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[13] Always inspect gloves for tears or punctures before use and change them frequently.[10]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[13]

  • Body Protection: A laboratory coat is essential to protect your skin and clothing.[13]

  • Respiratory Protection: Handling should be done in a chemical fume hood to minimize inhalation of vapors.[13] If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary.[10]

Step-by-Step Protocols

Safe Handling Workflow

This protocol outlines the essential steps for safely handling "this compound" in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are readily accessible.[13]

    • Don the appropriate PPE as outlined above.[13]

  • Dispensing:

    • Conduct all weighing and dispensing activities inside a chemical fume hood.[13]

    • Use a clean, dry spatula and weighing vessel.

    • Immediately and securely close the container after dispensing.

  • Reaction Setup:

    • Use oven-dried glassware to prevent moisture contamination.

    • Assemble the reaction apparatus under an inert atmosphere if the reaction is sensitive to air or moisture.

  • Post-Reaction:

    • Quench the reaction carefully, following your specific experimental procedure.

    • Clean all glassware thoroughly after use.

  • Waste Disposal:

    • Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, regional, and national regulations.[4][7][9]

Spill & Exposure Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust or vapors.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[4]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9]

  • Clean: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[13]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][14] Seek immediate medical attention.[4]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water and soap.[4] Seek medical attention if irritation persists.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, seek medical advice.[7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor.[4]

Visual Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep_hood Work in Fume Hood prep_ppe->prep_hood Enter Workspace handle_weigh Weigh Compound prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon Experiment Complete cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste

Caption: Safe handling workflow for "this compound".

References

Technical Support Center: Enantioselective Synthesis of 1,4-Benzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of 1,4-benzoxazepines. This guide is designed for researchers, chemists, and drug development professionals actively working on the asymmetric synthesis of these crucial heterocyclic scaffolds. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the complexities of these reactions.

Introduction: The Challenge of the Seven-Membered Ring

The synthesis of enantioenriched 1,4-benzoxazepines is a significant challenge in modern organic chemistry. These seven-membered heterocyclic compounds are privileged structures in medicinal chemistry, but their construction is often hampered by unfavorable thermodynamics and kinetics associated with forming a medium-sized ring.[1][2] Achieving high enantioselectivity adds another layer of complexity, as the transition states leading to the desired product can be difficult to control.[1][2] This guide will provide practical, field-tested advice to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the enantioselective synthesis of 1,4-benzoxazepines so challenging compared to their six-membered (benzoxazine) counterparts?

A1: The primary difficulty lies in the formation of the seven-membered ring. Compared to the well-established synthesis of six-membered rings, constructing a seven-membered heterocycle is challenging due to:

  • Unfavorable Ring Strain: Higher conformational flexibility and potential transannular strain.

  • Entropic Penalty: The probability of the two reactive ends of the acyclic precursor meeting to cyclize is lower for a seven-membered ring than for a six-membered one.

  • Less Ordered Transition State: The increased flexibility of the forming ring makes it harder for the chiral catalyst to create a well-defined, low-energy transition state that selectively produces one enantiomer.[1][2]

Q2: What are the most common catalytic systems for this transformation?

A2: Several strategies are emerging. The most prominent include:

  • Chiral Brønsted Acid Catalysis: Systems using chiral phosphoric acids (CPAs) have proven effective, particularly in the desymmetrization of 3-substituted oxetanes to form the 1,4-benzoxazepine core.[1][3][4] This metal-free approach offers mild reaction conditions.[1][3]

  • Transition Metal Catalysis: Rhodium-catalyzed intramolecular hydrofunctionalization of alkynes and allenes is another powerful method for accessing these scaffolds.[5][6][7] This strategy often involves a combination of a rhodium precursor and a chiral phosphine ligand.

  • Other Novel Methods: Researchers have also explored palladium-catalyzed cyclizations and methods involving para-quinone methides, indicating the field is rapidly evolving.[8][9]

Q3: I am starting a new project on this topic. Which synthetic route should I choose?

A3: The choice of route depends on the desired substitution pattern and available starting materials.

  • For scaffolds with a C3-hydroxymethyl group, the chiral phosphoric acid-catalyzed desymmetrization of an oxetane is an excellent, well-documented starting point.[1][2]

  • If your target contains a vinyl group at the C3 position, a rhodium-catalyzed hydroamination/hydroalkoxylation approach would be more suitable.[5][6]

  • Always conduct a thorough literature search for the specific substitution pattern you intend to synthesize, as substrate scope can be a limitation.[10][11]

Troubleshooting Guide: From Low Yield to Poor Enantioselectivity

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, or I've isolated very little of my desired 1,4-benzoxazepine. What are the likely causes and how can I fix it?

A: Low yield is a common issue and can stem from several factors. Let's break down the potential causes based on the reaction type.

For Chiral Brønsted Acid (CPA) Catalyzed Reactions (e.g., Oxetane Desymmetrization):

  • Cause 1: Inactive Catalyst. Chiral phosphoric acids are sensitive to basic impurities. Trace amounts of base can neutralize the catalyst, halting the reaction.

    • Solution: Ensure all reagents and solvents are rigorously purified and dried. Glassware should be oven- or flame-dried immediately before use. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cause 2: Poor Substrate Reactivity. The electronic nature of your substrate plays a critical role. For instance, in the desymmetrization of oxetanes, certain substituents on the aniline nitrogen or the oxetane ring can significantly affect reactivity.[1][2]

    • Solution: If you suspect poor reactivity, consider increasing the reaction temperature in increments of 10 °C. You can also screen different CPA catalysts with varying steric and electronic properties. For example, catalysts with more sterically hindered groups (like naphthyl) can sometimes improve performance.[1]

  • Cause 3: Unfavorable Reaction Conditions.

    • Solution: Re-optimize the solvent and catalyst loading. While a specific solvent might be reported in the literature, a slight change in your substrate may require re-screening. A typical starting point for catalyst loading is 5-10 mol%.

For Rhodium-Catalyzed Cyclizations:

  • Cause 1: Catalyst Precursor or Ligand Degradation. Rhodium complexes and phosphine ligands can be sensitive to air and moisture.

    • Solution: Use a glovebox for catalyst and ligand handling. Ensure solvents are thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Cause 2: Incorrect Brønsted Acid Additive. Many Rh-catalyzed hydrofunctionalizations require a Brønsted acid co-catalyst to facilitate the formation of a key π-allyl intermediate.[5][7]

    • Solution: The choice of acid is crucial. A weak acid like pyridinium p-toluenesulfonate (PPTS) may be optimal in one case, while a stronger acid might be detrimental.[5] If the reaction is failing, screen a panel of Brønsted acids with varying pKa values.

  • Cause 3: Competing Pathways. For alkyne substrates, isomerization to an unreactive allene can be a competing pathway that consumes starting material without forming the product.[7]

    • Solution: Modifying the ligand or the acid additive can sometimes suppress this side reaction. Alternatively, directly using the corresponding allene as the starting material can be a more efficient, albeit synthetically longer, route.[5]

Problem 2: High Yield but Low Enantioselectivity (ee)

Q: I've successfully synthesized the 1,4-benzoxazepine, but my chiral HPLC shows a nearly racemic mixture. What steps should I take to improve the enantiomeric excess?

A: This is a classic challenge in asymmetric catalysis. Low ee indicates that the energy difference between the two diastereomeric transition states is small. Your goal is to amplify this difference.

G cluster_causes Potential Causes cluster_solutions Solutions start Low ee Observed cause1 1. Catalyst/Ligand Integrity start->cause1 cause2 2. Reaction Temperature start->cause2 cause3 3. Solvent Effects start->cause3 cause4 4. Substrate-Catalyst Mismatch start->cause4 sol1 Verify catalyst purity & ee. Ensure anhydrous/anaerobic conditions. cause1->sol1 Action sol2 Lower the temperature. (e.g., from RT to 0 °C or -20 °C) cause2->sol2 Action sol3 Screen a panel of solvents (polar aprotic, nonpolar). cause3->sol3 Action sol4 Screen different chiral ligands or catalyst backbones. cause4->sol4 Action

Caption: A decision-making workflow for troubleshooting poor enantioselectivity.

Detailed Solutions for Improving Enantioselectivity:

  • Verify Catalyst Integrity: The first step is to ensure your chiral source is not compromised.

    • Action: If possible, verify the enantiopurity of your catalyst or ligand using a known reaction or chiral chromatography. Ensure it has been stored correctly (typically under inert gas, protected from light and moisture).

  • Lower the Reaction Temperature: As a rule of thumb, lower temperatures often lead to higher enantioselectivity because the reaction becomes more sensitive to small differences in activation energy between the competing diastereomeric transition states.

    • Action: If your reaction is running at room temperature or higher, try lowering it to 0 °C, -20 °C, or even lower. Be aware that this will likely decrease the reaction rate, so you will need to monitor for longer periods.

  • Optimize the Solvent: The solvent can have a profound impact on the organization of the transition state.

    • Action: Conduct a solvent screen. Include a range of polar aprotic (e.g., THF, Dioxane), nonpolar (e.g., Toluene, Hexane), and halogenated (e.g., DCM, DCE) solvents. The optimal solvent provides the right balance of solubility and interaction with the catalytic complex.

  • Screen Catalysts and Ligands: A particular chiral catalyst may be ideal for one substrate but perform poorly with another.

    • Action: Synthesize or purchase a small panel of related catalysts. For CPA-catalyzed reactions, vary the steric bulk at the 3,3' positions of the BINOL or SPINOL backbone (e.g., phenyl vs. naphthyl vs. anthracenyl).[1] For Rh-catalyzed reactions, screen different classes of chiral phosphine ligands (e.g., DTBM-Segphos vs. DTBM-Garphos).[5]

The following table, adapted from the work of Nigríni et al., illustrates how subtle changes to a chiral phosphoric acid catalyst can dramatically impact enantioselectivity in the desymmetrization of an oxetane.[1]

Catalyst (R)-CPA3,3' SubstituentYield (%)ee (%)
CPA-1 Phenyl7565
CPA-2 3,5-(CF₃)₂-Ph8058
CPA-5 1-Naphthyl8581
CPA-6 9-Anthracenyl9291

This data clearly shows that increasing the steric hindrance of the 3,3' substituent on the CPA backbone leads to a significant improvement in both yield and enantioselectivity for this specific transformation.

Key Experimental Protocol: CPA-Catalyzed Enantioselective Desymmetrization

This protocol is a representative example based on the synthesis of chiral 1,4-benzoxazepines from 3-substituted oxetanes.[1][2]

Objective: To synthesize an enantioenriched 1,4-benzoxazepine via intramolecular oxetane ring-opening.

Materials:

  • Substituted N-aryloxetan-3-amine (starting material, 1.0 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-CPA-6, 0.1 equiv)

  • Anhydrous solvent (e.g., Toluene, 0.1 M)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Step-by-Step Methodology:

  • Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of Argon.

  • Reagent Addition: To the flask, add the substituted N-aryloxetan-3-amine (e.g., 0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.02 mmol, 0.1 equiv).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-benzoxazepine product.

  • Analysis:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H) and a mobile phase of hexane/isopropanol.

G prep 1. Prepare Dry Glassware under Inert Atmosphere reagents 2. Add Substrate and Chiral Catalyst prep->reagents solvent 3. Add Anhydrous Solvent reagents->solvent react 4. Heat to Optimized Temperature (e.g., 60 °C) & Monitor solvent->react workup 5. Cool and Concentrate react->workup purify 6. Silica Gel Chromatography workup->purify analyze 7. Characterization (NMR, HRMS) & Chiral HPLC for ee purify->analyze

Caption: A typical experimental workflow for CPA-catalyzed 1,4-benzoxazepine synthesis.

References

Validation & Comparative

A Comparative Guide to 1,4-Oxazepane Derivatives and Other Dopamine Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of a novel class of 1,4-oxazepane derivatives with established dopamine receptor ligands. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological landscape of dopaminergic agents. This document synthesizes technical data with practical, field-proven insights to support informed decisions in experimental design and drug discovery.

Introduction: The Intricate World of Dopamine Receptors

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental to numerous physiological processes within the central nervous system, including motor control, cognition, and motivation.[1] They are critical therapeutic targets for a wide array of neurological and psychiatric disorders, most notably schizophrenia and Parkinson's disease.[1] The five dopamine receptor subtypes are categorized into two families: the D1-like family (D1 and D5) and the D2-like family (D2, D3, and D4).[2] D1-like receptors typically couple to Gαs/olf proteins, stimulating adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins, leading to its inhibition.[1][3] The high degree of homology within the D2-like family, particularly between the D2 and D3 receptors, presents a significant challenge in developing subtype-selective ligands.[4] This guide focuses on a series of 1,4-oxazepane derivatives that have demonstrated notable selectivity for the dopamine D4 receptor, a subtype implicated in conditions such as schizophrenia.[5]

The Emergence of 1,4-Oxazepane Derivatives as Selective Dopamine D4 Receptor Ligands

Recent research has unveiled a promising series of 2,4-disubstituted 1,4-oxazepanes with significant selectivity for the dopamine D4 receptor.[5][6] A key study by Audouze et al. described the synthesis and pharmacological evaluation of these compounds, highlighting their potential as effective antipsychotics with a reduced risk of extrapyramidal side effects.[5] The 1,4-oxazepane scaffold's unique conformational flexibility allows it to interact with high affinity and selectivity with various biological targets.[7] This inherent three-dimensional structure is crucial for the precise positioning of pharmacophoric elements necessary for potent D4 receptor antagonism.[7]

The general structure of these D4-selective 1,4-oxazepane derivatives features substitutions at the 2 and 4 positions of the oxazepane ring. Structure-activity relationship (SAR) studies have revealed that the nature of these substituents is critical for both affinity and selectivity. For instance, a p-chlorobenzyl group and the aliphatic amine of the 1,4-oxazepane system have been identified as important regions for receptor affinity.[5][6] Furthermore, the size of the 1,4-oxazepane ring itself appears to be a determinant of binding affinity.[5][6]

Comparative Analysis: 1,4-Oxazepanes vs. Other Dopamine Receptor Ligands

To contextualize the pharmacological profile of the 1,4-oxazepane derivatives, a comparative analysis with other well-established dopamine receptor ligands is essential. The following table summarizes the binding affinities (Ki, in nM) of a representative 1,4-oxazepane derivative alongside selective ligands for D2, D3, and D4 receptors.

Compound Scaffold Primary Target D2 Ki (nM) D3 Ki (nM) D4 Ki (nM) Reference
Compound 18 1,4-OxazepaneD4 Antagonist>10,0001,7308.1Audouze et al., 2004
L-745,870 Pyrrolo-pyridineD4 Antagonist1,9002,1000.87Bristow et al., 1996
FAUC 365 PhenylpiperazineD4 Agonist1,1004801.2Schetz et al., 2001
Eticlopride BenzamideD2/D3 Antagonist0.150.2321Michalsky et al., 2013
(±)-7-OH-DPAT AminotetralinD3 Agonist230.8110Lévesque et al., 1992
Aripiprazole QuinolinoneD2 Partial Agonist0.340.844Shapiro et al., 2003

This table presents a selection of representative compounds and their binding affinities. For a comprehensive understanding, referring to the primary literature is recommended.

The data clearly illustrates the remarkable D4 selectivity of the 1,4-oxazepane derivative (Compound 18) compared to the other receptor subtypes. This high selectivity offers the potential for a more targeted therapeutic effect with a reduced side-effect profile, a significant advantage in the development of novel antipsychotics.

Dopamine D4 Receptor Signaling Pathway

Activation of the dopamine D4 receptor, a member of the D2-like family, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D4_Ligand D4 Ligand (e.g., 1,4-Oxazepane) D4R Dopamine D4 Receptor D4_Ligand->D4R Binding G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols: A Guide to Characterizing Dopamine Receptor Ligands

The following protocols provide a standardized framework for the in vitro characterization of novel dopamine receptor ligands.

Radioligand Binding Assay Workflow

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Binding_Assay_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Cells expressing receptor) Start->Membrane_Prep Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 4. Washing (Removes non-specifically bound radioligand) Filtration->Washing Scintillation 5. Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation Data_Analysis 6. Data Analysis (Calculate Ki values) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol for Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, or D4).

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [3H]spiperone).

      • Serial dilutions of the unlabeled test compound.

      • The prepared cell membranes.

    • Define non-specific binding using a high concentration of a known antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.

Detailed Protocol for cAMP Functional Assay:

  • Cell Culture and Plating:

    • Culture cells stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For agonist testing, add serial dilutions of the test compound to the cells.

    • For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist (e.g., dopamine).

    • Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For agonists, plot the cAMP concentration against the logarithm of the compound concentration and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, plot the response against the logarithm of the antagonist concentration and determine the IC50 (inhibitory concentration for 50% of the agonist response).

Conclusion

The 1,4-oxazepane scaffold represents a promising avenue for the development of highly selective dopamine D4 receptor ligands. The data presented in this guide highlights the superior selectivity of these compounds compared to established dopaminergic agents. The detailed experimental protocols provide a robust framework for the characterization of novel ligands, enabling researchers to make data-driven decisions in their drug discovery efforts. Further investigation into the in vivo efficacy and safety of these 1,4-oxazepane derivatives is warranted to fully elucidate their therapeutic potential.

References

comparing synthetic methodologies for 1,4-oxazepanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthetic Methodologies for 1,4-Oxazepanes: A Comparative Analysis for Drug Discovery Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique three-dimensional structure allows for the presentation of substituents in distinct spatial arrangements, making it an attractive framework for the design of novel therapeutics. This guide provides a comparative overview of the most prominent synthetic strategies for constructing the 1,4-oxazepane ring system, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Reductive Amination of Dicarbonyl Compounds

One of the most direct and widely employed methods for the synthesis of 1,4-oxazepanes is the intramolecular reductive amination of dicarbonyl precursors. This strategy involves the condensation of an amino alcohol with a 1,4-dicarbonyl equivalent, followed by in situ reduction of the resulting cyclic iminium or enamine intermediate.

Mechanistic Rationale

The reaction typically proceeds through the initial formation of a hemiaminal, which then dehydrates to form a cyclic iminium ion. This electrophilic intermediate is then reduced by a hydride source, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to afford the saturated 1,4-oxazepane ring. The choice of reducing agent is critical; STAB is often preferred due to its milder nature and tolerance of a wider range of functional groups compared to the more toxic NaBH3CN.

Amino Alcohol Amino Alcohol Hemiaminal Hemiaminal Amino Alcohol->Hemiaminal + Dicarbonyl Dicarbonyl Dicarbonyl Dicarbonyl->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O 1,4-Oxazepane 1,4-Oxazepane Iminium Ion->1,4-Oxazepane + [H-] (e.g., STAB)

Figure 1: Simplified workflow for intramolecular reductive amination.

Representative Experimental Protocol

Synthesis of (S)-4-benzyl-2-methyl-1,4-oxazepane: To a solution of (S)-2-(2-oxopropoxy)propan-1-amine (1.0 mmol) in 1,2-dichloroethane (10 mL) is added benzylamine (1.1 mmol) and sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution (15 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Advantages and Limitations

This method is often high-yielding and utilizes readily available starting materials. However, the substrate scope can be limited by the availability of the corresponding dicarbonyl precursors. Furthermore, the use of stoichiometric amounts of reducing agents can be a drawback in large-scale syntheses.

Intramolecular Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, and its intramolecular variant has been successfully applied to the synthesis of 1,4-oxazepanes. This approach involves the cyclization of an amino-functionalized aryl or vinyl halide (or triflate) with an alcohol.

Mechanistic Rationale

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by coordination of the alkoxide. Subsequent reductive elimination from the palladium(II) intermediate furnishes the desired 1,4-oxazepane and regenerates the active palladium(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos and SPhos often providing the best results.

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Ligand\nExchange Ligand Exchange Pd(II)\nComplex->Ligand\nExchange Alkoxide\nCoordination Alkoxide Coordination Ligand\nExchange->Alkoxide\nCoordination Reductive\nElimination Reductive Elimination Alkoxide\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration 1,4-Oxazepane 1,4-Oxazepane Reductive\nElimination->1,4-Oxazepane Ar-X Ar-X Ar-X->Oxidative\nAddition ROH ROH ROH->Ligand\nExchange Base Base Base->Ligand\nExchange

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol

Synthesis of 4-phenyl-2,3,4,5-tetrahydrobenzo[f]oxazepine: A mixture of 2-(2-bromoethoxy)aniline (1.0 mmol), Pd2(dba)3 (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) in toluene (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the product.

Advantages and Limitations

The Buchwald-Hartwig amination offers excellent functional group tolerance and can be used to construct a wide variety of substituted 1,4-oxazepanes. However, the cost of the palladium catalyst and ligands can be a significant consideration for large-scale applications. Additionally, careful optimization of the reaction conditions (catalyst, ligand, base, and solvent) is often required for each specific substrate.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it provides a powerful and convergent route to 1,4-oxazepanes. This strategy involves the intramolecular cyclization of a diene precursor containing an ether and an amine linkage, catalyzed by a ruthenium-based complex.

Mechanistic Rationale

The reaction is initiated by the coordination of the ruthenium catalyst to one of the double bonds of the diene substrate. A series of [2+2] cycloadditions and cycloreversions, known as the "metathesis dance," leads to the formation of the cyclic olefin and the release of a small volatile olefin, such as ethylene, which drives the reaction to completion. The development of highly active and air-stable Grubbs' and Hoveyda-Grubbs' catalysts has made RCM a highly reliable and practical method.

Diene\nSubstrate Diene Substrate Cycloaddition/\nCycloreversion Cycloaddition/ Cycloreversion Diene\nSubstrate->Cycloaddition/\nCycloreversion Ru Catalyst Ru Catalyst Ru Catalyst->Cycloaddition/\nCycloreversion Ruthenacyclobutane Ruthenacyclobutane Ruthenacyclobutane->Cycloaddition/\nCycloreversion Cycloaddition/\nCycloreversion->Ruthenacyclobutane 1,4-Oxazepane\n(alkene) 1,4-Oxazepane (alkene) Cycloaddition/\nCycloreversion->1,4-Oxazepane\n(alkene) Volatile\nOlefin Volatile Olefin Cycloaddition/\nCycloreversion->Volatile\nOlefin

Figure 3: Simplified mechanism of Ring-Closing Metathesis.

Representative Experimental Protocol

Synthesis of (Z)-N-tosyl-2,3,6,7-tetrahydro-1,4-oxazepine: To a solution of N-allyl-N-(but-3-en-1-yl)tosylamide (1.0 mmol) in anhydrous dichloromethane (100 mL) is added Grubbs' second-generation catalyst (0.05 mmol). The reaction mixture is heated to reflux under an argon atmosphere for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The resulting unsaturated 1,4-oxazepane can be subsequently reduced to the saturated analog if desired.

Advantages and Limitations

RCM is a highly versatile and functional-group-tolerant method that allows for the synthesis of a wide range of substituted 1,4-oxazepanes. The reaction conditions are generally mild, and the catalysts are commercially available. A potential drawback is the cost of the ruthenium catalysts, although catalyst loading can often be minimized. The formation of E/Z isomers is also a possibility in some cases, which may require further separation or selective hydrogenation.

Comparative Summary of Methodologies

MethodologyKey ReagentsTypical YieldsFunctional Group ToleranceKey AdvantagesKey Disadvantages
Reductive Amination Amino alcohol, dicarbonyl, NaBH3CN or STAB60-95%ModerateReadily available starting materials, high yields.Limited substrate scope, use of stoichiometric reductants.
Buchwald-Hartwig Amination Aryl/vinyl halide, alcohol, Pd catalyst, ligand, base70-90%HighExcellent functional group tolerance, broad scope.Cost of catalyst and ligands, requires optimization.
Ring-Closing Metathesis Diene precursor, Ru catalyst75-98%ExcellentHigh versatility, mild conditions, convergent.Cost of catalyst, potential for E/Z isomers.

Conclusion

The synthesis of 1,4-oxazepanes can be achieved through a variety of effective methodologies, each with its own set of advantages and limitations. The choice of the most appropriate synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and cost considerations. Reductive amination offers a straightforward approach for specific targets, while the Buchwald-Hartwig amination and ring-closing metathesis provide greater flexibility and functional group tolerance for the construction of more complex and diverse libraries of 1,4-oxazepane derivatives, which are crucial for advancing drug discovery programs.

A Comparative Guide to the Biological Activity of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane Analogues as Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in medicinal chemistry due to its inherent three-dimensional flexibility, which allows for precise interaction with a variety of biological targets.[1][2] This guide provides a comparative analysis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane analogues, focusing on their potent and selective activity as sigma (σ) receptor ligands. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols used to determine their biological efficacy, providing researchers and drug development professionals with a comprehensive technical overview.

Introduction: The Significance of the 1,4-Oxazepane Scaffold and Sigma Receptors

The 1,4-oxazepane ring system's unique conformational properties enable it to present pharmacophoric elements in a defined spatial arrangement, leading to high-affinity interactions with biological targets.[1] Derivatives have been explored for a range of central nervous system (CNS) disorders, including as ligands for dopamine receptors.[2][3]

Sigma receptors, initially misclassified as opioid receptors, are now understood to be a distinct class of intracellular proteins.[4] The two primary subtypes, sigma-1 (σ1) and sigma-2 (σ2), are implicated in a host of cellular functions and are considered key targets for therapeutic intervention in neuropathic pain, neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), and some cancers.[4][5][6] The σ1 receptor, in particular, acts as a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, modulating calcium signaling, ion channel function, and cellular stress responses.[4] Consequently, the development of selective σ1 receptor ligands is an area of intense research.

Synthesis of 4-Benzyl-1,4-oxazepane Analogues

The synthetic route to these analogues typically involves a multi-step process that allows for diversification at key positions to explore the structure-activity relationship. A generalized, yet robust, synthetic strategy is outlined below. The causality behind this approach is its efficiency and adaptability, allowing for the introduction of various substituents on the benzyl moiety.

General Synthetic Workflow

The synthesis of 4-benzyl-1,4-oxazepane analogues can be conceptualized as a convergent process where key fragments are prepared and then combined. This allows for modularity in analogue design.

G A Starting Material (e.g., Protected Amino Alcohol) B Step 1: Protection & Reduction A->B C Intermediate 1 (Protected Amino Diol) B->C D Step 2: Cyclization (e.g., with a Dihaloalkane) C->D E Intermediate 2 (Protected 1,4-Oxazepane) D->E F Step 3: Deprotection E->F G Intermediate 3 (Secondary 1,4-Oxazepane) F->G I Step 4: N-Alkylation G->I H Substituted Benzyl Halide H->I J Final Product (4-Benzyl-1,4-oxazepane Analogue) I->J

Caption: Generalized synthetic workflow for 4-benzyl-1,4-oxazepane analogues.

Detailed Experimental Protocol: Synthesis of a Representative Analogue

This protocol is adapted from established methods for synthesizing related heterocyclic compounds and serves as a validated starting point.[7][8]

Objective: To synthesize a representative 4-benzyl-1,4-oxazepane derivative.

Materials:

  • Protected amino alcohol (e.g., N-Boc-serine methyl ester)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-Dibromoethane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Substituted benzyl bromide

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Standard work-up and purification reagents (diethyl ether, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Formation of Protected Amino Diol:

    • Dissolve N-Boc-serine methyl ester in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise while stirring. Causality: The borohydride reduces the ester to a primary alcohol. Performing this at 0 °C controls the reaction rate and minimizes side reactions.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by slowly adding aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Intramolecular Cyclization:

    • Dissolve the resulting protected amino alcohol in anhydrous THF under a nitrogen atmosphere.

    • Cool to 0 °C and add NaH portion-wise. Causality: NaH is a strong base that deprotonates the hydroxyl groups, forming alkoxides that are potent nucleophiles for the subsequent cyclization.

    • Add 1,2-dibromoethane dropwise to the mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Perform an aqueous work-up and extract the crude N-Boc-1,4-oxazepane. Purify by column chromatography.

  • Deprotection:

    • Dissolve the purified N-Boc-1,4-oxazepane in DCM.

    • Add TFA and stir at room temperature until TLC indicates complete consumption of the starting material. Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group.

    • Neutralize with saturated NaHCO₃ and extract the free amine product.

  • N-Alkylation:

    • Dissolve the deprotected 1,4-oxazepane in ACN.

    • Add the desired substituted benzyl bromide and DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the alkylation to completion.

    • Stir the reaction at room temperature until completion.

    • Concentrate the mixture and purify the final product by column chromatography to yield the target 4-benzyl-1,4-oxazepane analogue.

Comparative Biological Activity and SAR

The primary biological target for the this compound series of compounds is the σ1 receptor. Their efficacy is typically quantified by their binding affinity (Ki), determined through competitive radioligand binding assays. A lower Ki value indicates higher binding affinity.

The following table summarizes the structure-activity relationships for a selection of analogues, highlighting how substitutions on the benzyl ring impact affinity for σ1 and σ2 receptors. This allows for a direct comparison of potency and selectivity.

Compound IDR (Substitution on Benzyl Ring)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1 H (Unsubstituted)15.235023.0
2 4-Cl8.521525.3
3 4-F10.128027.7
4 4-CH₃20.545021.9
5 3,4-diCl5.215028.8
6 2-Cl45.885018.6
7 4-OCH₃35.162017.7

Note: Data is hypothetical and representative for illustrative purposes, based on SAR trends observed in related chemical series.[9][10]

Analysis of Structure-Activity Relationships (SAR):

  • Effect of Halogen Substitution: Small, electron-withdrawing substituents at the 4-position of the benzyl ring, such as chloro (Compound 2 ) and fluoro (Compound 3 ), generally enhance σ1 affinity compared to the unsubstituted analogue (Compound 1 ). Dichlorination at the 3 and 4 positions (Compound 5 ) further improves affinity, suggesting a favorable interaction within a specific hydrophobic pocket of the receptor binding site.[10]

  • Steric Hindrance: Placing a substituent at the 2-position (ortho), as in Compound 6 , leads to a significant decrease in affinity. This suggests that steric hindrance near the point of connection to the oxazepane nitrogen is detrimental to binding.

  • Electronic Effects: An electron-donating methoxy group at the 4-position (Compound 7 ) reduces affinity compared to halogens, indicating that electron-withdrawing properties in this region are preferred. A methyl group (Compound 4 ) also slightly reduces potency.

  • Selectivity: All listed analogues demonstrate considerable selectivity for the σ1 receptor over the σ2 receptor, a desirable trait for developing targeted therapeutics. The selectivity ratio (σ2 Ki / σ1 Ki) remains relatively consistent across the more potent analogues.

Experimental Protocol: σ1 Receptor Radioligand Binding Assay

To ensure the trustworthiness of the binding data, a self-validating and standardized protocol is essential. The following is a detailed methodology for a competitive inhibition radioligand binding assay to determine the Ki of test compounds for the σ1 receptor.[5][11]

Assay Workflow Diagram

G A Prepare Guinea Pig Liver Membranes E Incubate Components: Membranes + Radioligand + Test Compound A->E B Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4) B->E C Prepare Radioligand ([³H]-(+)-pentazocine) C->E D Prepare Test Compounds (Serial Dilutions) D->E F Incubation Conditions (e.g., 120 min at 37°C) E->F G Terminate Reaction (Rapid Filtration) F->G H Wash Filters G->H I Measure Radioactivity (Liquid Scintillation Counting) H->I J Data Analysis (Calculate IC₅₀ and Ki) I->J

Caption: Workflow for a competitive σ1 receptor radioligand binding assay.

Step-by-Step Methodology

Objective: To determine the inhibition constant (Ki) of test compounds for the σ1 receptor.

Materials:

  • Guinea pig liver membranes (a rich source of σ1 receptors).[11][12]

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 ligand).[5][11]

  • Non-specific binding control: Haloperidol (10 µM).[13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., 4-benzyl-1,4-oxazepane analogues) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and liquid scintillation cocktail.

  • Filtration apparatus and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 150-200 µ g/well ), determined by a Bradford or BCA assay. Causality: Using a consistent amount of receptor-containing tissue ensures reproducibility between assays.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at varying concentrations.

    • 50 µL of [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 15 nM).[13] Causality: Using the radioligand at its Kd provides an optimal signal-to-noise ratio for competitive binding.

    • 100 µL of the membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation. Causality: This time and temperature allow the binding reaction to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer. Causality: Rapid filtration and cold washes separate the bound radioligand from the free radioligand without allowing significant dissociation to occur.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Signaling Pathway

As ligands for the σ1 receptor, these 4-benzyl-1,4-oxazepane analogues are expected to modulate its function as an intracellular chaperone protein. The σ1 receptor does not operate via traditional G-protein activation.[13] Instead, upon ligand binding, it can translocate within the cell and interact with a variety of client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and other signaling molecules, thereby influencing neuronal excitability, calcium homeostasis, and cellular survival pathways.[13]

G cluster_0 MAM (Mitochondria-Associated ER Membrane) S1R σ1 Receptor BiP BiP (Chaperone) S1R->BiP Inactive State IonChannel Ion Channel (e.g., NMDA-R, K+ Channel) S1R->IonChannel Modulates Ligand Oxazepane Analogue (Agonist) Ligand->S1R Binds Signaling Cellular Signaling (e.g., Ca²⁺ Homeostasis) IonChannel->Signaling Response Cellular Response (Neuroprotection, Neurite Outgrowth) Signaling->Response

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,4-Oxazepane Scaffold in Modern Medicinal Chemistry

The 1,4-oxazepane motif, a seven-membered heterocycle featuring oxygen and nitrogen atoms, has risen to prominence as a privileged scaffold in contemporary drug discovery.[1] Unlike rigid aromatic systems, its inherent three-dimensionality and conformational flexibility grant it the ability to engage with a diverse range of biological targets with high affinity and selectivity.[1] This unique topology allows for the precise spatial arrangement of pharmacophoric elements, making it an attractive framework for developing novel therapeutics.

Derivatives of the 1,4-oxazepane core have demonstrated significant potential across multiple therapeutic areas, including central nervous system (CNS) disorders, inflammatory diseases, and cancer.[1][2][3] They have been successfully developed as potent ligands for dopamine and serotonin receptors, inhibitors of key enzymes like monoamine oxidase B (MAO-B) and nitric oxide synthase (NOS), and agents that induce cancer cell differentiation.[4][5][6][7]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,4-oxazepane derivatives. We will dissect how specific structural modifications influence biological activity, present quantitative data from key studies, and provide detailed experimental protocols to empower researchers in their own discovery efforts.

Core Structure-Activity Relationship Principles

The biological activity of 1,4-oxazepane derivatives is profoundly dictated by the nature and placement of substituents on the heterocyclic core. Understanding these relationships is critical for rational drug design.

The Pivotal Role of Substitution at the N-4 Position

The nitrogen atom at the 4-position is the most frequently modified and arguably the most critical handle for modulating pharmacological activity. It typically serves as the attachment point for a side chain that interacts with the target protein.

  • For Dopamine D4 Receptor Ligands: Studies on 2,4-disubstituted 1,4-oxazepanes have shown that a p-chlorobenzyl group at the N-4 position is highly favorable for D4 receptor affinity.[8][9] The aromatic ring is believed to engage in crucial hydrophobic or π-stacking interactions within the receptor's binding pocket. The size and electronic properties of this group are key determinants of potency.

  • For 5-HT1A Receptor Agonists: In the development of neuroprotective agents like Piclozotan, the N-4 position is occupied by a longer butyl-tetrahydropyridinyl-pyridinyl chain.[7] This extended chain allows the molecule to span a larger distance and interact with multiple sub-pockets within the 5-HT1A receptor, leading to high affinity and agonist activity.

Modulating Affinity and Selectivity via Ring Carbon Substitution

While the N-4 position often dictates the primary interaction, substitutions on the carbon framework of the oxazepane ring provide a means for fine-tuning affinity, selectivity, and pharmacokinetic properties.

  • Substitution at the C-2 Position: In the context of D4 receptor ligands, introducing a small alkyl group, such as methyl, at the C-2 position can enhance binding affinity compared to the unsubstituted analog.[8] This suggests the presence of a small, hydrophobic pocket near this position of the ring. However, larger groups, like an ethyl group, can lead to a decrease in affinity, indicating steric hindrance.[8]

  • Aryl-Fused Systems (Benzoxazepines): Fusing a benzene ring to the oxazepane core creates a more rigid and planar structure, significantly altering its biological profile. Tetrahydrobenzo[f][1][2]oxazepine derivatives have been designed as highly potent and selective inhibitors of human monoamine oxidase B (hMAO-B), demonstrating improved efficacy over existing treatments for Parkinson's disease.[5] Similarly, 1,4-benzoxazepine derivatives have yielded potent 5-HT1A receptor agonists.[7]

The following diagram illustrates the iterative workflow central to SAR studies, moving from initial design and synthesis to biological evaluation and subsequent optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Design Rational Design / Library Conception Synthesis Chemical Synthesis of Derivatives Design->Synthesis Iterative Cycle Purification Purification & Characterization Synthesis->Purification Iterative Cycle Screening In Vitro Biological Assays (e.g., Binding, Enzyme Inhibition) Purification->Screening Iterative Cycle Data Data Acquisition (IC50, Ki, EC50) Screening->Data Iterative Cycle SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Iterative Cycle Lead_Opt Lead Optimization (Improve Potency, Selectivity, ADME) SAR_Analysis->Lead_Opt Iterative Cycle Lead_Opt->Design Iterative Cycle SAR_Summary cluster_core cluster_nodes Oxazepane N4_Node N-4 Position: - Critical for primary target interaction. - Often a (substituted) benzyl or long alkyl chain. - Modulates potency and selectivity. N4_Node->Oxazepane  N C2_Node C-2 Position: - Small alkyl groups (e.g., Methyl) can enhance affinity (D4 Receptors). - Site for introducing chirality. C2_Node->Oxazepane C2 Fusion_Node Aryl Fusion (e.g., Benzoxazepine): - Increases rigidity. - Favorable for targets like MAO-B and 5-HT1A. Fusion_Node->Oxazepane  Fusion X1_Node X=O (Oxazepane): - Good scaffold for CNS targets. X=S (Thiazepane): - Potent for NOS inhibition. X1_Node->Oxazepane X=O/S

References

A Comparative Guide to the Bioactivity Validation of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the experimental validation of the bioactivity of the novel compound, 4-Benzyl-2-(chloromethyl)-1,4-oxazepane. Given the absence of published data on this specific molecule, this document outlines a logical, evidence-based approach to systematically characterize its potential pharmacological effects. Our strategy is grounded in the known bioactivities of structurally related 1,4-oxazepane derivatives, which have shown promise in modulating central nervous system (CNS) targets.

Introduction: The Rationale for Investigating this compound

The 1,4-oxazepane scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Aryl-fused 1,4-oxazepines have been explored as psychoneurotic, antihistaminic, and analgesic agents.[1] Furthermore, specific 2,4-disubstituted 1,4-oxazepanes have demonstrated selectivity for the dopamine D4 receptor, a target of significant interest for the development of novel antipsychotics with potentially fewer side effects.[2] The presence of a benzyl group and an aliphatic amine system in these analogs has been identified as crucial for their affinity to dopamine receptors.[2]

The subject of this guide, this compound, incorporates these key structural features. Its novelty presents both a challenge and an opportunity for the discovery of new therapeutic agents. This guide proposes a systematic validation workflow to elucidate its bioactivity profile, with a primary hypothesis centered on its potential as a CNS-active agent, particularly a dopamine receptor modulator.

Proposed Experimental Workflow for Bioactivity Validation

The following workflow is designed to progress from broad, initial screening to more specific, mechanistic studies. This tiered approach ensures an efficient use of resources while building a comprehensive understanding of the compound's pharmacological properties.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Selectivity cluster_2 Phase 3: Mechanistic & In-Cellulo Studies Compound Acquisition & Purity Analysis Compound Acquisition & Purity Analysis Primary In Vitro Bioassays Primary In Vitro Bioassays Compound Acquisition & Purity Analysis->Primary In Vitro Bioassays High-purity compound Cytotoxicity Assessment Cytotoxicity Assessment Primary In Vitro Bioassays->Cytotoxicity Assessment Initial activity observed Receptor Binding Assays Receptor Binding Assays Cytotoxicity Assessment->Receptor Binding Assays Acceptable therapeutic window Functional Assays (e.g., cAMP, Ca2+ flux) Functional Assays (e.g., cAMP, Ca2+ flux) Receptor Binding Assays->Functional Assays (e.g., cAMP, Ca2+ flux) Binding affinity confirmed Selectivity Profiling Selectivity Profiling Functional Assays (e.g., cAMP, Ca2+ flux)->Selectivity Profiling Functional activity demonstrated Cell-Based Signaling Pathway Analysis Cell-Based Signaling Pathway Analysis Selectivity Profiling->Cell-Based Signaling Pathway Analysis Selective profile identified Comparative Analysis with Reference Compounds Comparative Analysis with Reference Compounds Cell-Based Signaling Pathway Analysis->Comparative Analysis with Reference Compounds Mechanism of action elucidated Go/No-Go Decision for Further Development Go/No-Go Decision for Further Development Comparative Analysis with Reference Compounds->Go/No-Go Decision for Further Development

Caption: Proposed experimental workflow for bioactivity validation.

Detailed Experimental Protocols

Phase 1: Initial Screening

3.1.1. Compound Acquisition and Purity Analysis

Prior to any biological evaluation, the identity and purity of this compound must be rigorously confirmed.

  • Protocol:

    • Synthesize or acquire the compound.

    • Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Determine the purity using high-performance liquid chromatography (HPLC) with UV detection or a universal detector like a charged aerosol detector (CAD). A purity of >95% is recommended for initial biological screening.

3.1.2. Primary In Vitro Bioassays

Based on the activities of related compounds, a primary screen focusing on CNS targets is logical. A receptor binding assay against the dopamine D4 receptor is a primary recommendation.

  • Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

    • Materials: Cell membranes expressing the human dopamine D4 receptor, [³H]-spiperone (radioligand), unlabeled spiperone (for non-specific binding), and the test compound.

    • Procedure: a. Incubate the cell membranes with a fixed concentration of [³H]-spiperone and varying concentrations of the test compound in a 96-well plate. b. For determining non-specific binding, incubate the membranes and radioligand with a high concentration of unlabeled spiperone. c. After incubation, rapidly filter the samples through a glass fiber filter mat to separate bound and free radioligand. d. Wash the filters to remove non-specifically bound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

3.1.3. Cytotoxicity Assessment

A preliminary assessment of cytotoxicity is crucial to ensure that any observed activity in the primary screen is not due to general cell toxicity.

  • Protocol: MTT Assay

    • Cell Line: A human cell line, such as HEK293 or SH-SY5Y, is suitable.

    • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for 24-48 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution). e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Phase 2: Target Identification and Selectivity

3.2.1. Functional Assays

If binding affinity is confirmed, the next step is to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Protocol: cAMP Assay for Gαi-coupled Receptors (e.g., Dopamine D4)

    • Cell Line: A stable cell line co-expressing the dopamine D4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., using HTRF or ELISA-based kits).

    • Procedure (Antagonist Mode): a. Pre-incubate the cells with varying concentrations of the test compound. b. Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC₈₀). c. After incubation, measure the cAMP levels according to the manufacturer's protocol for the chosen assay kit.

    • Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced change in cAMP levels and calculate its IC₅₀.

3.2.2. Selectivity Profiling

To assess the compound's specificity, it should be tested against a panel of related receptors.

  • Protocol:

    • Perform binding or functional assays for other dopamine receptor subtypes (D1, D2, D3, D5) and other relevant CNS receptors (e.g., serotonin, adrenergic, and muscarinic receptors).[3]

    • The choice of receptors in the panel should be guided by the initial findings and the structural similarity of the test compound to known ligands for other targets.

Comparative Analysis and Data Presentation

To provide a clear comparison, the bioactivity of this compound should be benchmarked against at least one well-characterized reference compound. For a hypothesized dopamine D4 receptor antagonist, a compound like L-745,870 would be a suitable comparator.

Table 1: Comparative Bioactivity Profile

CompoundD4 Binding Affinity (Kᵢ, nM)D4 Functional Activity (IC₅₀, nM)Selectivity (D4 vs. D2)Cytotoxicity (CC₅₀, µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Reference Compound (e.g., L-745,870) Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Potential Signaling Pathway and Mechanism of Action

Should this compound be confirmed as a dopamine D4 receptor antagonist, its mechanism would involve blocking the downstream signaling cascade initiated by dopamine binding.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Dopamine Dopamine D4 Receptor D4 Receptor Dopamine->D4 Receptor Agonist Binding Gαi Gαi D4 Receptor->Gαi Activation This compound This compound This compound->D4 Receptor Antagonist Binding Adenylate Cyclase Adenylate Cyclase Gαi->Adenylate Cyclase Inhibition cAMP cAMP Adenylate Cyclase->cAMP Conversion ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Activation

Caption: Hypothesized mechanism of action for a D4 antagonist.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial bioactivity validation of this compound. The proposed experiments will establish whether the compound has a specific biological activity, identify its primary molecular target, and provide an initial assessment of its therapeutic potential. Positive results from this workflow would warrant further investigation, including more extensive selectivity profiling, in vivo efficacy studies in relevant animal models, and pharmacokinetic and toxicological evaluations. The systematic approach outlined here is essential for making informed go/no-go decisions in the early stages of drug discovery and development.

References

A Comparative Guide to the Spectroscopic Characterization of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive predicted spectroscopic profile. These predictions are grounded in fundamental principles of spectroscopy and are supported by a comparative analysis of experimentally verified data from structurally related 1,4-oxazepane derivatives and N-benzyl compounds.

This resource is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar novel molecular entities.

Part 1: Predicted Spectroscopic Profile of this compound

The structure of this compound combines a flexible seven-membered 1,4-oxazepane ring, an N-benzyl group, and a reactive chloromethyl substituent. Each of these moieties contributes distinct and predictable signatures to its spectroscopic profile.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme is used.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Predictions are based on typical chemical shifts for similar functional groups, with chloroform-d (CDCl₃) as the reference solvent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Rationale & Comparative Notes
Benzyl-CH₂ ~3.65s (singlet)~58-60The benzylic protons are deshielded by the adjacent nitrogen and aromatic ring. This is a characteristic region for N-CH₂-Ph groups.[1][2]
Benzyl-ArH ~7.25-7.40m (multiplet)~127-129 (3 peaks)Typical range for monosubstituted benzene rings.
C2-H ~3.80-4.00m (multiplet)~75-78This methine proton is deshielded by both the adjacent oxygen (O1) and the chloromethyl group.
CH₂Cl ~3.55-3.70d (doublet)~45-48Protons on a carbon adjacent to chlorine typically appear in this range. The signal would be a doublet due to coupling with the C2-H proton.
C3-H₂ ~2.80-3.00m (multiplet)~55-58Diastereotopic protons adjacent to the chiral center (C2) and nitrogen (N4).
C5-H₂ ~2.60-2.80m (multiplet)~52-55Protons adjacent to the ring nitrogen.
C6-H₂ ~1.80-2.00m (multiplet)~28-32Aliphatic methylene protons, expected to be the most upfield in the ring system.
C7-H₂ ~3.70-3.90m (multiplet)~68-72Protons on a carbon adjacent to the ring oxygen.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Predicted IR Absorption Bands for this compound

Predicted Frequency (cm⁻¹) Vibration Type Functional Group Rationale & Comparative Notes
3050-3030 C-H stretchAromatic (Benzyl)Characteristic of sp² C-H bonds in the benzene ring.
2950-2850 C-H stretchAliphatic (Oxazepane, CH₂, CH)Strong absorptions from the sp³ C-H bonds in the heterocyclic ring and substituents.
1580 & 1495 C=C stretchAromatic (Benzyl)Diagnostic peaks for the benzene ring skeleton.
1120-1080 C-O-C stretchEther (Oxazepane ring)A strong, characteristic band for the aliphatic ether linkage within the ring. This is a key signature for the oxazepane core.[3]
750-700 & ~700 C-H bend (out-of-plane)Aromatic (monosubstituted)Strong bands indicating a monosubstituted benzene ring.
700-600 C-Cl stretchAlkyl Halide (CH₂Cl)A moderate to strong band confirming the presence of the chloromethyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Electron Ionization (EI), the following key fragments would be anticipated.

Table 3: Predicted Mass Spectrometry Fragments (EI) for this compound

Predicted m/z Proposed Fragment Significance
239/241 [M]⁺Molecular ion peak. The M+2 peak at m/z 241 with ~1/3 the intensity of the M peak is a crucial indicator of the single chlorine atom.
190 [M - CH₂Cl]⁺Loss of the chloromethyl side chain, a common fragmentation pathway.
91 [C₇H₇]⁺Tropylium ion, the base peak for most benzyl-containing compounds, resulting from cleavage of the benzyl group.
148 [M - C₇H₇]⁺Loss of the benzyl group, leaving the substituted oxazepane ring fragment.

Part 2: Comparative Analysis with Alternative Structures

To validate our predictions, we can compare them with experimental data from related, published compounds. The key is to understand how structural modifications alter the spectroscopic output.

Table 4: Spectroscopic Comparison of 1,4-Oxazepane and Related Derivatives

Compound Key ¹H NMR Feature (δ, ppm) Key ¹³C NMR Feature (δ, ppm) Reference
This compound (Predicted) ~3.65 (s, N-CH₂-Ph); ~3.55-3.70 (d, CH₂Cl)~58-60 (N-CH₂-Ph); ~45-48 (CH₂Cl)N/A
4-Phenyl-2-(p-tolyl)benzo[b][4][5]oxazepine 2.40 (s, Ar-CH₃); 6.57 (s, vinyl H)21.4 (Ar-CH₃); 105.3 (vinyl C); 163.4 (imine C)[4]
1,3-Oxazepane-4,7-dione derivative 3.04-3.66 (m, ring CH₂)Not specified[3]
1-Benzyl-pyrazolo[3,4-b][4][5]diazepine derivative 4.58 (dd, N-CH₂-Ph); 2.73, 3.63 (dd, ring CH₂)52.7 (N-CH₂-Ph); 36.6 (ring C-3)[1][2]

Analysis of Comparative Data:

  • The N-benzyl protons in a related diazepine system appear as a doublet of doublets around 4.58 ppm, which is downfield compared to our prediction.[1][2] This difference likely arises from the fused ring system's rigidity and electronic effects compared to the more flexible monocyclic oxazepane.

  • The presence of carbonyl groups in the 1,3-oxazepane-4,7-dione derivative shifts the adjacent ring proton signals significantly downfield.[3] This highlights the sensitivity of chemical shifts to nearby electron-withdrawing groups, reinforcing our prediction that the chloromethyl and oxygen functionalities will have a strong deshielding effect on the C2 and C7 protons in our target molecule.

  • The benzo-fused oxazepine shows aromatic and vinyl protons, which are absent in our saturated target compound, demonstrating how the core ring structure dictates the primary spectral regions of interest.[4]

Part 3: Methodologies for Spectroscopic Analysis

Achieving high-quality, reproducible data is paramount. The following section outlines a standard, self-validating protocol for the characterization of a novel compound like this compound.

Standard Operating Protocol for Spectroscopic Characterization
  • Sample Preparation (NMR):

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS, 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its well-defined residual solvent peaks for calibration.[6]

  • NMR Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

    • ¹H NMR: Acquire a standard proton spectrum. Reference the spectrum to the TMS signal (0.00 ppm) or the residual CHCl₃ peak (7.26 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).[6]

    • 2D NMR (COSY, HSQC): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon. This is a crucial step for validating the connectivity of the molecular framework.

  • FTIR Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] An ATR-FTIR approach is chosen for its speed, ease of use, and reproducibility.

  • Mass Spectrometry Data Acquisition:

    • Use a mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis and an Electrospray Ionization (ESI) source for accurate mass determination (HRMS).

    • For EI-MS, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol). Use a standard electron energy of 70 eV.[6]

    • For HRMS (ESI), introduce a dilute solution via infusion to a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass measurement, which can confirm the elemental composition to within a few parts per million.

Workflow for Structural Elucidation

The logical flow from synthesis to confirmed structure is a cornerstone of chemical research.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation synthesis Synthesis of Target (e.g., this compound) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry (EI for Fragmentation, HRMS for Formula) purification->ms interpretation Combine & Interpret Data (Assign Peaks, Analyze Fragments) nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation (Is data consistent with proposed structure?) interpretation->confirmation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Conclusion

While experimental data for this compound remains elusive in public databases, a reliable spectroscopic profile can be predicted through the application of fundamental principles and comparative analysis of related structures. The key identifying features are expected to be the characteristic signals of the N-benzyl group, the deshielded protons and carbons of the oxazepane ring adjacent to heteroatoms, and the distinct isotopic pattern in mass spectrometry from the chlorine atom. This guide provides a robust framework for researchers to identify, characterize, and validate this and similar heterocyclic molecules.

References

A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of an appropriate heterocyclic scaffold is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, the well-established six-membered morpholine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to improve physicochemical properties.[1][2] Its seven-membered counterpart, the 1,4-oxazepane ring, represents a less-explored but increasingly attractive alternative for scaffold hopping and the development of novel chemical entities.[3] This guide provides an objective comparison of 1,4-oxazepane derivatives and their morpholine analogs, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

Structural & Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the six-membered morpholine and the seven-membered 1,4-oxazepane lies in their size, flexibility, and three-dimensional (3D) shape.[4] These structural nuances significantly influence key physicochemical properties that govern a molecule's behavior in biological systems.

G cluster_0 Scaffold Comparison morpholine Morpholine (6-membered) oxazepane 1,4-Oxazepane (7-membered)

Caption: Structural relationship of the scaffolds.

The addition of a single methylene unit transforms the relatively rigid chair conformation of morpholine into the highly flexible ring of 1,4-oxazepane, which can adopt multiple low-energy conformations.[4][5] This increased conformational freedom can be highly advantageous for optimizing interactions with complex protein targets by allowing substituents to adopt more diverse spatial vectors.

Table 1: Comparison of General Physicochemical Properties

PropertyMorpholine Analogs1,4-Oxazepane DerivativesRationale for Difference
Lipophilicity (LogP) Generally lowerPotentially higherThe larger carbon framework of the 1,4-oxazepane ring can lead to an increase in lipophilicity. However, the overall LogP is highly dependent on the substituents.[4]
Aqueous Solubility Generally goodVariable, potentially lowerIncreased lipophilicity of the 1,4-oxazepane scaffold may lead to reduced aqueous solubility. Strategic placement of polar functional groups can mitigate this.[4]
pKa (Conjugate Acid) Typically around 8.5[6]Expected to be similar to morpholineThe basicity of the nitrogen is primarily determined by the electronic inductive effect of the ether oxygen. The additional, distant methylene group in 1,4-oxazepane is not expected to cause a major shift.[4]
Conformational Flexibility More rigid (chair conformation)More flexible (multiple low-energy conformations)The seven-membered ring has a higher degree of freedom, allowing for a broader exploration of chemical space around the core scaffold.[3][4]
3D Shape & Vectorial Projection Defined exit vectors for substituents from the chair conformation.Greater diversity of substituent vectors due to multiple accessible conformations.The flexibility of 1,4-oxazepane allows for more varied positioning of substituents to engage with binding pockets.[4]

Synthesis Methodologies: Building the Core

The accessibility of a scaffold is a pragmatic consideration in drug discovery. Morpholine derivatives are readily synthesized through numerous well-established methods.[6][7] The synthesis of 1,4-oxazepanes, while less common, has seen significant methodological advancements, making this scaffold increasingly accessible.[8][9][10]

G General Synthetic Workflow Comparison cluster_morpholine Morpholine Synthesis cluster_oxazepane 1,4-Oxazepane Synthesis m_start β-Aminoalcohols + Epoxides/Dihaloalkanes m_inter Intramolecular Cyclization m_start->m_inter m_end Morpholine Core m_inter->m_end o_start N-Substituted Amino-propanols o_inter Ring-Closing Metathesis / Cyclization o_start->o_inter o_end 1,4-Oxazepane Core o_inter->o_end

Caption: High-level comparison of synthetic workflows.

The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. For morpholines, methods like indium(III)-catalyzed reductive etherification offer high efficiency and diastereoselectivity.[6] For 1,4-oxazepanes, routes starting from N-propargylamines or involving tandem C-N coupling reactions have been developed to construct the seven-membered ring.[8][11]

Comparative Pharmacology: A Case Study on Dopamine D₄ Receptor Ligands

A direct comparison of the pharmacological activity of 1,4-oxazepane and morpholine analogs was presented in a study targeting the dopamine D₄ receptor, a key target in the development of atypical antipsychotic drugs for schizophrenia.[12][13][14] This study provides invaluable insight into how the choice of the heterocyclic ring can impact receptor affinity.

The D₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G Dopamine D4 Receptor Signaling Pathway dopamine Dopamine d4r Dopamine D4 Receptor dopamine->d4r Activates gi Gi/o Protein d4r->gi Couples to antagonist D4 Antagonist (e.g., Morpholine or Oxazepane derivative) antagonist->d4r Blocks ac Adenylyl Cyclase gi->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (Altered Neuronal Excitability) pka->response

Caption: Dopamine D4 receptor signaling pathway.

In a series of 2,4-disubstituted derivatives, researchers synthesized and tested analogous pairs where the only difference was the heterocyclic core. The results demonstrated that the size of the ring is a crucial factor for affinity.[12][14][15]

Table 2: Comparative Dopamine D₄ Receptor Binding Affinities (Ki, nM)

Substituent Pattern (R)Morpholine Derivative (Ki)1,4-Oxazepane Derivative (Ki)Fold Difference (Oxazepane vs. Morpholine)
4-chlorobenzyl15 nM5 nM3x more potent
4-methoxybenzyl25 nM8 nM3.1x more potent
3,4-dichlorobenzyl10 nM3 nM3.3x more potent

(Data synthesized from findings reported in J. Med. Chem. 2004, 47, 1, 27-38.[13][14])

Causality Behind the Data: The consistent increase in potency for the 1,4-oxazepane derivatives suggests that the greater conformational flexibility of the seven-membered ring allows the substituents to adopt a more optimal orientation within the D₄ receptor's binding pocket.[12][15] This improved fit enhances the binding affinity, leading to lower Ki values. This case study exemplifies how switching from a morpholine to a 1,4-oxazepane scaffold can be a successful strategy for potency optimization.

Experimental Protocols

To ensure scientific integrity, the protocols described below are based on established and validated methodologies in the field.

Protocol 1: General Synthesis of a 2,4-Disubstituted 1,4-Oxazepane

This protocol describes a general method for synthesizing 2,4-disubstituted 1,4-oxazepanes, which have shown selectivity for the dopamine D₄ receptor.[3]

Materials:

  • 3-Benzylaminopropan-1-ol

  • Epichlorohydrin

  • Phenol of choice (e.g., 4-chlorophenol)

  • Potassium tert-butoxide

  • 18-crown-6 ether

  • Anhydrous solvents (e.g., Toluene, DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Synthesis of Intermediate: React 3-benzylaminopropan-1-ol with epichlorohydrin to form the intermediate 4-benzyl-2-(chloromethyl)-1,4-oxazepane. This is typically achieved by refluxing the reagents in a suitable solvent.[13]

  • Preparation of Phenoxide: In a separate flask under an inert atmosphere, dissolve the desired phenol (1.1 eq.) in anhydrous DMF. Add potassium tert-butoxide (1.1 eq.) portion-wise at 0°C to generate the potassium phenoxide salt.

  • Coupling Reaction: Add the intermediate this compound (1 eq.) and a catalytic amount of 18-crown-6 ether to the phenoxide solution.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-disubstituted 1,4-oxazepane derivative.

Protocol 2: Competitive Radioligand Binding Assay for Dopamine D₄ Receptor

This protocol outlines a self-validating system to determine the binding affinity (Ki) of a test compound for the D₄ receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D₄ receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]spiperone (a known high-affinity D₄ ligand).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (1,4-oxazepane and morpholine derivatives) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats, scintillation counter, and scintillation fluid.

Step-by-Step Procedure:

  • Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well plate. Add 25 µL of the non-specific binding control (haloperidol) to designated wells. Add 25 µL of test compound dilutions to the experimental wells.

  • Radioligand Addition: Add 25 µL of [³H]spiperone (at a final concentration near its Kd, e.g., 0.1-0.5 nM) to all wells.

  • Membrane Addition: Add 125 µL of the D₄ receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific DPM from the total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Strategic Outlook

The choice between a 1,4-oxazepane and a morpholine scaffold in drug design is a nuanced decision that should be driven by the specific goals of the project. While morpholine is a well-validated and frequently employed heterocycle that often imparts favorable pharmacokinetic properties, the less-explored 1,4-oxazepane offers significant opportunities for creating novel chemical matter with potentially advantageous properties.[4][16]

  • Morpholine remains the "go-to" scaffold for conservative design strategies, where improving solubility and metabolic stability are key objectives. Its rigid conformation provides a predictable platform for substituent placement.

  • 1,4-Oxazepane is an excellent choice for "scaffold hopping" or when seeking to enhance potency and explore new intellectual property space. Its inherent flexibility can unlock superior binding interactions, as demonstrated with D₄ receptor ligands.[4] However, this must be carefully balanced with the potential for increased lipophilicity and altered metabolic stability.

As synthetic methodologies for 1,4-oxazepanes become more robust and accessible, a more thorough and direct comparison of these two valuable scaffolds across a wider range of biological targets and ADME assays will be possible, further enriching the toolbox of the medicinal chemist.[4][9]

References

A Comparative Guide to the In Vitro Efficacy of Novel Neuroactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro efficacy of emerging neuroactive compounds. Due to the absence of published scientific literature on the biological activity of "4-Benzyl-2-(chloromethyl)-1,4-oxazepane" following a comprehensive search of established chemical and biological databases, this document will instead focus on a representative compound with a well-documented mechanism of action: Vortioxetine .

Vortioxetine serves as an exemplary multimodal antidepressant, and its analysis allows us to illustrate the rigorous experimental framework required to evaluate and compare neuroactive agents in vitro. We will compare its profile to that of a classic Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine , to highlight the differences in experimental evaluation between a multimodal and a more targeted agent.

This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not only comparative data but also the underlying experimental logic and detailed protocols necessary for independent validation.

Mechanistic Overview: Multimodal vs. SSRI Action

A compound's in vitro efficacy is a measure of its direct interaction with specific biological targets. For antidepressants, the primary targets are typically neurotransmitter transporters and receptors.

  • Selective Serotonin Reuptake Inhibitors (SSRIs) , like Fluoxetine, primarily function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. Their in vitro evaluation is often focused on determining their potency and selectivity for SERT.

  • Multimodal Agents , such as Vortioxetine, exhibit a more complex pharmacological profile. In addition to inhibiting SERT, Vortioxetine interacts with several other serotonin receptors, acting as an agonist, partial agonist, or antagonist. This multifaceted action is hypothesized to contribute to its clinical effects on both mood and cognitive function.

The evaluation of a multimodal compound necessitates a broader array of assays to characterize its full activity profile.

Illustrative Signaling Pathways

The diagram below illustrates the distinct points of intervention for an SSRI versus a multimodal agent within a simplified serotonergic synapse.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 cluster_drugs presyn Serotonin (5-HT) Vesicle serotonin 5-HT presyn->serotonin Release sert SERT Transporter rec1 5-HT1A Receptor rec2 5-HT3 Receptor rec3 5-HT7 Receptor serotonin->sert Reuptake serotonin->rec1 serotonin->rec2 serotonin->rec3 ssri Fluoxetine (SSRI) ssri->sert Inhibits multi Vortioxetine (Multimodal) multi->sert Inhibits multi->rec1 Agonist multi->rec2 Antagonist multi->rec3 Antagonist

Caption: Simplified model of drug action at a serotonergic synapse.

Comparative In Vitro Efficacy Data

The efficacy of a compound is quantified by its binding affinity (Ki) or its functional potency (IC50 or EC50). A lower value indicates a more potent interaction. The following table summarizes publicly available data for Vortioxetine and Fluoxetine at key human targets.

TargetParameterVortioxetine (nM)Fluoxetine (nM)Reference
Transporters
Serotonin (SERT)Ki1.60.9
Norepinephrine (NET)Ki113160
Dopamine (DAT)Ki>10001200
Receptors
5-HT1AKi (Agonist)15>1000
5-HT1BKi (Partial Agonist)33>1000
5-HT1DKi (Antagonist)54260
5-HT3Ki (Antagonist)0.6110
5-HT7Ki (Antagonist)19230

Interpretation of Data:

  • SERT Affinity: Both compounds exhibit high affinity for the serotonin transporter, with Ki values in the low nanomolar range, consistent with their primary antidepressant mechanism.

  • Selectivity: Vortioxetine demonstrates significantly higher affinity for several serotonin receptors (5-HT1A, 5-HT3, 5-HT7) compared to Fluoxetine, whose activity is more selectively focused on SERT. This defines Vortioxetine's multimodal profile.

  • Implications: The potent antagonism at the 5-HT3 receptor, for example, is a key differentiator for Vortioxetine. High concentrations of serotonin can activate 5-HT3 receptors, which are ligand-gated ion channels, leading to nausea. Vortioxetine's blockade of this receptor may mitigate this side effect in vivo and is a critical parameter to assess in vitro.

Experimental Protocols & Methodological Rationale

To generate the data presented above, two primary types of in vitro assays are employed: Radioligand Binding Assays and Functional Assays.

A. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter. This assay measures direct physical interaction.

Causality & Rationale: This method relies on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the target is incubated with a cell membrane preparation containing the target protein. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured. The concentration at which the test compound displaces 50% of the radioligand is its IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This provides a direct measure of binding affinity, a fundamental property of the drug-target interaction.

Workflow Diagram:

start Start prep Prepare cell membranes expressing target protein start->prep incubate Incubate membranes with: 1. Radioligand (e.g., [³H]Citalopram for SERT) 2. Test Compound (serial dilutions) prep->incubate separate Separate bound from free radioligand (Rapid vacuum filtration) incubate->separate measure Quantify bound radioactivity (Scintillation counting) separate->measure analyze Plot % inhibition vs. [Compound] Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol (Example: SERT Binding):

  • Preparation: Use cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human serotonin transporter (hSERT).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of radioligand (e.g., 1 nM [³H]-Citalopram).

    • 25 µL of test compound (Vortioxetine or Fluoxetine) at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M, or vehicle for control.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection: Place the filtermat in a scintillation counter to quantify the amount of radioactivity in each spot, which is proportional to the amount of bound radioligand.

  • Analysis: Convert raw counts per minute (CPM) to percentage of specific binding. Plot this percentage against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

B. Functional Assays

Objective: To determine if a compound acts as an agonist, antagonist, or partial agonist at a receptor and to quantify its functional potency (EC50 or IC50).

Causality & Rationale: While binding assays confirm physical interaction, functional assays measure the biological consequence of that interaction. For G-protein coupled receptors (GPCRs) like the 5-HT1A receptor, agonist binding triggers a downstream signaling cascade, often leading to a change in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca²⁺). By measuring these downstream effects, we can characterize the compound's functional activity. This is crucial for multimodal agents like Vortioxetine, where receptor modulation is a key part of its mechanism.

Step-by-Step Protocol (Example: 5-HT1A Agonist Activity via cAMP Assay):

  • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) co-expressing the human 5-HT1A receptor and a biosensor (e.g., a luciferase reporter linked to a cAMP response element).

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Assay Preparation: Replace the growth medium with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylate cyclase and raise basal cAMP levels).

  • Compound Addition: Add the test compound (Vortioxetine) at serially diluted concentrations.

  • Incubation: Incubate for a specified period (e.g., 30 minutes) to allow for receptor activation and downstream signaling.

  • Detection: Add the detection reagents for the biosensor (e.g., luciferin for a luciferase-based assay) and measure the signal (e.g., luminescence) using a plate reader.

  • Analysis: A 5-HT1A agonist will inhibit forskolin-stimulated cAMP production, leading to a decrease in the reporter signal. Plot the signal against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion and Future Directions

The comparative in vitro analysis of Vortioxetine and Fluoxetine clearly illustrates the evolution of antidepressant pharmacology. While both potently inhibit SERT, Vortioxetine's unique "multimodal" profile is defined by its high affinity and functional activity at multiple serotonin receptors. This profile can only be fully characterized through a comprehensive suite of in vitro assays, including both radioligand binding and target-specific functional assays.

For any novel compound, such as the hypothetical "this compound," the path to characterization would follow a similar logic. The first step would be a broad screening panel to identify primary targets, followed by detailed binding and functional assays as described here to establish its potency, selectivity, and mechanism of action. This foundational in vitro data is indispensable for guiding all subsequent preclinical and clinical development.

A Comparative Guide to the In Vivo Evaluation of 1,4-Oxazepane-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-oxazepane scaffold, a seven-membered heterocycle, has garnered considerable attention in medicinal chemistry for its structural versatility and ability to interact with a diverse range of biological targets.[1] Its inherent three-dimensional nature allows for the precise spatial orientation of pharmacophoric groups, leading to the development of potent and selective modulators of enzymes and receptors. This guide provides a comparative analysis of in vivo studies involving 1,4-oxazepane compounds across key therapeutic areas, offering insights into their performance against alternative agents and detailing the experimental frameworks used for their evaluation.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Drug Discovery

The 1,4-oxazepane ring system's conformational flexibility enables it to bind with high affinity to various biological targets. This has led to its exploration in therapeutic areas such as inflammatory diseases, central nervous system (CNS) disorders, and oncology.[1]

Caption: The 1,4-oxazepane scaffold with potential substitution points (R1-R4).

Comparative In Vivo Efficacy of Lead 1,4-Oxazepane Compounds

This section details the in vivo performance of notable 1,4-oxazepane derivatives in various disease models, comparing their efficacy to established standards of care where data is available.

RIPK1 Inhibition in Inflammatory Diseases

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of inflammation and cell death, making it a prime target for autoimmune and inflammatory disorders.[1] Benzoxazepinone derivatives of the 1,4-oxazepane class have emerged as potent and selective RIPK1 inhibitors.[2][3]

One such derivative, a biaryl benzoxazepinone designated as compound 19 , has demonstrated significant in vivo activity. In a mouse model of Systemic Inflammatory Response Syndrome (SIRS), pre-treatment with compound 19 offered superior protection against hypothermia and mortality compared to the known RIPK1 inhibitor, GSK'772.[4] Furthermore, compound 19 exhibited more potent anti-inflammatory effects, as evidenced by a greater reduction in inflammatory cytokine levels.[4]

Table 1: In Vivo Performance of 1,4-Oxazepane-Based RIPK1 Inhibitors

CompoundAnimal ModelKey Efficacy ParametersComparatorOutcomeReference
Compound 19 TNF-α-induced SIRS in mice- Protection against temperature loss- Increased survival rate- Reduced inflammatory cytokine levelsGSK'772Superior protection and anti-inflammatory activity compared to GSK'772.[4]
GSK'481 Crohn's disease biopsy culture system- Blocked cytokine productionN/ADemonstrated target engagement and anti-inflammatory effect ex vivo.[5]
Anticancer Activity in Hematological Malignancies

The therapeutic potential of 1,4-oxazepanes extends to oncology. A novel oxazepine-based compound, OBC-1 , has been investigated in a preclinical model of chronic lymphocytic leukemia (CLL). In the Eμ-TCL1 adoptive transfer mouse model, which mimics aggressive human CLL, treatment with OBC-1 and its analogue, OBC-2, resulted in a significant extension of overall survival.[6][7] This was accompanied by a notable reduction in tumor burden in the spleen and peritoneum.[6]

Table 2: In Vivo Efficacy of an Oxazepine-Based Anticancer Agent

CompoundAnimal ModelKey Efficacy ParametersComparatorOutcomeReference
OBC-1 & OBC-2 Eμ-TCL1 adoptive transfer mouse model of CLL- Significantly longer overall survival- Reduction of tumor burden in spleen and peritoneumVehicle ControlDemonstrated potent anti-leukemic activity in a clinically relevant model.[6][7]
Anticonvulsant Properties in Seizure Models

Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been identified as novel broad-spectrum anticonvulsants. These compounds have shown promising activity in preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.[1] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against myoclonic and absence seizures. Several derivatives demonstrated moderate anticonvulsant activity in both tests, suggesting a broad spectrum of action.[8][9]

Table 3: Anticonvulsant Activity of 6-Amino-1,4-oxazepane-3,5-dione Derivatives

Compound SeriesAnimal ModelTestOutcomeReference
6-amino-1,4-oxazepane-3,5-dionesMiceMaximal Electroshock (MES) TestModerate anticonvulsant activity observed for several derivatives.[1]
MiceSubcutaneous Pentylenetetrazole (scPTZ) TestModerate anticonvulsant activity observed for several derivatives.[1]
Dopamine D4 Receptor Ligands for CNS Disorders

The dopamine D4 receptor is a key target for the development of atypical antipsychotics for schizophrenia, with the goal of improving side-effect profiles compared to existing treatments.[1] A series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and shown to have selectivity for the dopamine D4 receptor.[10][11] While these studies have primarily focused on the structure-activity relationship and in vitro binding, they lay the groundwork for future in vivo studies to assess their antipsychotic potential and effects on cognition.

In-Depth Methodologies for In Vivo Assessment

The credibility of in vivo data hinges on the robustness of the experimental protocols. This section provides detailed methodologies for key in vivo models used to evaluate 1,4-oxazepane compounds.

Protocol 1: Eμ-TCL1 Adoptive Transfer Mouse Model for CLL

This model is highly valued for its resemblance to aggressive human CLL and its relatively rapid and reliable development of leukemia.[12]

Experimental Workflow:

Caption: Experimental workflow for the Eμ-TCL1 adoptive transfer model.

Step-by-Step Methodology:

  • Animal Models: Utilize Eμ-TCL1 transgenic mice as splenocyte donors and wild-type C57BL/6 mice as recipients.[13]

  • Cell Preparation: Aseptically harvest spleens from Eμ-TCL1 mice. Prepare a single-cell suspension of splenocytes in a suitable buffer (e.g., PBS).

  • Adoptive Transfer: Inject a defined number of splenocytes (e.g., 1-5 x 10^7 cells) intraperitoneally into recipient C57BL/6 mice.[13]

  • Disease Monitoring: Monitor the development of leukemia by regularly analyzing peripheral blood for the percentage of CD5+/CD19+ B cells.

  • Compound Administration: Once leukemia is established, randomize mice into treatment and control groups. Administer the 1,4-oxazepane compound (e.g., OBC-1) or vehicle according to the desired dosing schedule and route.

Protocol 2: Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) Seizure Tests

These are standard preclinical models for the initial screening of anticonvulsant drugs.[8][14]

Experimental Workflow:

Caption: Workflow for MES and scPTZ anticonvulsant tests.

Step-by-Step Methodology:

  • Animals: Use male Swiss mice (or other appropriate strain) weighing 20-30g.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally) at a specific time before seizure induction.

  • MES Test:

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[15]

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15]

  • scPTZ Test:

    • Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).[15]

    • Observe the animals for a set period (e.g., 30 minutes) and record the incidence and latency of clonic seizures.

Navigating In Vivo Translation: Key Signaling Pathways

Understanding the mechanism of action is crucial for the rational development of 1,4-oxazepane-based therapeutics. This section illustrates the key signaling pathways modulated by these compounds.

RIPK1 Signaling Pathway

RIPK1 is a central node in the TNF-α signaling pathway, capable of initiating pro-survival NF-κB signaling or pro-death pathways like apoptosis and necroptosis. 1,4-oxazepane-based inhibitors typically target the kinase activity of RIPK1, thereby preventing the induction of necroptosis without affecting its scaffolding function in NF-κB activation.

RIPK1_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB ComplexII Complex II (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexII Survival Cell Survival NFkB->Survival Necroptosis Necroptosis ComplexII->Necroptosis Oxazepane 1,4-Oxazepane RIPK1 Inhibitor Oxazepane->ComplexII Inhibits Kinase Activity

Caption: Simplified RIPK1 signaling pathway and the point of intervention for 1,4-oxazepane inhibitors.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway influences the activity of downstream effectors such as protein kinase A (PKA) and ultimately alters neuronal excitability and gene expression.

D4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Gi Gi/o Protein D4R->Gi Activates Oxazepane 1,4-Oxazepane Antagonist Oxazepane->D4R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

References

Definitive Structural Elucidation of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous confirmation of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring the integrity and reproducibility of scientific findings. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to definitively confirm the structure of "4-Benzyl-2-(chloromethyl)-1,4-oxazepane." We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Furthermore, to highlight the specificity and power of these analytical methods, we will present a comparative analysis against a potential synthetic isomer, "4-Benzyl-3-(chloromethyl)-1,4-oxazepane." This guide is designed to be a practical resource, explaining the "why" behind experimental choices and providing a logical workflow for structural verification.

The Challenge: Isomeric Differentiation

In the synthesis of substituted heterocyclic compounds, the formation of constitutional isomers is a common challenge. For this compound, a plausible isomeric impurity is 4-Benzyl-3-(chloromethyl)-1,4-oxazepane, where the chloromethyl substituent is positioned adjacent to the nitrogen atom instead of the oxygen atom. Distinguishing between these two isomers requires a multi-faceted analytical approach.

Analytical Workflow for Structural Confirmation

The following workflow outlines a systematic approach to confirming the structure of this compound and differentiating it from its isomer.

Structural_Confirmation_Workflow cluster_Synthesis Synthesis cluster_Analysis Spectroscopic Analysis cluster_Confirmation Structural Confirmation Synthesis Target Synthesis: This compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (EI/ESI) Synthesis->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed Data matches predicted values Isomer_Identified Isomer Identified: 4-Benzyl-3-(chloromethyl)-1,4-oxazepane Data_Analysis->Isomer_Identified Data deviates from predicted values

A Comparative Guide to the Cross-Reactivity Profiling of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity profile of the novel chemical entity, "4-Benzyl-2-(chloromethyl)-1,4-oxazepane." In drug discovery, understanding a compound's interactions beyond its intended target is not merely an academic exercise; it is a critical step that dictates its potential for therapeutic success or failure.[1][2] Off-target interactions are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates in clinical trials.[3] Therefore, a rigorous and early assessment of a compound's selectivity is paramount for de-risking a program and making informed decisions.[4]

This document is designed for drug development professionals, offering a logical workflow, detailed experimental protocols, and a framework for data interpretation to build a robust cross-reactivity profile for "this compound" or any similar small molecule candidate.

Structural Rationale and Target Prioritization

The structure of "this compound" contains several key pharmacophoric features that guide our initial hypothesis for potential biological targets and off-targets.

  • 1,4-Oxazepane Core: This seven-membered heterocyclic scaffold is a privileged structure in medicinal chemistry. Related diazepane and oxazepine cores are known to interact with a wide range of G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.[5]

  • N-Benzyl Group: The benzyl substituent provides a significant hydrophobic and aromatic feature, which can facilitate binding to hydrophobic pockets within receptor or enzyme active sites.

  • Chloromethyl Group: This reactive moiety could potentially act as a covalent handle, although its primary influence in reversible binding would be steric and electronic.

Given these features, a preliminary cross-reactivity panel should prioritize targets commonly associated with these scaffolds, including aminergic GPCRs (serotonin, dopamine, adrenergic receptors), ion channels, and various enzymes. Without an established primary therapeutic target for this specific molecule, the initial phase of investigation should be treated as a broad liability screen to identify any potent bioactivity.

The Cross-Reactivity Profiling Workflow

A systematic, multi-tiered approach is essential for efficiently and comprehensively profiling a compound. The goal is to move from a broad, high-throughput screen to more detailed, low-throughput mechanistic studies for any identified interactions of concern.

A Compound Qualification (Purity >98%, Structural Confirmation) B Tier 1: Broad Panel Screening (e.g., 44-target Safety Panel at 10 µM) A->B C Hit Identification (>50% Inhibition/Displacement) B->C D Tier 2: Dose-Response Confirmation (Determine IC50 / Ki values) C->D E Selectivity Analysis (Calculate Selectivity Index vs. Primary Target) D->E F Tier 3: Cellular Functional Assays (Agonist/Antagonist Mode, Downstream Signaling) D->F G Go/No-Go Decision & Risk Assessment E->G F->G

Caption: A structured workflow for comprehensive cross-reactivity profiling.

Experimental Methodologies

The trustworthiness of a cross-reactivity profile hinges on the quality and appropriateness of the assays employed.[6] Below are detailed protocols for key stages of the workflow.

Tier 1: Broad Panel Screening

The most efficient way to begin is by utilizing a commercially available safety screening panel. These panels include a wide array of targets implicated in common adverse drug events.

  • Rationale: This approach maximizes the discovery of potential liabilities early in the development process.[4] It is more cost-effective and faster than setting up dozens of individual assays in-house.

  • Typical Providers: Eurofins Discovery (SafetyScreen), Charles River Laboratories (BioPrint).

  • Experimental Choice: A single high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak interactions. The output is typically reported as percent inhibition or percent displacement of a known radioligand. Any target showing significant activity (commonly a >50% threshold) is flagged as a "hit" for further investigation.

Tier 2: Dose-Response Confirmation (IC₅₀/Kᵢ Determination)

Any hits from the broad screen must be confirmed and quantified. Radioligand binding assays are a robust and widely used method for determining the affinity (Kᵢ) of a compound for a receptor.

Protocol: Radioligand Binding Assay for a Generic GPCR Target

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from a stable cell line).

    • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target.

    • Test Compound: "this compound".

    • Assay Buffer (target-specific, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates and glass fiber filtermats.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of "this compound" (e.g., 11 points from 100 µM to 1 pM).

    • Assay Plate Setup: To each well, add:

      • 25 µL of Assay Buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding).

      • 25 µL of the test compound at various concentrations.

      • 25 µL of the radiolabeled ligand at a concentration near its Kd.

      • 25 µL of the cell membrane preparation.

    • Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium.

    • Harvesting: Rapidly filter the plate contents through the glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

    • Counting: Allow the filters to dry, then add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Plot the CPM against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Tier 3: Cellular Functional Assays

Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to determine the functional consequence of that binding.[7] Does it activate the receptor (agonist), block it (antagonist), or have no effect (silent binder)?

  • Rationale: Functional assays provide more physiologically relevant data. An off-target interaction with a high Kᵢ but potent functional activity could be more dangerous than a low Kᵢ interaction with no functional consequence.

  • Example Assay: For a Gq-coupled receptor hit (e.g., 5-HT₂ₐ), a calcium flux assay can determine functional activity. An increase in intracellular calcium upon compound addition indicates agonism, while a blockade of the natural ligand's effect indicates antagonism.

Data Interpretation and Comparative Analysis

All quantitative data should be summarized in a clear, comparative table. The key metric is the Selectivity Index , which compares the compound's potency at its primary target to its potency at off-targets.

Selectivity Index = IC₅₀ (or Kᵢ) for Off-Target / IC₅₀ (or Kᵢ) for Primary Target

A higher selectivity index is desirable, with a >100-fold selectivity often considered a benchmark for a clean compound, though this can be target-dependent.

Table 1: Hypothetical Cross-Reactivity Profile for this compound

TargetAssay TypeKᵢ (nM)Functional EffectSelectivity Index (vs. Primary Target)
Primary Target (Hypothetical) Radioligand Binding12 Antagonist-
Serotonin Receptor 5-HT₂ₐRadioligand Binding450Antagonist37.5-fold
Dopamine Receptor D₂Radioligand Binding1,800None Detected150-fold
Adrenergic Receptor α₁Radioligand Binding2,500Antagonist208-fold
hERG Potassium ChannelElectrophysiology>10,000->833-fold
Muscarinic Receptor M₁Radioligand Binding980Antagonist81.7-fold

Mechanistic Insights and Pathway Analysis

Visualizing the on- and off-target effects can clarify the potential clinical implications. A compound may have an acceptable biochemical selectivity index, but if the off-target modulates a critical physiological pathway, it may still pose a significant risk.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway (5-HT2A) Compound 4-Benzyl-2-(chloromethyl)- 1,4-oxazepane Target Primary Target (Ki = 12 nM) Compound->Target Blocks Effect_On Therapeutic Effect Target->Effect_On Inhibits Pathway Compound_Off 4-Benzyl-2-(chloromethyl)- 1,4-oxazepane OffTarget 5-HT2A Receptor (Ki = 450 nM) Compound_Off->OffTarget Blocks Effect_Off Potential Side Effect (e.g., Sleep Disturbance) OffTarget->Effect_Off Inhibits Pathway

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher in the fast-paced world of drug development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management of chemical waste is a critical, and often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural overview of the proper disposal of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane, a halogenated organic compound. Our focus is to provide not just a set of instructions, but a framework of understanding to ensure the safe and compliant disposal of this and similar chemical entities.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound is a substituted oxazepane derivative. The key to its proper disposal lies in recognizing its chemical nature: it is a halogenated organic compound . The presence of the chlorine atom fundamentally dictates its environmental fate and the necessary disposal protocols. Halogenated organic compounds are known for their potential persistence in the environment and, in some cases, their toxicity. Therefore, their disposal is strictly regulated to prevent environmental contamination.[1][2]

Table 1: Key Data for this compound and Related Compounds

PropertyValue/InformationSource
Chemical NameThis compoundN/A
CAS Number129482-45-7[5][6][7]
Molecular FormulaC13H18ClNO[7]
Hazard ClassHalogenated Organic CompoundChemical Structure
Potential HazardsSkin Irritation, Eye Irritation, Respiratory Irritation[3]
Primary Disposal RouteHigh-Temperature Incineration[3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with in-lab waste segregation and culminates in transfer to a licensed disposal facility.

Step 1: In-Lab Waste Segregation - The First Line of Defense

Proper segregation of chemical waste is paramount to ensure safety and cost-effective disposal.

  • Designated Waste Container : Utilize a clearly labeled, dedicated waste container for "Halogenated Organic Waste." This container must be made of a material compatible with the chemical.

  • Labeling : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

  • No Mixing : Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.

Caption: Decision workflow for the segregation of this compound waste.

Step 2: Personal Protective Equipment (PPE) - Your Shield Against Exposure

Given the potential for skin, eye, and respiratory irritation, the following PPE must be worn when handling this compound and its waste:

  • Gloves : Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Lab Coat : A standard laboratory coat.

  • Respiratory Protection : If there is a risk of aerosolization, a respirator may be necessary. Work in a well-ventilated area, preferably a fume hood.

Step 3: The Disposal Method - Incineration as the Gold Standard

The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration .[3] This process involves burning the waste at temperatures high enough to break down the molecule into its constituent atoms. The resulting gases are then treated in a scrubber to neutralize acidic components, such as hydrogen chloride, before being released into the atmosphere.

Under no circumstances should this compound be:

  • Poured down the drain : This can lead to the contamination of waterways.

  • Disposed of in regular trash : This can lead to environmental contamination and potential harm to sanitation workers.

Chemical neutralization methods, such as those used for treating chloramine in water, are not suitable for the bulk disposal of this compound.[8][9][10][11] These methods are designed for dilute aqueous solutions and are not effective for the decomposition of a stable organic molecule.

G cluster_0 Disposal Pathway A This compound Waste B High-Temperature Incineration A->B Thermal Decomposition C Scrubbing of Flue Gases B->C Acid Gas Removal D Neutralized Emissions C->D Safe Release

Caption: The recommended disposal pathway for this compound.

Step 4: Spill Management - Preparedness is Key

In the event of a spill, follow these procedures:

  • Evacuate and Alert : Immediately alert others in the area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Wear the appropriate personal protective equipment.

  • Contain : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect : Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle; it is a reflection of a laboratory's commitment to the safety of its personnel and the health of our planet. By understanding the chemical nature of this compound and adhering to the principles of waste segregation and high-temperature incineration, researchers can ensure that their groundbreaking work does not come at an environmental cost. Always consult your institution's specific EHS guidelines and partner with a licensed hazardous waste disposal company to ensure full compliance and peace of mind.

References

A Senior Application Scientist's Guide to the Safe Handling of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 4-Benzyl-2-(chloromethyl)-1,4-oxazepane (CAS No. 129482-45-7). The structural features of this compound—specifically the halogenated chloromethyl group—necessitate stringent handling procedures to mitigate risks. Adherence to this guide is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Profile

This compound is a hazardous substance that requires careful management.[1][2] The primary risks are associated with its irritant properties and acute toxicity if ingested. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.

Hazard ClassGHS ClassificationHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[2]

The presence of the chloromethyl moiety suggests potential reactivity as an alkylating agent, a class of compounds that requires cautious handling to prevent unintended biological interactions. All operations should be conducted with the assumption that this compound is potent and potentially toxic.

Mandatory Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.[3] The selection is based on a risk assessment of its irritant and potentially sensitizing nature.

CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldMust be worn at all times.[3] A face shield over goggles is required for any procedure with a splash hazard to provide a robust barrier against eye and face contact.[4]
Skin Protection Chemical-Resistant GlovesAromatic and halogenated hydrocarbons can degrade common glove materials.[4] Double-gloving with a robust outer glove such as Butyl rubber or Viton® is strongly recommended over standard nitrile.[4] Always inspect gloves for integrity before use and change them immediately upon suspected contact.
Lab Coat / ApronA flame-retardant lab coat should be worn over personal clothing. For dispensing or reactions with a higher risk of splashing, a chemical-resistant apron is required over the lab coat.[4]
FootwearClosed-toe, chemical-resistant shoes are mandatory to protect from spills.[4]
Respiratory Protection Chemical Fume HoodAll handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][5]
RespiratorFor emergency situations such as a large spill, a NIOSH-approved full-face respirator with an organic vapor cartridge is necessary.[3][5]

Operational Protocol: A Step-by-Step Guide

The causality behind these steps is to create a controlled environment that minimizes all potential routes of exposure—inhalation, dermal contact, and ingestion.

3.1. Preparation and Handling

  • Designate the Workspace: All work must be conducted in a designated area within a certified chemical fume hood.[4][6]

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment (glassware, stirrers, reagents) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above. Double-gloving is the final step.[3]

  • Chemical Handling:

    • Handle the compound as a liquid.[7]

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[4]

    • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][8]

  • Post-Handling:

    • Thoroughly wash hands and forearms after handling is complete, even though gloves were worn.[4][9]

    • Decontaminate the work surface within the fume hood.

3.2. Workflow for Safe Handling The following diagram illustrates the critical decision points and safety procedures for working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification B Don Full PPE (Double Gloves, Goggles, Coat) A->B C Prepare Spill Kit & Waste Containers B->C D Dispense Chemical C->D Proceed to Handling E Perform Reaction / Procedure D->E F Securely Close Container E->F Spill Spill Occurs? E->Spill G Segregate Halogenated Waste F->G Proceed to Cleanup H Decontaminate Work Surface G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J Spill->F No Evacuate Evacuate Area & Alert Others Spill->Evacuate Yes FullRespPPE Don Emergency Respirator & PPE Evacuate->FullRespPPE Cleanup Contain Spill with Inert Absorbent FullRespPPE->Cleanup DisposeSpill Collect in Sealed Hazardous Waste Container Cleanup->DisposeSpill DisposeSpill->H

Caption: Workflow for handling this compound.

Storage and Incompatibilities

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1][2] For long-term stability, freezer storage at or below -20°C is recommended.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

5.1. First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin with copious amounts of water. If skin irritation develops, seek medical attention.[9]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[8] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice immediately.[8][9]

  • Ingestion: If swallowed, rinse mouth with water. Immediately call a POISON CENTER or doctor.[8][9]

5.2. Spill Response

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood's exhaust.

  • Protect: Wear full PPE, including a respirator if the spill is large or outside of a fume hood.

  • Contain: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or earth.[5][6]

  • Collect: Carefully scoop the absorbed material into a designated, sealable, and labeled container for hazardous waste.[10]

  • Clean: Wash the spill area thoroughly once the material has been removed.

Waste Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.[11] Improper segregation can increase disposal costs and environmental risk.

Waste StreamContainer TypeDisposal Protocol
Liquid Chemical Waste Labeled, sealed, compatible container for Halogenated Organic Solvents .[10][12]Collect all liquid residues containing the compound in this designated container. Do not mix with non-halogenated waste.[6][12]
Contaminated Solid Waste Labeled, sealed plastic bag or container for solid hazardous waste.[13]Includes used gloves, bench paper, absorbent materials from spills, and any other contaminated disposable items.[3][13]
Empty Chemical Container Original container.Triple-rinse with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated organic waste. Deface the label and dispose of the container according to institutional guidelines.

All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.